molecular formula C7H12N4 B175297 4-(1H-1,2,4-triazol-1-yl)piperidine CAS No. 158655-26-6

4-(1H-1,2,4-triazol-1-yl)piperidine

Cat. No.: B175297
CAS No.: 158655-26-6
M. Wt: 152.2 g/mol
InChI Key: KFJYLCFNRATSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,4-Triazol-1-yl)piperidine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores—the piperidine ring and the 1,2,4-triazole heterocycle—which are commonly found in bioactive molecules . The 1,2,4-triazole ring is a key structural component in numerous approved therapeutic agents and is known to contribute to a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects . The piperidine moiety, on the other hand, is a prevalent feature in pharmaceuticals that contributes favorable properties to drug-like molecules . The specific combination of these rings in this compound makes it a valuable scaffold for constructing novel compounds. This structure has been utilized as a key moiety in the development of antibacterial agents, particularly when incorporated into the core structure of fluoroquinolone antibiotics . Furthermore, similar piperidine-linked 1,2,4-triazole derivatives have been investigated as potent inhibitors for various enzymatic targets, such as glutamine-peptide cyclotransferase-like (QPCTL) proteins, which are relevant in cancer immunotherapy and neurodegenerative diseases . Researchers value this compound for its potential to interact with diverse biological targets, facilitating the development of new therapeutic candidates for conditions ranging from infectious diseases to neurological disorders and cancer .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-9-5-10-11/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJYLCFNRATSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634777
Record name 4-(1H-1,2,4-Triazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158655-26-6
Record name 4-(1H-1,2,4-Triazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,4-triazol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1H-1,2,4-triazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 4-(1H-1,2,4-triazol-1-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical building block in the development of novel therapeutics across a range of disease areas. The unique combination of the piperidine ring, a common constituent of bioactive molecules, with the metabolically stable and hydrogen-bond-accepting 1,2,4-triazole ring confers advantageous physicochemical properties for drug candidates.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this high-value compound. We will detail a robust, multi-step synthetic workflow, from commercially available starting materials to the final, purified product. Each step is accompanied by an in-depth explanation of the underlying chemical principles and strategic choices. Furthermore, a complete guide to the analytical characterization is presented, ensuring researchers can validate the structure, identity, and purity of the synthesized material with a high degree of confidence.

Introduction: The Strategic Importance of the Triazolylpiperidine Scaffold

In the landscape of drug discovery, the strategic assembly of molecular scaffolds that balance potency, selectivity, and drug-like properties is paramount. Nitrogen-containing heterocycles are central to this endeavor, with the 1,2,4-triazole ring being a particularly noteworthy example.[3] Its aromatic, planar structure is found in a multitude of approved drugs, valued for its metabolic stability and its ability to engage in crucial hydrogen bonding interactions with biological targets. When coupled with the piperidine moiety—a saturated heterocycle renowned for its ability to improve solubility, modulate basicity, and provide a three-dimensional vector for exiting a binding pocket—the resulting this compound structure becomes a powerful tool for lead optimization.

Derivatives of this core have been investigated for a wide array of biological activities, including anticonvulsant and antibacterial applications, underscoring the scaffold's versatility.[4][5] This guide is therefore intended for researchers in synthetic and medicinal chemistry who require a reliable and well-documented pathway to access this key intermediate for their discovery programs.

Retrosynthetic Analysis and Strategy Selection

A successful synthesis relies on a logical and efficient plan. Our retrosynthetic analysis of the target molecule identifies the C-N bond between the piperidine C4 carbon and the triazole N1 nitrogen as the most logical point for disconnection. This leads to two key synthons: a piperidine-4-yl cation equivalent (an electrophile) and a 1,2,4-triazolide anion (a nucleophile).

This strategy is superior to alternatives, such as building the triazole ring onto a 4-aminopiperidine precursor, as it utilizes readily available starting materials and employs a highly reliable and well-understood reaction class: the nucleophilic substitution (Sₙ2) reaction.

To execute this strategy, we must address two key considerations:

  • Piperidine Reactivity: The secondary amine of the piperidine ring is itself a potent nucleophile. It must be protected with a suitable group, such as the tert-butyloxycarbonyl (Boc) group, to prevent unwanted N-alkylation during the key Sₙ2 step. The Boc group is ideal due to its stability under the basic conditions of the Sₙ2 reaction and its facile removal under acidic conditions.

  • Electrophile Activation: A simple hydroxyl group at the 4-position of the piperidine ring is a poor leaving group. It must be converted into a more reactive electrophile. Conversion to a sulfonate ester, such as a tosylate (p-toluenesulfonate), is a classic and highly effective method for activating an alcohol towards Sₙ2 displacement.

Our chosen three-step forward synthesis is therefore:

  • Protection and activation of N-Boc-4-piperidinol.

  • Nucleophilic substitution with the sodium salt of 1,2,4-triazole.

  • Deprotection of the piperidine nitrogen to yield the final product.

Experimental Protocol: A Validated Synthetic Workflow

This section provides a detailed, step-by-step protocol for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Commercially available reagents are assumed to be of high purity and used as received unless otherwise noted.[6]

G start_mat N-Boc-4-piperidinol sub_start Step 1: Activation start_mat->sub_start intermediate1 N-Boc-4-tosyloxypiperidine sub_sn2 Step 2: C-N Bond Formation intermediate1->sub_sn2 intermediate2 N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine sub_deprotect Step 3: Deprotection intermediate2->sub_deprotect final_product This compound sub_start->intermediate1  p-TsCl, Pyridine  DCM, 0°C to RT sub_sn2->intermediate2  1,2,4-Triazole, NaH  Anhydrous DMF, 80°C sub_deprotect->final_product  TFA or 4M HCl in Dioxane  DCM, RT

Caption: Overall synthetic workflow diagram.
Step 1: Synthesis of N-Boc-4-tosyloxypiperidine
  • Rationale: This step converts the poor hydroxyl leaving group of the starting material into an excellent tosylate leaving group, activating the C4 position for nucleophilic attack. Pyridine acts as a base to neutralize the HCl byproduct.

  • Procedure:

    • To a stirred solution of N-Boc-4-piperidinol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of alcohol) in a round-bottom flask, add pyridine (1.5 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (p-TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the product as a white solid.

Step 2: Synthesis of N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine
  • Rationale: This is the key bond-forming step. Sodium hydride (NaH), a strong non-nucleophilic base, is used to deprotonate 1,2,4-triazole, forming the highly nucleophilic sodium triazolide in situ. Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction.

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes.

    • Add anhydrous DMF (approx. 4 mL per mmol of NaH) and cool the suspension to 0 °C.

    • Add 1,2,4-triazole (1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

    • Add a solution of N-Boc-4-tosyloxypiperidine (1.0 eq.) in a minimum amount of anhydrous DMF.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude residue by silica gel column chromatography to obtain the protected product.

Step 3: Deprotection to Yield this compound
  • Rationale: The final step involves the acid-catalyzed cleavage of the Boc protecting group to liberate the free secondary amine of the piperidine ring.

  • Procedure:

    • Dissolve the N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine (1.0 eq.) in DCM (approx. 5 mL per mmol).

    • Add an excess of trifluoroacetic acid (TFA, 5-10 eq.) or a solution of 4M HCl in 1,4-dioxane (3-5 eq.).

    • Stir the solution at room temperature for 1-3 hours. Monitor deprotection by TLC.

    • Upon completion, concentrate the solvent under reduced pressure.

    • If using TFA, the residue is the TFA salt. If using HCl/dioxane, the hydrochloride salt often precipitates and can be collected by filtration.

    • To obtain the free base, dissolve the salt in water, basify to pH >10 with 1M NaOH, and extract with a suitable organic solvent (e.g., DCM or a mixture of chloroform/isopropanol). Dry the organic extracts and concentrate to yield the final product.

Comprehensive Characterization and Data Interpretation

Unambiguous confirmation of the final compound's structure and purity is critical. A suite of orthogonal analytical techniques should be employed.[2][6]

G product Purified Compound This compound nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation hrms HRMS (ESI-TOF) product->hrms Formula Confirmation ftir FT-IR Spectroscopy product->ftir Functional Groups purity Purity & Identity product->purity Final Validation

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-1,2,4-triazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 4-(1H-1,2,4-triazol-1-yl)piperidine moiety represents a versatile and increasingly significant building block. Its presence in molecules has been explored for various applications, including as a key component in novel fluoroquinolone antibacterial agents, highlighting its potential to influence biological activity and pharmacokinetic profiles.[1] A molecule's journey from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical properties.[2][3][4] These characteristics—such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility—dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately shaping its efficacy and safety.[5][6]

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It offers field-proven insights into the causality behind experimental choices and provides detailed, self-validating protocols for the accurate determination of these critical parameters. By understanding and applying the principles and methodologies outlined herein, researchers can effectively harness the potential of this scaffold in their drug discovery programs.

Section 1: Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise structure and fundamental properties. This compound consists of a piperidine ring linked via its nitrogen atom at the 4-position to the N1 position of a 1,2,4-triazole ring. This compound is typically handled in its free base form or as a more stable and soluble salt, such as the dihydrochloride salt.

Chemical Structures:

  • A) Free Base: this compound

  • B) Dihydrochloride Salt: this compound dihydrochloride

PropertyValueSource
Molecular Formula C₇H₁₂N₄(Calculated)
Molecular Weight (Free Base) 152.20 g/mol (Calculated)
Molecular Weight (Dihydrochloride) 225.12 g/mol [7]
CAS Number (Dihydrochloride) 158655-26-6[7]

Section 2: Ionization Constant (pKa)

Expertise & Experience: The ionization state of a molecule at physiological pH (typically ~7.4) is a master variable controlling its behavior. For this compound, two primary ionizable centers must be considered: the secondary amine of the piperidine ring, which is basic, and the 1,2,4-triazole ring, which is amphoteric. The parent 1,2,4-triazole has reported pKa values of 2.45 for the protonated form and 10.26 for the neutral form.[8] The piperidine nitrogen's pKa will be significantly higher, making it the primary basic center. Knowing these pKa values is crucial as they directly predict the charge state of the molecule, which in turn profoundly impacts aqueous solubility, membrane permeability (absorption), and the potential for ionic interactions with biological targets.

Authoritative Grounding: The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[9] Experimental determination is essential for obtaining precise values for the specific molecule.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method measures the pH of a solution of the analyte as a function of the volume of a strong acid or base titrant added, allowing for the determination of the pKa at the half-equivalence point.[9][10]

Methodology:

  • Reagent Preparation:

    • Prepare a standardized ~0.1 M solution of hydrochloric acid (HCl).

    • Prepare a standardized ~0.1 M solution of sodium hydroxide (NaOH).

    • Accurately weigh ~10-20 mg of this compound (free base) and dissolve it in ~50 mL of deionized, CO₂-free water.

  • Instrument Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Titration Procedure:

    • Place the analyte solution in a jacketed beaker maintained at a constant temperature, with a magnetic stir bar for gentle agitation.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point(s), as indicated by sharp changes in pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the titrant volume to precisely identify the equivalence point(s) (the peak of the derivative curve).

    • The pH at the volume of titrant corresponding to half the equivalence point volume is equal to the pKa.[10] Given the two basic nitrogens, two pKa values are expected.

Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Dissolve Analyte in H₂O add_titrant Add Titrant Incrementally prep_analyte->add_titrant prep_titrant Standardize HCl Titrant prep_titrant->add_titrant calibrate_ph Calibrate pH Meter calibrate_ph->add_titrant record_ph Record pH & Volume add_titrant->record_ph Allow to stabilize record_ph->add_titrant Loop plot_curve Plot pH vs. Volume record_ph->plot_curve After completion find_ep Determine Equivalence Point (EP) plot_curve->find_ep calc_pka pKa = pH at 1/2 EP Volume find_ep->calc_pka

Caption: Workflow for potentiometric pKa determination.

Section 3: Lipophilicity (LogP/LogD)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in drug discovery.[5] It is quantified as the partition coefficient (P) between octan-1-ol and water.

  • LogP refers to the partition coefficient of the neutral species.

  • LogD is the distribution coefficient at a specific pH, accounting for all species (neutral and ionized).

A delicate balance is required: sufficient lipophilicity is needed for membrane permeation and target binding, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.[5] For an ionizable molecule like this compound, LogD at pH 7.4 is the most physiologically relevant parameter.

Authoritative Grounding: The shake-flask method is the internationally recognized "gold standard" for LogP/LogD determination due to its direct measurement of partitioning at equilibrium.[11][12]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol directly measures the concentration of the analyte in both octanol and aqueous phases after they have reached equilibrium.[13][14]

Methodology:

  • Phase Preparation:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate the buffer by shaking it vigorously with octan-1-ol for 24 hours, then allowing the layers to separate. Use the aqueous phase for the experiment.

    • Pre-saturate octan-1-ol by shaking it with the pH 7.4 buffer. Use the octanol phase. This prevents volume changes during the experiment.

  • Partitioning:

    • Prepare a stock solution of the compound in the pre-saturated aqueous buffer at a known concentration (e.g., 1 mg/mL).

    • In a separation funnel or vial, combine a precise volume of the aqueous stock solution with an equal volume of pre-saturated octan-1-ol.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.

  • Phase Separation:

    • Allow the mixture to stand undisturbed until the two phases are clearly separated. Centrifugation at low speed can aid in breaking up any emulsions.

  • Quantification:

    • Carefully sample a precise aliquot from both the aqueous and octanol phases.

    • Determine the concentration of the analyte in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), after creating a calibration curve.

  • Calculation:

    • The distribution coefficient (D₇.₄) is calculated as:

      • D₇.₄ = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • The final value is expressed as its base-10 logarithm:

      • LogD₇.₄ = log₁₀(D₇.₄)

Workflow for Shake-Flask LogD Determination

G A Prepare pH 7.4 Buffer & Octanol B Pre-saturate Phases A->B C Dissolve Compound in Aqueous Phase B->C D Combine & Shake (Equilibrate) C->D E Separate Phases (Centrifuge) D->E F Sample Each Phase E->F G Quantify Concentration (HPLC-UV) F->G H Calculate LogD = log([C]oct / [C]aq) G->H

Caption: Experimental workflow for LogD determination.

Section 4: Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical gatekeeper for oral drug absorption and parenteral formulation.[15] Poor solubility is a leading cause of attrition in drug development. It is essential to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: The true equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a saturated solution. This is the "gold standard" and is crucial for late-stage development.[16][17]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (e.g., DMSO), precipitates out in an aqueous buffer. It is a high-throughput method used in early discovery to flag potential issues.[16][18]

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask)

This method determines the equilibrium solubility by allowing excess solid to equilibrate with the aqueous medium over an extended period.[17]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (enough to ensure a saturated solution with undissolved solid remaining) to a vial containing a known volume of aqueous buffer (e.g., pH 7.4 phosphate buffer).

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.

  • Result: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Experimental Protocol 2: Kinetic Solubility (Turbidimetric Method)

This high-throughput assay measures precipitation from a DMSO stock solution.[18][19]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate: In a 96-well microplate, add the aqueous buffer (e.g., pH 7.4).

  • Serial Addition: Use a liquid handling robot to add small volumes of the DMSO stock solution to the buffer in a serial dilution format.

  • Precipitation Detection: After a short incubation period (e.g., 1-2 hours), measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[18]

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the onset of precipitation.

Comparison of Solubility Workflows

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T1 Add Excess Solid to Buffer T2 Agitate 24-48h (Equilibrate) T1->T2 T3 Filter Undissolved Solid T2->T3 T4 Quantify Filtrate (HPLC) T3->T4 K1 Prepare DMSO Stock Solution K2 Add Stock to Aqueous Buffer K1->K2 K3 Incubate 1-2h K2->K3 K4 Measure Turbidity (Nephelometry) K3->K4

Caption: Thermodynamic vs. Kinetic solubility workflows.

Section 5: Predicted Spectral Characteristics

While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure. This information is vital for confirming the identity and purity of synthesized batches.

  • ¹H NMR Spectroscopy:

    • Triazole Protons: Two distinct singlets are expected in the downfield region (δ 8.0-9.0 ppm), corresponding to the protons at the C3 and C5 positions of the triazole ring.[20][21]

    • Piperidine Protons:

      • A multiplet corresponding to the single proton at the C4 position (methine proton, -CH-N), likely shifted downfield due to the attachment of the electronegative triazole ring.

      • Complex multiplets in the δ 1.5-3.5 ppm range for the remaining eight protons on the piperidine ring.[22]

      • A broad singlet for the piperidine N-H proton, which would be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Two signals in the aromatic/heteroaromatic region for the two triazole carbons.

    • Four signals in the aliphatic region for the piperidine carbons (C4, C2/6, C3/5), assuming rapid chair-chair interconversion at room temperature.

  • Mass Spectrometry (MS):

    • In positive-ion electrospray ionization (ESI+), the expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ would be approximately 153.11 for the free base.

  • Infrared (IR) Spectroscopy:

    • A broad peak around 3200-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine in the piperidine ring.

    • Peaks in the 2850-3000 cm⁻¹ range for aliphatic C-H stretching.

    • Characteristic peaks in the 1400-1600 cm⁻¹ region for C=N and N-N stretching within the triazole ring.[23]

Summary and Conclusion

The physicochemical properties of this compound provide a critical data package for any researcher employing this scaffold in drug design. A comprehensive understanding of its ionization, lipophilicity, and solubility is not merely academic; it is a predictive tool that enables rational compound design, mitigates late-stage development risks, and ultimately accelerates the path to identifying successful drug candidates.

ParameterKey SignificanceRecommended Experimental Method
pKa Governs charge state, solubility, and target bindingPotentiometric Titration
LogD₇.₄ Predicts membrane permeability and distributionShake-Flask with HPLC-UV Analysis
Solubility Determines bioavailability and formulation feasibilityThermodynamic (Shake-Flask) & Kinetic (Turbidimetric)
Spectral Data Confirms structural identity and purityNMR, MS, IR

The robust, step-by-step protocols provided in this guide serve as a validated framework for obtaining high-quality, reliable data. By investing in the thorough physicochemical characterization of this compound and its derivatives, research and development teams can make more informed decisions, optimizing their molecules for success and navigating the complex challenges of drug discovery with greater confidence.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences.
  • Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. ADMET & DMPK. [Link]

  • Kypreos, K. E. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery. [Link]

  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery Blog. [Link]

  • Fiveable. (2025). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

  • Harvey, B. G., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. ULM Chemistry Resources. [Link]

  • LookChem. (2023). What are the physicochemical properties of drug?. LookChem Blog. [Link]

  • Creative Biolabs. Aqueous Solubility. Creative Biolabs Service Page. [Link]

  • Millard, J. A., et al. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Creative Bioarray Service Page. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery Services. [Link]

  • pH titration- for the determination of pKa value of weak acid. (2020). YouTube. [Link]

  • Işık, M., et al. (2019). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. bioRxiv. [Link]

  • Huesgen, A. G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies Application Note. [Link]

  • Schönsee, C. D., & Bucheli, T. D. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Agricultural and Food Chemistry. [Link]

  • Dalrymple, O. K. (2005). Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. University of South Florida Scholar Commons. [Link]

  • Al-Adiwish, W. M., et al. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Supporting Information. [Link]

  • Wikipedia. 1,2,4-Triazole. Wikipedia. [Link]

  • Bakr, R. B., et al. (2021). Synthesis and Screening of New[2][3][5]Oxadiazole,[2][5][24]Triazole, and[2][5][24]Triazolo[4,3-b][2][5][24]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Mechanisms of Action of 4-(1H-1,2,4-triazol-1-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Structure in Medicinal Chemistry

The 4-(1H-1,2,4-triazol-1-yl)piperidine moiety represents a significant and highly versatile scaffold in modern drug discovery. Its frequent appearance in a diverse range of biologically active compounds underscores its status as a "privileged structure." This guide provides an in-depth technical exploration of the context-dependent mechanisms of action of compounds incorporating this valuable chemical entity.

The unique combination of a piperidine ring and a 1,2,4-triazole ring bestows favorable physicochemical and pharmacological properties upon the molecules that contain them. The piperidine ring, a ubiquitous feature in over 70 FDA-approved drugs, often enhances pharmacokinetic properties such as solubility and metabolic stability.[1][2] The 1,2,4-triazole ring, an aromatic five-membered heterocycle with three nitrogen atoms, is capable of engaging in a variety of non-covalent interactions, allowing it to bind to a wide array of enzymes and receptors.[3][4] This adaptability has led to the development of this compound derivatives with applications as anticancer, antibacterial, and anticonvulsant agents, each with a distinct mechanism of action. This guide will dissect these mechanisms, providing a comprehensive resource for researchers and drug development professionals.

Context-Dependent Mechanisms of Action

The specific biological activity of a this compound derivative is dictated by the overall molecular structure in which the scaffold is embedded. The following sections explore the well-documented mechanisms of action for key therapeutic classes of these compounds.

Anticancer Activity: Targeting the "Don't Eat Me" Signal through Glutaminyl Cyclase Isoenzyme (isoQC) Inhibition

A promising strategy in cancer immunotherapy is to overcome the mechanisms by which cancer cells evade the immune system. One such mechanism involves the "don't eat me" signal mediated by the interaction of the CD47 protein on cancer cells with the signal-regulatory protein alpha (SIRPα) on phagocytic cells like macrophages.[2][5] Upregulated expression of CD47 on tumor cells allows them to evade phagocytosis.[2]

Recent research has identified glutaminyl cyclase isoenzyme (isoQC) as a key regulator of the CD47-SIRPα checkpoint.[6][7] isoQC catalyzes the pyroglutamylation of the N-terminus of CD47, a post-translational modification essential for its binding to SIRPα.[6][8] Inhibition of isoQC prevents this modification, thereby disrupting the CD47-SIRPα interaction and rendering cancer cells susceptible to phagocytosis.[6]

Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been rationally designed and synthesized as potent and selective inhibitors of isoQC.[9] These compounds have demonstrated the ability to reduce pE-CD47 levels in cancer cells and exhibit in vivo anticancer effects by downregulating the CD47-SIRPα "don't eat me" signal.[9]

CD47_SIRPa_Pathway cluster_cancer_cell Cancer Cell cluster_macrophage Macrophage Cancer Cell Cancer Cell CD47_precursor CD47 Precursor (N-terminal Gln) isoQC isoQC (Glutaminyl Cyclase Isoenzyme) CD47_precursor->isoQC Catalyzes Pyroglutamylation CD47 Mature CD47 (pGlu) isoQC->CD47 SIRPa SIRPα CD47->SIRPa Binds to 4_1H_1_2_4_triazol_1_yl_piperidine This compound Derivative (isoQC Inhibitor) 4_1H_1_2_4_triazol_1_yl_piperidine->isoQC Inhibits Macrophage Macrophage Phagocytosis Phagocytosis SIRPa->Phagocytosis Inhibits

Caption: Inhibition of the CD47-SIRPα "Don't Eat Me" Signal by a this compound Derivative.

This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds against isoQC.

  • Reagents and Materials:

    • Recombinant human isoQC enzyme

    • Fluorogenic isoQC substrate (e.g., H-Gln-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test compounds (dissolved in DMSO)

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 1 µL of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control.

    • Add 20 µL of isoQC enzyme solution (at a final concentration of, for example, 1 nM) in assay buffer to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (at a final concentration of, for example, 10 µM) in assay buffer to all wells.

    • Immediately begin monitoring the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes at 37°C.

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC50 value by fitting the percent inhibition versus log(compound concentration) data to a four-parameter logistic equation.

Antibacterial Activity: Enhancing Fluoroquinolone Targeting of Bacterial DNA Gyrase

Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[10][11] The this compound moiety has been successfully incorporated as a substituent at the C7 position of the fluoroquinolone core.[12]

The C7 substituent plays a critical role in the potency, antibacterial spectrum, and pharmacokinetic properties of fluoroquinolones.[12][13] It is known to interact with the GyrB subunit of DNA gyrase.[14] Modifications at this position, including the introduction of the this compound scaffold, can enhance the binding affinity of the fluoroquinolone to the enzyme-DNA complex, leading to increased antibacterial activity.[14][15] Furthermore, the nature of the C7 substituent can also influence the drug's ability to penetrate the bacterial cell wall and evade efflux pumps.

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone with This compound at C7 DNA_Gyrase_DNA_Complex Bacterial DNA Gyrase-DNA Complex Fluoroquinolone->DNA_Gyrase_DNA_Complex Binds to Ternary_Complex Stable Ternary Complex (Fluoroquinolone-Gyrase-DNA) DNA_Gyrase_DNA_Complex->Ternary_Complex Forms DNA_Replication_Blocked DNA Replication Blocked Ternary_Complex->DNA_Replication_Blocked Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Bacterial_Cell_Death

Caption: Mechanism of action of a fluoroquinolone containing a this compound moiety.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17]

  • Reagents and Materials:

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

    • Sterile 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • 0.5 McFarland standard

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 100 µL.

    • Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

    • Prepare a bacterial inoculum by suspending colonies from an overnight culture in saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Anticonvulsant Activity: Modulation of GABAergic Neurotransmission

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing in the brain.[19] Enhancing the activity of the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), is a key therapeutic strategy for controlling seizures.[20] The 1,2,4-triazole nucleus is a component of several compounds with anticonvulsant properties, and their mechanism of action is often linked to the modulation of GABAergic neurotransmission, particularly through interaction with the GABAA receptor.[21][22][23]

The GABAA receptor is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[4][24] Certain derivatives of this compound may exert their anticonvulsant effects by acting as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA.[25][26] Some studies also suggest that triazole derivatives may increase the concentration of GABA in the brain.[19]

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action_Potential Action Potential Action_Potential->GABA_Vesicle Triggers GABAA_Receptor GABAA Receptor GABA_Release->GABAA_Receptor Binds to Cl_Influx Cl- Influx GABAA_Receptor->Cl_Influx 4_1H_1_2_4_triazol_1_yl_piperidine This compound Derivative 4_1H_1_2_4_triazol_1_yl_piperidine->GABAA_Receptor Modulates Hyperpolarization Membrane Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization

Sources

The Rising Therapeutic Potential of 4-(1H-1,2,4-triazol-1-yl)piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Significant Pharmacological Interest

In the landscape of medicinal chemistry, the identification of privileged scaffolds that can interact with multiple biological targets is a cornerstone of efficient drug discovery. The 4-(1H-1,2,4-triazol-1-yl)piperidine moiety has emerged as one such versatile framework, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel derivatives based on this core structure. We will delve into the key therapeutic areas where these compounds show promise, including antifungal, anticancer, antibacterial, and anticonvulsant applications. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights.

The unique combination of the 1,2,4-triazole ring and the piperidine nucleus imparts favorable physicochemical properties to these molecules, influencing their solubility, membrane permeability, and metabolic stability. The triazole ring, a well-known pharmacophore, is present in numerous approved drugs and is recognized for its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding interactions.[1][2] The piperidine ring, a common structural motif in natural products and synthetic drugs, provides a flexible yet conformationally constrained linker that can be readily functionalized to optimize target binding and pharmacokinetic profiles.

This guide will navigate through the diverse biological activities of these derivatives, elucidating the underlying mechanisms of action and providing detailed protocols for their evaluation.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most extensively studied biological activity of this compound derivatives is their potent antifungal effect.[3][4] The rise of invasive fungal infections, coupled with increasing drug resistance, necessitates the development of novel and more effective antifungal agents.[4]

Mechanism of Action: Inhibition of Cytochrome P450 14α-demethylase (CYP51)

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[5][6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][8][9] By binding to the heme iron atom in the active site of CYP51, these derivatives disrupt the conversion of lanosterol to ergosterol.[1][7] This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.[5][6][9]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Lanosterol Lanosterol CYP51 Fungal Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes ToxicSterols Accumulation of Toxic 14α-methylated Sterols CYP51->ToxicSterols Blockage leads to Triazole This compound Derivative Triazole->CYP51 Inhibits Membrane Fungal Cell Membrane (Altered Integrity and Function) Ergosterol->Membrane Essential Component Growth Inhibition of Fungal Growth Membrane->Growth ToxicSterols->Membrane Disrupts

Caption: Inhibition of ergosterol biosynthesis by this compound derivatives.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The determination of the Minimum Inhibitory Concentration (MIC) is the standard method for assessing the in vitro antifungal activity of a compound.[10][11][12][13][14] The broth microdilution method is a widely used and reliable technique.[15][16][17][18]

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific fungus.

Materials:

  • Test compounds (this compound derivatives)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)[4]

  • 96-well microtiter plates

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal strains in a suitable broth medium until they reach the exponential growth phase. Adjust the fungal suspension to a standardized concentration (e.g., 0.5 to 2.5 x 10³ cells/mL in RPMI 1640 medium).[19]

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well microtiter plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include positive controls (wells with fungal inoculum but no test compound) and negative controls (wells with medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[19]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[10][11] Alternatively, absorbance can be read using a microplate reader.

Structure-Activity Relationship (SAR) Insights

Several studies have highlighted key structural features that influence the antifungal potency of these derivatives. For instance, the nature of the substituent on the piperidine ring and the substitution pattern on any appended aromatic rings can significantly impact activity. Some derivatives have shown potent activity against fluconazole-resistant strains, indicating their potential to overcome existing resistance mechanisms. Molecular docking studies have revealed that the triazole ring interacts with the heme iron of CYP51, while other parts of the molecule engage in hydrophobic and van der Waals interactions within the active site.[4][7]

Compound ID Substituent on Piperidine Fungal Strain MIC (µg/mL) Reference
8tSubstituted triazole-piperidine side chainCandida albicans0.125[4]
8vSubstituted triazole-piperidine side chainCryptococcus neoformans0.0125[4]
6gPiperidine-oxadiazole side chainCandida albicans0.031
11bPiperidine-oxadiazole side chainCandida albicans0.016

Anticancer Activity: Inducing Cytotoxicity in Cancer Cells

The 1,2,4-triazole nucleus is a component of several anticancer drugs, and its incorporation into the this compound scaffold has yielded compounds with promising cytotoxic activity against various cancer cell lines.[20][21]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[22][23][24][25] It is a standard method for screening potential anticancer agents.[22][24]

Objective: To determine the concentration of a this compound derivative that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)[20]

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22][25]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22]

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Experimental Workflow: MTT Assay

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed Cancer Cells in 96-well plate Treatment Treat Cells with Compound CellSeeding->Treatment CompoundPrep Prepare Serial Dilutions of Test Compound CompoundPrep->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation AddMTT Add MTT Reagent Incubation->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan (e.g., with DMSO) IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate % Viability and IC₅₀ ReadAbsorbance->CalculateIC50 cluster_input Input cluster_procedure Procedure cluster_observation Observation cluster_outcome Outcome Compound Test Compound Administration Administer to Animals Compound->Administration Vehicle Vehicle Control Vehicle->Administration MES Maximal Electroshock Stimulation Administration->MES Seizure Tonic Hindlimb Extension Seizure? MES->Seizure Protected Protected Seizure->Protected No NotProtected Not Protected Seizure->NotProtected Yes

Caption: Logical flow of the Maximal Electroshock (MES) seizure test.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics with a diverse range of biological activities. The insights into their mechanisms of action and the established protocols for their evaluation provide a solid foundation for further research. Future efforts should focus on the synthesis of new derivatives with optimized potency and selectivity, as well as a thorough investigation of their pharmacokinetic and toxicological profiles. The continued exploration of this versatile scaffold holds significant potential for addressing unmet medical needs in the treatment of fungal infections, cancer, bacterial infections, and epilepsy.

References

  • Triazole antifungals | Research Starters - EBSCO. (URL: )
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (URL: )
  • Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. PubMed. (2014-07-23). (URL: )
  • Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. (URL: )
  • Maximal Electroshock Seizure Model. Melior Discovery. (URL: )
  • Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains. (URL: )
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. (2021-08-13). (URL: )
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem. (URL: )
  • Minimum Inhibitory Concentration (MIC) Test.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. (URL: )
  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central. (URL: )
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH. (URL: )
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023-09-15). (URL: )
  • Full article: Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014-04-10). (URL: )
  • Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. (URL: )
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Semantic Scholar. (URL: )
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. (2013-11-10). (URL: )
  • Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy. PubMed. (URL: )
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2025-07-18). (URL: )
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Benchchem. (URL: )
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. (URL: )
  • MTT assay protocol. Abcam. (URL: )
  • MTT Assay Protocol for Cell Viability and Prolifer
  • An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds. JoVE. (2025-07-08). (URL: )
  • 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. (2024-11-23). (URL: )
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. (2022-08-04). (URL: )
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
  • Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025-07-04). (URL: )
  • 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. PubMed. (URL: )
  • Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Deriv
  • (PDF)
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH. (URL: )
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH. (2019-06-17). (URL: )
  • Synthesis and biological activity of novel piperidin-4-ol deriv
  • Synthesis and anticonvulsant screening of 1,2,4-triazole deriv
  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. (2024-05-26). (URL: )
  • 1,2,4-Triazole Derivatives as Potential Scaffold for Anticonvulsant Activity. Bentham Science. (URL: )
  • Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition. PMC - PubMed Central. (2025-10-06). (URL: _)
  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. (2010-05-01). (URL: )
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (URL: )

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(1H-1,2,4-triazol-1-yl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and strategic considerations for the in vitro evaluation of novel 4-(1H-1,2,4-triazol-1-yl)piperidine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. This document emphasizes the rationale behind experimental design, ensuring that the described protocols are robust and self-validating.

Introduction: The Therapeutic Potential of Triazole-Piperidine Scaffolds

The hybridization of the 1,2,4-triazole ring with a piperidine moiety has given rise to a versatile scaffold with a broad spectrum of biological activities. These compounds have garnered significant attention in medicinal chemistry due to their demonstrated efficacy as antifungal agents, enzyme inhibitors, and antibacterial compounds.[1][2][3] The 1,2,4-triazole nucleus is a key pharmacophore in several clinically successful drugs, such as the antifungal agents fluconazole and itraconazole.[4] These azole antifungals function by inhibiting cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[4] The disruption of this pathway leads to the accumulation of toxic sterols in the fungal cell membrane, ultimately inhibiting fungal growth.[5]

The piperidine ring, on the other hand, is a prevalent structural motif in a vast array of natural products and synthetic drugs, valued for its ability to introduce conformational rigidity and modulate physicochemical properties such as lipophilicity and basicity. The strategic combination of these two pharmacophores in this compound analogs has led to the development of compounds with improved potency and broader therapeutic applications, including the treatment of Alzheimer's disease, diabetes, and cancer.[2][6]

This guide will delineate the critical in vitro assays necessary to characterize the biological activity of this promising class of compounds, with a focus on their antifungal and enzyme inhibitory properties.

Part 1: Antifungal Activity Assessment

A primary therapeutic application for this compound analogs is in the treatment of fungal infections. A systematic in vitro evaluation is the first step in identifying lead compounds.

Rationale for Pathogen Selection

The choice of fungal strains is critical for a comprehensive assessment of the antifungal spectrum. It is recommended to include a panel of clinically relevant pathogenic fungi, such as:

  • Candida species (e.g., Candida albicans, Candida parapsilosis, Candida glabrata): These are common causes of opportunistic yeast infections, ranging from superficial mucocutaneous infections to life-threatening systemic candidiasis.

  • Aspergillus fumigatus: A filamentous fungus responsible for invasive aspergillosis, a severe infection in immunocompromised individuals.

  • Cryptococcus neoformans: An encapsulated yeast that can cause meningitis and other serious infections, particularly in individuals with weakened immune systems.

  • Dermatophytes (e.g., Trichophyton rubrum, Microsporum gypseum): These fungi cause infections of the skin, hair, and nails.[4]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of the drug that prevents visible growth of the microorganism.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include positive controls (fungal inoculum without compound) and negative controls (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antifungal Activity

The results of the antifungal screening should be summarized in a clear and concise table, allowing for easy comparison of the activity of different analogs against a panel of fungal pathogens.

CompoundC. albicans MIC (µg/mL)C. parapsilosis MIC (µg/mL)A. fumigatus MIC (µg/mL)C. neoformans MIC (µg/mL)
Analog 1 0.5142
Analog 2 1284
Analog 3 0.250.521
Fluconazole 12>644
Itraconazole 0.1250.2510.5

Note: The above data is illustrative and should be replaced with experimental results.

Mechanism of Action: CYP51 Inhibition

For analogs demonstrating significant antifungal activity, it is crucial to investigate their mechanism of action. As many triazole-containing compounds target CYP51, a cell-free enzymatic assay can be employed to determine the inhibitory activity against this enzyme.

CYP51_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Recombinant_CYP51 Recombinant Human or Fungal CYP51 Incubation Incubate at 37°C Recombinant_CYP51->Incubation NADPH_Reductase NADPH-Cytochrome P450 Reductase NADPH_Reductase->Incubation Substrate Lanosterol (Substrate) Substrate->Incubation Test_Compound Test Compound (Analog) Test_Compound->Incubation LC_MS LC-MS/MS Analysis of Product Formation Incubation->LC_MS IC50_Calc Calculate IC50 Value LC_MS->IC50_Calc

Caption: Workflow for determining the IC50 of an analog against CYP51.

Part 2: Enzyme Inhibition Assays

Beyond their antifungal properties, this compound analogs have shown promise as inhibitors of various enzymes implicated in other diseases.

Cholinesterase Inhibition: A Target for Alzheimer's Disease

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the symptomatic treatment of Alzheimer's disease.[2][7]

Ellman's method is a simple and reliable colorimetric assay for measuring cholinesterase activity.

  • Reagent Preparation:

    • Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Prepare solutions of AChE or BChE in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution, DTNB, and the test compound at various concentrations.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

α-Glucosidase Inhibition: A Target for Diabetes

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Inhibitors of this enzyme can delay glucose absorption and are used in the management of type 2 diabetes.[2][7]

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the pNPG substrate.

    • Stop the reaction after a defined incubation period by adding a solution of sodium carbonate.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Data Presentation: Enzyme Inhibition

Summarize the enzyme inhibition data in a table for clear comparison of the potency and selectivity of the analogs.

CompoundAChE IC50 (µM)BChE IC50 (µM)α-Glucosidase IC50 (µM)
Analog 4 5.210.8>100
Analog 5 1.82.550.3
Analog 6 15.625.112.7
Donepezil 0.023.5N/A
Acarbose N/AN/A2.1

Note: The above data is illustrative and should be replaced with experimental results.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The in vitro data generated from these assays is fundamental for establishing a structure-activity relationship (SAR). By systematically modifying the substituents on the triazole and piperidine rings, researchers can identify the key structural features that contribute to potency and selectivity.

Logical Progression of SAR Studies

SAR_Progression Start Initial Hit Compound R1_Mod Modification of Piperidine Substituents Start->R1_Mod R2_Mod Modification of Triazole-linked Groups Start->R2_Mod In_Vitro_Screening In Vitro Screening (Antifungal & Enzyme Assays) R1_Mod->In_Vitro_Screening R2_Mod->In_Vitro_Screening SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A systematic approach to SAR studies for lead optimization.

For instance, studies have shown that the nature and position of substituents on a phenyl ring attached to the triazole moiety can significantly influence antifungal activity.[1] Similarly, modifications to the piperidine nitrogen can modulate the compound's physicochemical properties and target engagement.[2]

Conclusion

The in vitro evaluation of this compound analogs requires a multi-faceted approach, encompassing a range of biological assays to elucidate their therapeutic potential. By employing the robust and validated protocols outlined in this guide, researchers can effectively screen and characterize novel compounds, paving the way for the development of new and improved treatments for a variety of diseases. The systematic generation of high-quality in vitro data is the cornerstone of any successful drug discovery program, providing the essential foundation for further preclinical and clinical development.

References

  • Yu, S., Chai, X., Wang, Y., Cao, Y., Zhang, J., Wu, Q., Zhang, D., Jiang, Y., & Yan, T. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 487–497. [Link]

  • Yu, S., Chai, X., Wang, Y., Cao, Y., Zhang, J., Wu, Q., Zhang, D., Jiang, Y., & Yan, T. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 487-497. [Link]

  • Chai, X., Zhang, J., Cao, Y., Wang, Y., Zhang, D., Wu, Q., Yu, S., Jiang, Y., & Yan, T. (2013). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Journal of Chemistry, 2013, 1-7. [Link]

  • Yu, S., Chai, X., Wang, Y., Cao, Y., Zhang, J., Wu, Q., Zhang, D., Jiang, Y., & Yan, T. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. ResearchGate. [Link]

  • Fakhim, H., Vaezi, A., Dannaoui, E., Chowdhary, A., Nasrollahi, A., Badali, H., & Abastabar, M. (2020). Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. Journal de Mycologie Médicale, 30(2), 100935. [Link]

  • Zhou, Q., et al. (2024). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. ResearchGate. [Link]

  • Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(1), 105-113. [Link]

  • Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]

  • Riaz, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32426-32440. [Link]

  • Chen, Y. L., et al. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2767-2771. [Link]

  • Riaz, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32426–32440. [Link]

  • Riaz, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ResearchGate. [Link]

  • Riaz, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32426-32440. [Link]

Sources

A Deep Dive into the Spectroscopic Signature of 4-(1H-1,2,4-triazol-1-yl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic analysis of 4-(1H-1,2,4-triazol-1-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] The unique structural combination of a flexible, saturated piperidine ring and a planar, aromatic triazole ring results in a distinct spectroscopic fingerprint.[4] Understanding this signature is paramount for unambiguous structural elucidation, purity assessment, and quality control in a research and development setting.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The methodologies presented are designed to be self-validating, ensuring researchers can confidently apply these principles to their own analyses.

Molecular Structure and Key Features

A foundational understanding of the molecule's architecture is crucial for interpreting its spectral data. This compound consists of a piperidine ring substituted at the 4-position with a 1H-1,2,4-triazole ring via a nitrogen-carbon bond. The piperidine ring typically adopts a chair conformation, while the triazole ring is planar and aromatic.[4] This creates distinct electronic environments that are readily probed by various spectroscopic techniques.

cluster_piperidine Piperidine Ring cluster_triazole 1,2,4-Triazole Ring N1 N C2 CH₂ N1->C2 H_N1 H N1->H_N1 C3 CH₂ C2->C3 C4 CH C3->C4 C5 CH₂ C4->C5 N1_triazole N C4->N1_triazole C-N bond C6 CH₂ C5->C6 C6->N1 N2_triazole N N1_triazole->N2_triazole C3_triazole CH N2_triazole->C3_triazole N4_triazole N C3_triazole->N4_triazole C5_triazole CH N4_triazole->C5_triazole C5_triazole->N1_triazole M [M+H]⁺ m/z = 153.12 F1 Fragment 1 Loss of C₂H₄N m/z = 110.08 M->F1 α-cleavage F2 Fragment 2 Loss of Triazole m/z = 84.08 M->F2 Ring Fission F3 Fragment 3 Triazole Cation m/z = 70.04 M->F3 C-N bond cleavage

Caption: Predicted ESI-MS fragmentation of this compound.

Tabulated Mass Spectrometry Data
IonCalculated m/zInterpretation
[M+H]⁺153.12Protonated molecular ion
[M+H - C₂H₄N]⁺110.08Result of α-cleavage in the piperidine ring
[M+H - C₂H₃N₃]⁺84.08Loss of the triazole moiety
[C₂H₄N₃]⁺70.04Triazole cation
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source. [5]3. Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode to facilitate the formation of [M+H]⁺. [5]5. Full Scan: Perform a full scan (e.g., m/z 50-500) to identify the precursor ion. [5]6. Tandem MS (MS/MS): Select the protonated molecule ([M+H]⁺) as the precursor ion and perform a product ion scan to generate a fragmentation pattern. Optimize collision energy to achieve a rich spectrum of fragment ions. [5]

II. Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound will be a composite of the characteristic absorptions of both the piperidine and triazole rings.

Expected IR Absorption Bands
  • Piperidine Ring:

    • N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine in the piperidine ring.

    • C-H Stretch: Aliphatic C-H stretching vibrations will appear as strong bands in the 2850-2960 cm⁻¹ range. [6] - C-N Stretch: The C-N stretching of the piperidine ring will likely be observed around 1250 cm⁻¹. [4]- Triazole Ring:

    • C-H Stretch: Aromatic C-H stretching vibrations are anticipated around 3030-3097 cm⁻¹. [7] - C=N Stretch: The C=N stretching of the triazole ring is a characteristic feature and should appear as a strong absorption band around 1550 cm⁻¹. [4] - N=N Stretch: The N=N stretching vibration may be observed near 1543 cm⁻¹. [7]

Tabulated Infrared Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-3500MediumN-H Stretch (Piperidine)
3030-3097MediumAromatic C-H Stretch (Triazole) [7]
2850-2960StrongAliphatic C-H Stretch (Piperidine) [6]
~1550StrongC=N Stretch (Triazole) [4]
~1543MediumN=N Stretch (Triazole) [7]
~1250StrongC-N Stretch (Piperidine) [4]
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. [8]Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or KBr press.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Expected ¹H NMR Signals

The ¹H NMR spectrum will show distinct signals for the protons of the triazole and piperidine rings.

  • Triazole Protons: The two protons on the triazole ring are in different chemical environments and are expected to appear as singlets in the aromatic region, likely between δ 8.0 and 9.5 ppm. [9]- Piperidine Protons:

    • CH (C4): The proton on the carbon attached to the triazole ring (C4) will be a multiplet and is expected to be downfield due to the electron-withdrawing effect of the triazole nitrogen, likely in the δ 3.5-4.5 ppm range.

    • CH₂ (C2, C6): The axial and equatorial protons adjacent to the piperidine nitrogen will be diastereotopic and will likely appear as complex multiplets in the δ 2.5-3.5 ppm range. [4] - CH₂ (C3, C5): The other piperidine methylene protons will also appear as multiplets, likely in the δ 1.5-2.5 ppm range.

    • NH: The piperidine NH proton will likely be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Expected ¹³C NMR Signals

The ¹³C NMR spectrum will provide information on the carbon skeleton.

  • Triazole Carbons: The two carbons of the triazole ring are expected to resonate in the aromatic region, typically between δ 140 and 155 ppm. [9]- Piperidine Carbons:

    • C4: The carbon atom attached to the triazole ring will be the most downfield of the piperidine carbons, likely in the δ 50-60 ppm range.

    • C2, C6: The carbons adjacent to the piperidine nitrogen will appear in the δ 40-50 ppm range.

    • C3, C5: The remaining piperidine carbons will be the most upfield, expected in the δ 25-35 ppm range.

Tabulated NMR Data

¹H NMR

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
8.0 - 9.5Singlet1HTriazole-H [9]
8.0 - 9.5Singlet1HTriazole-H [9]
3.5 - 4.5Multiplet1HPiperidine-CH (C4)
2.5 - 3.5Multiplet4HPiperidine-CH₂ (C2, C6) [4]
1.5 - 2.5Multiplet4HPiperidine-CH₂ (C3, C5)
VariableBroad Singlet1HPiperidine-NH

¹³C NMR

Chemical Shift (δ ppm)Assignment
140 - 155Triazole-C [9]
140 - 155Triazole-C [9]
50 - 60Piperidine-C4
40 - 50Piperidine-C2, C6
25 - 35Piperidine-C3, C5
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference. [10] - Integrate the ¹H NMR signals.

IV. Conclusion

The comprehensive spectroscopic analysis of this compound through Mass Spectrometry, IR, and NMR spectroscopy provides a robust and orthogonal dataset for its unequivocal identification and characterization. The interplay of the piperidine and triazole moieties gives rise to a unique spectral fingerprint that, when correctly interpreted, serves as a reliable quality attribute for this important heterocyclic scaffold. The methodologies and expected data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and structurally related compounds.

References

  • 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine - Vulcanchem. (n.d.).
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).
  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (n.d.).
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. (n.d.).
  • FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. (n.d.).
  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (n.d.).
  • Selected 1 H, 13 C and 15 N NMR chemical shifts in ppm for compounds 2. - ResearchGate. (n.d.).
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022).
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.).
  • Synthesis of some novel piperidine fused 5-thioxo-1H-1,2,4-triazoles as potential antimicrobial and antitubercular agents | Request PDF - ResearchGate. (n.d.).
  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring - ResearchGate. (2020).
  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... - ResearchGate. (n.d.).
  • Structure of piperidinyl triazole derivatives | Download Scientific Diagram - ResearchGate. (n.d.).
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (n.d.).
  • Synthesis, antimicrobial activity and DFT study of piperazine-phthalimide clubbed 1,4-disubstituted 1,2,3-triazoles | Request PDF - ResearchGate. (2025).
  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018).
  • piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed. (n.d.).
  • 4-Aminopiperidine 13035-19-3 - Sigma-Aldrich. (n.d.).
  • 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment - VIBGYOR ePress. (2016).
  • 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem - NIH. (n.d.).
  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide - Benchchem. (n.d.).
  • 4-(1-Pyrrolidinyl)piperidine - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.).
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC - PubMed Central. (2025).
  • 4-(4-(((1H-Benzo[d]t[4][5][11]riazol-1-yl)oxy)methyl) - MDPI. (n.d.). Retrieved from

  • Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging - MDPI. (n.d.).
  • 4-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]piperidine - PubChem. (n.d.).
  • 1249274-35-8 | 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine | ChemScene. (n.d.).
  • (PDF) Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives - ResearchGate. (2025).

Sources

An In-Depth Technical Guide to the Chemical Space of 4-(1H-1,2,4-Triazol-1-yl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of a 1,2,4-triazole ring with a piperidine moiety to form the 4-(1H-1,2,4-triazol-1-yl)piperidine scaffold creates a molecular architecture of significant interest in modern medicinal chemistry. The 1,2,4-triazole is a well-established "privileged structure," recognized for its metabolic stability, hydrogen bonding capabilities, and its presence in numerous clinically approved drugs.[1][2][3] The piperidine ring, a ubiquitous feature in pharmaceuticals, provides a versatile, three-dimensional anchor that can improve physicochemical properties and facilitate crucial interactions with biological targets.[4][5] This guide provides a detailed exploration of this hybrid scaffold, delineating core synthetic methodologies, outlining key strategies for chemical space exploration, and summarizing the diverse pharmacological activities that have established it as a promising platform for the development of novel therapeutics.

Introduction: The Strategic Union of Two Pharmacophores

In the pursuit of novel therapeutic agents, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. The this compound scaffold is a prime example of this approach.

  • The 1,2,4-Triazole Moiety: This five-membered heterocycle is an isostere of amides and esters, offering metabolic stability and a unique electronic profile.[6] Its nitrogen atoms act as both hydrogen bond donors and acceptors, enabling high-affinity interactions with a wide range of biological receptors.[6][7] This versatility has led to its incorporation into a multitude of drugs with activities spanning antifungal, anticancer, antiviral, and anticonvulsant applications.[2][3][8][9]

  • The Piperidine Scaffold: As one of the most prevalent N-heterocycles in approved drugs, the piperidine ring offers a non-planar, conformationally flexible yet stable framework.[5] Its basic nitrogen atom is readily functionalized, allowing for the fine-tuning of properties like solubility, lipophilicity, and target engagement. Its presence is critical for the activity of drugs targeting the central nervous system (CNS), as well as a variety of other therapeutic areas.[4][10]

The linkage of the 1,2,4-triazole at the 4-position of the piperidine ring creates a scaffold with distinct vectors for chemical diversification. This allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

Core Synthetic Strategies

The construction of the this compound core can be achieved through several reliable synthetic routes. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern. A highly effective and common approach begins with a protected 4-aminopiperidine derivative.

Workflow for Core Scaffold Synthesis

The following diagram outlines a representative workflow for the synthesis of the core scaffold, which serves as the foundation for further diversification.

Synthetic_Workflow cluster_0 Core Scaffold Synthesis A N-Boc-4-oxopiperidine B N-Boc-4-aminopiperidine A->B Reductive Amination (e.g., NH4OAc, NaBH3CN) C Intermediate Formation (e.g., Formamidine) B->C Reaction with N,N-Dimethylformamide dimethyl acetal D 4-(1H-1,2,4-Triazol-1-yl)-1-Boc-piperidine C->D Cyclization (Hydrazine, AcOH) E This compound (Core Scaffold) D->E Boc Deprotection (e.g., TFA or HCl) Chemical_Space cluster_0 Diversification Points Core R1_label Position 1: Piperidine Nitrogen (N1') Core->R1_label Alkylation, Acylation, Reductive Amination, Sulfonylation R2_label Position 2: Piperidine Ring Core->R2_label Introduction of substituents (e.g., F, Me) for chirality/conformation R3_label Position 3: Triazole Ring Core->R3_label Substitution during ring synthesis

Sources

A Technical Guide to the Therapeutic Targeting of the 4-(1H-1,2,4-triazol-1-yl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(1H-1,2,4-triazol-1-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique stereoelectronic properties, including its ability to act as a potent hydrogen bond acceptor and its conformational flexibility, allow for high-affinity interactions with a diverse range of biological targets. This technical guide provides an in-depth analysis of the established and emerging therapeutic targets of compounds bearing this scaffold. We will explore the molecular mechanisms of action, delve into the structure-activity relationships that govern target selectivity, and present detailed experimental protocols for target validation and compound evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

Introduction: The Significance of the this compound Moiety

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has become a cornerstone in the design of bioactive molecules.[1][2] Its utility stems from its metabolic stability, its capacity to engage in various non-covalent interactions, and its favorable pharmacokinetic profile. When coupled with a piperidine ring at the 4-position, the resulting this compound scaffold gains a three-dimensional architecture that allows for precise orientation of substituents to probe the binding pockets of complex biological macromolecules. This unique combination has led to the development of drugs with a broad spectrum of activities, including antifungal, anticancer, and neurological applications.[3][4]

Established Therapeutic Targets and Mechanisms of Action

Lanosterol 14α-demethylase (CYP51): A Prime Target for Antifungal Therapy

The most well-established therapeutic application of the this compound scaffold is in the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane fluidity and integrity, ultimately resulting in fungal cell death.

Mechanism of Action: The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51. This interaction prevents the binding of the natural substrate, lanosterol, and halts the demethylation process. The piperidine ring and its substituents often form extensive van der Waals and hydrogen bonding interactions with the hydrophobic access channel of the enzyme, contributing to the high affinity and selectivity of these inhibitors.

Key Examples:

  • Itraconazole: A broad-spectrum antifungal agent.

  • Posaconazole: A second-generation triazole with an extended spectrum of activity.

Glutaminyl Cyclase (QC) and its Isoenzyme (isoQC): Novel Targets in Oncology

Recent research has highlighted the potential of targeting glutaminyl cyclase (QC) and its isoenzyme (isoQC) for cancer therapy.[5][6] These enzymes catalyze the N-terminal cyclization of glutamine residues to form pyroglutamate (pGlu). Upregulation of isoQC in cancerous tissues contributes to the generation of pE-CD47, a modified form of the "don't eat me" signal protein CD47.[6] This modification enhances the interaction of CD47 with SIRPα on macrophages, suppressing phagocytosis and allowing cancer cells to evade the immune system.[6]

Mechanism of Action: Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been developed as potent and selective inhibitors of isoQC.[6][7] The triazole moiety is believed to interact with the zinc cofactor in the enzyme's active site, while the substituted piperidine ring occupies adjacent hydrophobic pockets, dictating inhibitor potency and selectivity. By inhibiting isoQC, these compounds reduce the levels of pE-CD47 on cancer cells, thereby restoring the phagocytic activity of macrophages.[6]

Emerging and Investigational Therapeutic Targets

The versatility of the this compound scaffold has led to its exploration against a variety of other therapeutic targets.

Tubulin: Disrupting the Cytoskeleton in Cancer

Several novel compounds incorporating a 1,2,4-triazole ring have demonstrated potent inhibition of tubulin polymerization.[8] These agents bind to the colchicine binding site on tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. The this compound moiety can serve as a rigid scaffold to present the necessary pharmacophoric elements for high-affinity binding to tubulin.

G-Protein Coupled Receptors (GPCRs): Modulating Neurological Pathways

The piperidine component of the scaffold is a common feature in many GPCR ligands. Derivatives of this compound have been investigated as selective agonists for the human 5-HT1D receptor, a target for the treatment of migraine.[9] In these compounds, the triazole-piperidine core acts as a scaffold to correctly position an indolylpropyl side chain, which is crucial for receptor activation.

GABA-A Receptors: Targeting Epilepsy and Anxiety

N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amide derivatives have shown promise as anticonvulsant and anxiolytic agents.[2][10] These compounds are believed to exert their effects by modulating the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Affinity tests have indicated that potent compounds in this class bind effectively to GABA-A receptors, and their anticonvulsant activity may be linked to an increase in brain GABA content.[2][10]

Structure-Activity Relationship (SAR) and Drug Design Principles

The therapeutic efficacy and target selectivity of this compound derivatives are highly dependent on the nature and position of substituents on both the triazole and piperidine rings.

Target ClassKey Structural Features and SAR Insights
CYP51 (Antifungal) - The N4 of the triazole is essential for heme coordination. - Long, hydrophobic side chains on the piperidine nitrogen enhance binding affinity. - Stereochemistry of the substituents is critical for optimal fit in the active site.
QC/isoQC (Anticancer) - A methyl group on the triazole ring can enhance potency.[5] - Diphenyl-conjugated imidazole derivatives have shown significant inhibitory activity.[6] - Selectivity towards isoQC can be achieved by modifying the piperidine substituents.[6]
Tubulin (Anticancer) - Aromatic substituents on the triazole ring are often required for potent activity.[8] - The piperidine ring can be used to introduce additional binding elements.
GPCRs (Neurological) - The piperidine nitrogen is often protonated at physiological pH, allowing for ionic interactions. - The triazole ring can act as a bioisosteric replacement for other functional groups.
GABA-A Receptors - Phenyl-substituted amides at the 4-position of the triazole ring are a key feature.[10] - Lipophilicity of the substituents influences anticonvulsant activity.

Experimental Protocols for Target Validation and Compound Evaluation

Target Validation Workflow

Target_Validation_Workflow cluster_0 In Silico & In Vitro cluster_1 Cell-Based Assays cluster_2 In Vivo Models Target_ID Target Identification (e.g., Genomics, Proteomics) Binding_Assay Binding Assay (e.g., SPR, ITC) Target_ID->Binding_Assay Confirm Interaction Enzymatic_Assay Enzymatic/Functional Assay (e.g., IC50 determination) Binding_Assay->Enzymatic_Assay Assess Functional Effect Cellular_Target Cellular Target Engagement (e.g., CETSA, BRET/FRET) Enzymatic_Assay->Cellular_Target Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability, Apoptosis) Cellular_Target->Phenotypic_Screen Correlate with Cellular Effect Animal_Model Animal Model of Disease (e.g., Xenograft, Behavioral) Phenotypic_Screen->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Establish Exposure-Response Efficacy_Tox Efficacy & Toxicology PK_PD->Efficacy_Tox Determine Therapeutic Window

Caption: A generalized workflow for therapeutic target validation.

Protocol: In Vitro Inhibition of Glutaminyl Cyclase (QC)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human QC.

Materials:

  • Recombinant human QC

  • Fluorogenic substrate (e.g., H-Gln-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (dissolved in DMSO)

  • 384-well black microplate

  • Plate reader with fluorescence capabilities

Methodology:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the assay buffer.

  • Enzyme Reaction: a. Add 5 µL of the diluted compound to the wells of the microplate. b. Add 10 µL of recombinant human QC (final concentration ~1 nM) to each well. c. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding. d. Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration ~10 µM).

  • Data Acquisition: Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis: a. Calculate the initial reaction velocity (v) for each compound concentration. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Future Directions and Opportunities

The this compound scaffold remains a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Expanding the Target Space: Exploring the activity of this scaffold against other enzyme families, such as kinases and histone deacetylases, as well as other classes of GPCRs.

  • Improving Selectivity: Fine-tuning the substituents on the scaffold to achieve higher selectivity for specific targets, thereby reducing off-target effects and improving the safety profile of new drug candidates.

  • Developing Novel Drug Modalities: Incorporating the scaffold into proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs) to create targeted therapies with enhanced efficacy.

Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its proven success in targeting a range of clinically relevant proteins, from fungal enzymes to key regulators of the human immune system, underscores its importance in medicinal chemistry. As our understanding of disease biology deepens, the strategic application of this versatile scaffold will undoubtedly continue to yield novel and effective therapies for a multitude of human diseases.

References

  • Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. ResearchGate. Available at: [Link].

  • Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. Available at: [Link].

  • (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. Available at: [Link].

  • (2023). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link].

  • (2022). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. Available at: [Link].

  • Bourrain, S., et al. (1999). 4-Hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]piperidines: selective h5-HT1D agonists for the treatment of migraine. Bioorganic & Medicinal Chemistry Letters, 9(23), 3369-74. Available at: [Link].

  • (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing. Available at: [Link].

  • (2011). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. PubMed. Available at: [Link].

  • Reddy, B. S., et al. (2024). Synthesis and biological evaluation of 1,2,3-triazole incorporated pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link].

  • (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available at: [Link].

  • (2022). 4-(4-(((1H-Benzo[d][3][5][6]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Spectroscopic Characterization, and In Silico Studies for Potential Application in Alzheimer's Disease. MDPI. Available at: [Link].

  • (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. ResearchGate. Available at: [Link].

  • (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. Available at: [Link].

  • (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available at: [Link].

Sources

Whitepaper: The Discovery and Mechanistic Elucidation of 4-(1H-1,2,4-triazol-1-yl)piperidine as a Privileged Scaffold for CYP51 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless challenge of invasive fungal infections, exacerbated by a rise in immunocompromised populations and emerging drug resistance, necessitates the continuous discovery of novel antifungal agents. The 1,2,4-triazole heterocycle has long been a cornerstone of antifungal therapy, primarily through its potent inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. This technical guide delves into the discovery and validation of the 4-(1H-1,2,4-triazol-1-yl)piperidine moiety as a "privileged scaffold" in the design of modern CYP51 inhibitors. We will explore the fundamental mechanism of action, the strategic rationale behind its structural components, and the comprehensive experimental workflows required to validate its efficacy. This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, providing not only established protocols but also the causal, field-proven insights behind key experimental decisions.

Section 1: The Therapeutic Target: Lanosterol 14α-Demethylase (CYP51)

The Indispensable Role of CYP51 in Fungal Viability

The integrity of the fungal cell membrane is paramount for the organism's survival, regulating nutrient transport, signaling, and protecting against environmental stress. A key component that governs membrane fluidity and function is ergosterol. The biosynthesis of ergosterol from its precursor, lanosterol, is a multi-step process, with one of the most critical reactions catalyzed by the enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily, designated CYP51.[1][2]

This enzyme performs the oxidative removal of the 14α-methyl group from lanosterol, a required step in the formation of mature sterols.[3][4] Inhibition of CYP51 leads to the cessation of ergosterol production and a subsequent accumulation of toxic methylated sterol precursors.[1] This dual-action disruption—depletion of an essential component and accumulation of toxic byproducts—compromises the structural and functional integrity of the fungal cell membrane, ultimately leading to cell death or growth inhibition (fungistatic or fungicidal action).[2]

G cluster_inhibition Inhibitor Action Lanosterol Lanosterol Intermediate 14α-methylated Sterol Intermediates Lanosterol->Intermediate CYP51 Catalysis Ergosterol Ergosterol Intermediate->Ergosterol Subsequent Steps Disruption Membrane Disruption & Cell Death Intermediate->Disruption Accumulation Leads To Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51_Inhibitor Azole Inhibitor (e.g., this compound based) CYP51_Inhibitor->Intermediate BLOCKS

Caption: The Ergosterol Biosynthesis Pathway and the Site of CYP51 Inhibition.

CYP51 as a Premier Antifungal Drug Target

The CYP51 enzyme family is remarkably conserved across biological kingdoms, from fungi to plants and animals, where it participates in the biosynthesis of crucial endogenous molecules like cholesterol.[3][4] Despite this conservation, the amino acid identity between fungal and human CYP51 orthologs can be as low as 25-30%.[3] This structural divergence provides a therapeutic window, enabling the design of inhibitors that are highly selective for the fungal enzyme, thereby minimizing off-target effects on the human host. The majority of clinically successful azole antifungal drugs, including fluconazole, itraconazole, and voriconazole, are designed to exploit these differences, cementing CYP51's status as a validated and highly druggable target.[1][2][3]

Section 2: The Pharmacophore: Emergence of the 1,2,4-Triazole and Piperidine Core

Mechanism of Action: The Critical Triazole-Heme Interaction

The biological activity of azole-based antifungals is rooted in a precise molecular interaction within the active site of CYP51. The 1,2,4-triazole ring is not merely a structural component but the key pharmacophore responsible for potent enzyme inhibition. The active site of all cytochrome P450 enzymes, including CYP51, contains a heme iron atom. The nitrogen atom at the N4 position of the 1,2,4-triazole ring acts as a strong ligand, coordinating directly with this heme iron.[1] This binding event physically occupies the active site, preventing the natural substrate, lanosterol, from binding and undergoing demethylation.[1][2] The versatility of the triazole nucleus also allows it to act as a bioisostere for other functional groups like amides or esters, enabling it to form various non-covalent interactions that enhance binding affinity.[1]

cluster_enzyme CYP51 Active Site cluster_inhibitor Inhibitor Scaffold Heme Heme Group (Porphyrin Ring) Iron Fe³⁺ Triazole 1,2,4-Triazole Ring N4 Piperidine Piperidine Linker Triazole->Piperidine C-N bond N4->Iron Coordinative Bond (Inhibition) SideChain R-Group (for selectivity & PK properties) Piperidine->SideChain Attachment Point

Caption: The coordinative bond between the triazole N4 atom and the CYP51 heme iron.

The Strategic Role of the Piperidine Linker

While the triazole ring provides the direct inhibitory action, its effectiveness is critically dependent on its precise positioning within the vast active site of CYP51. This is the strategic role of the this compound scaffold. The piperidine ring is not merely a passive spacer; it serves several key functions:

  • Structural Rigidity and Vector Control: The piperidine ring provides a rigid, well-defined conformation that orients the triazole moiety for optimal interaction with the heme iron. It also projects appended side chains into specific sub-pockets of the enzyme's active site.

  • Scaffold for Optimization: The piperidine nitrogen and other positions serve as ideal attachment points for additional chemical groups. As seen in the evolution of advanced triazoles like itraconazole and posaconazole, large, lipophilic side chains are added to this core to dramatically increase potency and spectrum of activity by forming additional interactions with amino acid residues lining the enzyme's access tunnel.[5][6][7][8]

  • Modulation of Physicochemical Properties: The basic nitrogen of the piperidine can be used to tune the solubility and pharmacokinetic properties of the molecule, which are critical for developing a successful oral or intravenous drug.

The this compound core, therefore, represents a validated starting point for inhibitor design—a "privileged scaffold" that effectively presents the triazole warhead while offering multiple avenues for optimization.

Section 3: Experimental Validation Workflow

The journey from a chemical concept to a validated enzyme inhibitor follows a logical cascade of experiments. Each step is designed to answer a specific question, from direct target engagement to activity in a complex biological system.

A Compound Synthesis (Library of Analogs) B Primary Screen: In Vitro Enzyme Assay A->B C Determine IC₅₀ Values B->C Quantify Potency D Secondary Screen: Whole-Cell Antifungal Assay C->D Confirm Target Engagement F SAR Analysis & Lead Identification C->F E Determine MIC Values D->E Quantify Cellular Efficacy E->F Correlate Data G Lead Optimization (Improve Potency, Selectivity, PK) F->G G->A Iterative Design Cycle

Caption: A typical workflow for the discovery and optimization of enzyme inhibitors.

Protocol: In Vitro CYP51 Enzyme Inhibition Assay

This protocol outlines a standardized method to determine a compound's half-maximal inhibitory concentration (IC₅₀), a direct measure of its potency against the isolated enzyme.[9][10]

Principle: A recombinant, purified form of fungal CYP51 is incubated with its substrate. The enzyme's activity is measured by monitoring the depletion of a fluorescent substrate or the formation of a product. The assay is repeated with varying concentrations of the inhibitor to determine the concentration at which enzyme activity is reduced by 50%.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimized for enzyme stability and activity (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA).

    • Enzyme Stock: Dilute purified recombinant fungal CYP51 to a working concentration (e.g., 10 nM) in assay buffer. The final concentration should be in the linear range of the assay.

    • Substrate Stock: Prepare a stock solution of a fluorescent substrate (e.g., a lanosterol analog) in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound (e.g., a this compound derivative) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells of a black, opaque 96-well plate.

    • Add 98 µL of the enzyme working solution to all wells.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]

    • Reaction Initiation: Add 100 µL of the substrate solution to all wells to start the reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the fluorescence (or absorbance) at regular intervals (e.g., every 60 seconds) for 30 minutes. The rate of reaction is determined from the initial linear portion of the progress curve.[10]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation and Causality: The pre-incubation step is crucial for inhibitors that may be slow-binding or tight-binding, ensuring the system reaches equilibrium before the reaction is initiated.[9][11] Running a known CYP51 inhibitor (e.g., ketoconazole) as a positive control validates that the assay system is performing as expected.

Protocol: Fungal Whole-Cell Antifungal Susceptibility Testing

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a fungus.[1] It is a critical secondary screen to ensure the compound can penetrate the fungal cell wall and membrane to reach its intracellular target.

Principle: A standardized inoculum of a pathogenic fungal strain is cultured in a liquid medium containing serial dilutions of the test compound. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans ATCC 90028) on an agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Assay Procedure (96-well plate format):

    • Prepare a 2-fold serial dilution of the test compound in RPMI medium directly in a 96-well plate, typically from 64 µg/mL down to 0.06 µg/mL.

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a growth control well (inoculum + medium, no drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest drug concentration in which there is no visible turbidity (growth).

    • Alternatively, for quantitative analysis, a metabolic indicator dye (e.g., resazurin) can be added, and absorbance can be read on a plate reader.

Self-Validation and Causality: This whole-cell assay provides a crucial reality check. A compound with a potent IC₅₀ but a high MIC may have poor cell permeability or be susceptible to fungal efflux pumps.[12] Comparing the IC₅₀ and MIC values provides initial insights into the compound's drug-like properties.

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the process of correlating changes in a molecule's chemical structure with changes in its biological activity. For the this compound scaffold, the goal is to decorate the core to maximize potency and selectivity while maintaining favorable pharmacokinetic properties.[13][14][15]

Key Principles of SAR for CYP51 Inhibitors
  • The Triazole is Sacrosanct: The 1H-1,2,4-triazol-1-yl group is essential for the primary binding mechanism and is generally not modified.

  • Piperidine Substitutions: Modifications at the piperidine nitrogen are common. Adding large, lipophilic groups can create extensive interactions with a hydrophobic access channel leading to the active site. This is a key feature of highly potent drugs like posaconazole.[6][8]

  • Stereochemistry Matters: The three-dimensional arrangement of atoms is critical. Often, only one stereoisomer will fit optimally into the enzyme's active site, highlighting the importance of asymmetric synthesis.

Caption: Logical relationship diagram for Structure-Activity Relationship (SAR) studies.

Data Analysis: A Hypothetical Case Study

To guide medicinal chemistry efforts, data from enzymatic and cellular assays are compiled to identify trends.

Compound IDR-Group at Piperidine-NCYP51 IC₅₀ (nM)C. albicans MIC (µg/mL)
1 (Core) -H550>64
2a -Methyl48032
2b -Benzyl1508
2c -[4-(trifluoromethoxy)phenyl]251
2d -(long lipophilic chain)<10.06
Analogous to side chains in itraconazole/posaconazole

Interpretation and Causality:

  • The unsubstituted core (1 ) has weak enzymatic activity and no cellular activity, likely due to poor passive diffusion and lack of secondary binding interactions.

  • Adding small alkyl or aryl groups (2a, 2b ) improves both enzymatic and cellular activity, suggesting these groups begin to occupy a nearby pocket and improve the molecule's overall properties.

  • Introducing an electron-withdrawing, lipophilic phenyl group (2c ) significantly boosts potency, indicating a favorable interaction in a specific hydrophobic region of the enzyme.

  • The dramatic increase in potency with a long, complex side chain (2d ) demonstrates the established principle that extending into the substrate access channel is key to achieving high-affinity binding, as seen in market-leading drugs.[7][8]

Section 5: Conclusion and Future Directions

The this compound scaffold is a cornerstone of modern antifungal drug design. Its genius lies in its modularity: a potent, heme-coordinating warhead (the triazole) is fused to a rigid, versatile linker (the piperidine) that serves as an ideal platform for optimization. The systematic workflow of in vitro enzymatic assays, whole-cell susceptibility testing, and iterative SAR analysis has proven highly effective in transforming this core structure into clinically vital medicines.

Future research will continue to build upon this foundation. Key challenges include designing inhibitors that can overcome emerging resistance mechanisms, such as mutations in the ERG11 gene (which encodes CYP51), and further refining selectivity to minimize drug-drug interactions involving human cytochrome P450 enzymes.[16][17] The principles and protocols outlined in this guide provide a robust framework for tackling these challenges and continuing the development of next-generation enzyme inhibitors.

References

  • Lepesheva GI, Waterman MR. CYP51: a major drug target in the cytochrome P450 superfamily. Expert Opin Drug Metab Toxicol. 2008;4(6):675-685. Available from: [Link]

  • Nislow C, Giam Choo, Patton J, et al. Novel Antifungal Drug Discovery Based on Targeting Pathways Regulating the Fungus-Conserved Upc2 Transcription Factor. Antimicrob Agents Chemother. 2015;59(6):3346-3356. Available from: [Link]

  • Lepesheva GI, Waterman MR. CYP51: a major drug target in the cytochrome P450 superfamily. Expert Opinion on Drug Metabolism & Toxicology. 2008. Available from: [Link]

  • Matulis D. A standard operating procedure for an enzymatic activity inhibition assay. Eur Biophys J. 2021;50(3-4):345-352. Available from: [Link]

  • Hargrove TY, Wawrzak Z, Lamb DC, Guengerich FP, Lepesheva GI. Dynamics of CYP51: implications for function and inhibitor design. J Biol Chem. 2015;290(32):19756-19771. Available from: [Link]

  • Robbins N, Wright GD. Advances in fungal chemical genomics for the discovery of new antifungal agents. Curr Opin Microbiol. 2016;33:1-6. Available from: [Link]

  • ResearchGate. Structure of itraconazole and posaconazole. Available from: [Link]

  • Nivoix Y, Ubeaud G, Levêque D, Herbrecht R. The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals.
  • Patsnap Synapse. What are CYP51A1 inhibitors and how do they work?. 2024. Available from: [Link]

  • Belkin S, Ionescu M, Zadok U, et al. Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. Biosensors (Basel). 2021;11(10):374. Available from: [Link]

  • ResearchGate. Structures of posaconazole (A), itraconazole (B), voriconazole (C), and fluconazole (D). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 468595, Posaconazole. Available from: [Link]

  • Robbins N, Wright GD. Genomic Approaches to Antifungal Drug Target Identification and Validation. Annu Rev Microbiol. 2017;71:431-448. Available from: [Link]

  • Revie NM, Iyer KR, Robbins N, Cowen LE. Antifungal drug discovery: the process and outcomes. Curr Opin Microbiol. 2018;45:66-72. Available from: [Link]

  • ResearchGate. Human CYP51 is resistant to inhibition. A: Inhibitory effects of.... Available from: [Link]

  • ResearchGate. Structural formulae of posaconazole, itraconazole, hydroxyitraconazole, and internal standard (R051012). Available from: [Link]

  • Shariati M, Khan M, Lam M, et al. Emerging Applications of Triazole Antifungal Drugs. J Fungi (Basel). 2024;10(5):334. Available from: [Link]

  • ResearchGate. Structural relationship between (a) itraconazole and (b) posaconazole. Available from: [Link]

  • Akhtar T, Zafar W, Sumrra S. A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Sir Syed Journal of Research. 2022;2(2).
  • ResearchGate. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. Available from: [Link]

  • Semantic Scholar. Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Available from: [Link]

  • Zhou Q, Liu Y, Li Y, et al. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. Eur J Med Chem. 2025;281:117019. Available from: [Link]

  • ResearchGate. Enzyme assay techniques and protocols. Available from: [Link]

  • ACS Publications. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. 2022;7(40):35919-35933. Available from: [Link]

  • Riaz M, Bano S, Khan SU, et al. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. 2022;7(40):35919-35933. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. Mechanism of Action Assays for Enzymes. 2012. Available from: [Link]

  • ResearchGate. Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. Available from: [Link]

  • Chan K, Yu C, Hsieh Y, et al. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorg Med Chem Lett. 2010;20(9):2898-2902. Available from: [Link]

  • Wang H, Han Y, Li Z, et al. Synthesis, structure-activity relationship studies and biological characterization of new[1][3][4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. Bioorg Med Chem. 2019;27(7):1380-1393. Available from: [Link]

  • RSC Publishing. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Adv. 2023;13(1):1-20. Available from: [Link]

  • Bogen SL, Wu H, Zappacosta F, et al. Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. J Med Chem. 2009;52(15):4685-4697. Available from: [Link]

  • Kumar R, Chauhan P, Singh P, et al. An insight on medicinal attributes of 1,2,4-triazoles. Bioorg Chem. 2021;115:105221. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of 1,2,3-triazole incorporated pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyrimidine derivatives as anticancer agents. Available from: [Link]

  • Frontiers. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Front Chem. 2020;8:590. Available from: [Link]

  • Li Y, Zhang G, Liu Z, et al. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. 2018;23(9):2153. Available from: [Link]

  • MDPI. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Biomedicines. 2023;11(11):3078. Available from: [Link]

Sources

Methodological & Application

"large-scale synthesis of 4-(1H-1,2,4-triazol-1-yl)piperidine for preclinical studies"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 4-(1H-1,2,4-triazol-1-yl)piperidine for Preclinical Studies

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of this compound, a key heterocyclic scaffold for preclinical drug discovery. Heterocyclic compounds, particularly those containing nitrogen, are foundational to modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structures.[][2] This guide moves beyond laboratory-scale procedures, focusing on a robust and scalable process designed to produce hundreds of grams of the target compound with the high purity required for in vivo studies. We detail a two-step sequence involving the tosylation of N-Boc-4-hydroxypiperidine followed by a nucleophilic substitution with 1,2,4-triazole and subsequent deprotection. The rationale behind reagent selection, reaction parameter optimization, and the implementation of non-chromatographic purification methods are discussed in depth to ensure process safety, efficiency, and reproducibility.

Introduction and Strategic Importance

The this compound moiety is a privileged structure in drug development, serving as a critical building block for a wide range of therapeutic agents. Derivatives have shown potential as antibacterial agents, glutaminyl cyclase inhibitors for oncology, and anticonvulsants.[3][4][5][6] The 1,2,4-triazole ring is a bioisostere for esters and amides, offering improved metabolic stability and unique hydrogen bonding capabilities, while the piperidine ring provides a versatile, three-dimensional scaffold to orient substituents for optimal target engagement.[2]

Transitioning from milligram-scale synthesis for initial screening to gram- or kilogram-scale production for preclinical toxicology and efficacy studies presents significant challenges.[] These include the need to replace costly or hazardous reagents, avoid chromatographic purification, and ensure stringent quality control. This protocol addresses these challenges by providing a validated, scalable, and cost-effective synthetic route.

Retrosynthetic Analysis and Route Selection

For large-scale synthesis, the ideal route prioritizes commercially available, inexpensive starting materials, high-yielding reactions, and a final product that can be purified by crystallization.

dot

Caption: Retrosynthetic analysis of the target compound.

The chosen forward synthesis pathway is outlined below. This route was selected for its operational simplicity and avoidance of problematic reagents or purification steps.

dot

Caption: High-level workflow for the synthesis.

Detailed Protocols and Process Chemistry

This section provides detailed, step-by-step procedures for the synthesis of this compound hydrochloride on a 500-gram scale.

Safety Precautions
  • 1,2,4-Triazole: Harmful if swallowed and causes serious eye irritation. It is also suspected of damaging fertility or the unborn child.[7][8][9] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Pyridine: A flammable liquid and harmful if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen. Use only in a fume hood with appropriate PPE.

  • Tosyl Chloride (TsCl): Causes severe skin burns and eye damage. It is moisture-sensitive. Handle with extreme care.

Step 1: Synthesis of N-Boc-4-tosyloxypiperidine

Rationale: This step converts the hydroxyl group into an excellent leaving group (tosylate) to facilitate the subsequent nucleophilic substitution. Pyridine is used as both the solvent and the base to neutralize the HCl generated during the reaction. Dichloromethane (DCM) is used as a co-solvent to ensure solubility and facilitate workup.

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-4-hydroxypiperidine201.27500.0 g2.48
p-Toluenesulfonyl chloride190.65520.0 g2.73
Pyridine79.101.5 L-
Dichloromethane (DCM)84.932.5 L-
2M Hydrochloric Acid-~3.0 L-
Saturated Sodium Bicarbonate-1.5 L-
Brine-1.0 L-

Protocol:

  • Set up a 10 L jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Charge the reactor with N-Boc-4-hydroxypiperidine (500.0 g, 2.48 mol), pyridine (1.5 L), and dichloromethane (2.5 L).

  • Stir the mixture until all solids dissolve and cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add p-toluenesulfonyl chloride (520.0 g, 2.73 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once complete, cool the mixture back to 10 °C. Slowly and carefully quench the reaction by adding 2.0 L of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2M HCl (2 x 1.5 L), saturated NaHCO₃ solution (1 x 1.5 L), and brine (1 x 1.0 L).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a white solid. The crude product is typically of sufficient purity for the next step.

  • Expected Yield: 850-900 g (90-95%).

Step 2: Synthesis of N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine

Rationale: This is a nucleophilic substitution where the sodium salt of 1,2,4-triazole, generated in situ with sodium hydride, displaces the tosylate leaving group. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. The temperature is elevated to ensure a reasonable reaction rate.

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-4-tosyloxypiperidine355.45850.0 g2.39
1,2,4-Triazole69.07200.0 g2.89
Sodium Hydride (60% in oil)40.00 (as NaH)115.0 g2.88
Anhydrous DMF73.094.0 L-
Ethyl Acetate88.118.0 L-
Deionized Water18.0210.0 L-

Protocol:

  • Set up a 20 L jacketed reactor under a strict nitrogen atmosphere.

  • Charge the reactor with anhydrous DMF (2.0 L) and 1,2,4-triazole (200.0 g, 2.89 mol). Stir to dissolve.

  • Cool the mixture to 0-5 °C. Carefully add sodium hydride (115.0 g of 60% dispersion, 2.88 mol) portion-wise, controlling the hydrogen evolution.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Prepare a solution of N-Boc-4-tosyloxypiperidine (850.0 g, 2.39 mol) in anhydrous DMF (2.0 L).

  • Add the tosylate solution to the triazole salt slurry via an addition funnel over 1 hour.

  • Heat the reaction mixture to 80 °C and maintain for 12-18 hours.

  • IPC: Monitor the reaction by HPLC for the disappearance of the tosylate intermediate.

  • Cool the mixture to room temperature. Very slowly and carefully, quench the reaction by dropwise addition of 1.0 L of water, keeping the temperature below 30 °C.

  • Add ethyl acetate (8.0 L) and water (5.0 L). Separate the layers.

  • Wash the organic layer with water (2 x 2.5 L) to remove residual DMF, followed by brine (1 x 2.0 L).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a thick oil or solid.

Step 3: Deprotection and Salt Formation/Purification

Rationale: The Boc protecting group is removed under acidic conditions. Using HCl in dioxane or isopropanol allows for the direct precipitation of the hydrochloride salt of the final product. This method serves as both the deprotection and the final purification step, avoiding the need for chromatography. Crystallization from a suitable solvent system like ethanol/ether provides the high-purity material required for preclinical use.

ReagentMolar Mass ( g/mol )QuantityMoles
Crude N-Boc Protected Intermediate252.32~600 g~2.38
4M HCl in 1,4-Dioxane-3.0 L12.0
Isopropanol (IPA)60.103.0 L-
Diethyl Ether74.125.0 L-

Protocol:

  • Charge the crude N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine into a 20 L reactor.

  • Add isopropanol (3.0 L) and stir to dissolve.

  • Cool the solution to 0-5 °C.

  • Slowly add 4M HCl in 1,4-Dioxane (3.0 L) over 1 hour. Gas evolution (CO₂) will be observed.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours until deprotection is complete (monitored by HPLC/TLC).

  • A white precipitate (the hydrochloride salt) will form. Add diethyl ether (5.0 L) to enhance precipitation.

  • Stir the slurry for an additional 2 hours at room temperature.

  • Isolate the solid product by filtration. Wash the filter cake with cold diethyl ether (2 x 1.0 L).

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

  • Recrystallization (if required): For material intended for in vivo studies, recrystallization from ethanol/diethyl ether or isopropanol/heptane is recommended to achieve >99% purity.

  • Final Product: this compound hydrochloride as a white crystalline solid.

  • Expected Overall Yield: 350-420 g (70-85% over 2 steps).

Quality Control for Preclinical Batches

To ensure the material is suitable for preclinical studies, a rigorous quality control process is essential.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, HRMS
Purity ≥ 99.0%HPLC (UV detection at 210 nm)
Individual Impurity ≤ 0.10%HPLC
Residual Solvents Per ICH GuidelinesGC-HS
Water Content ≤ 0.5%Karl Fischer Titration
Example HPLC Method:
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm

Expected Characterization Data:
  • ¹H NMR (400 MHz, D₂O): δ ~8.6 (s, 1H, Triazole-H), ~8.1 (s, 1H, Triazole-H), ~4.6-4.7 (m, 1H, Piperidine-CH), ~3.5-3.6 (m, 2H, Piperidine-CH₂), ~3.1-3.2 (m, 2H, Piperidine-CH₂), ~2.2-2.4 (m, 4H, Piperidine-CH₂).

  • ¹³C NMR (101 MHz, D₂O): δ ~151.2, ~142.5, ~58.0, ~42.5, ~30.0.

  • HRMS (ESI): Calculated for C₇H₁₃N₄ [M+H]⁺: 153.1135; Found: 153.1138.

References

  • Vulcanchem. 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine.
  • BOC Sciences. Advanced Strategies in Heterocyclic Compound Synthesis.
  • Loba Chemie. 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS.
  • Apollo Scientific. Carbonyl-di-(1,2,4-triazole) Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: 1,2,4-Triazole.
  • CDH Fine Chemical. 1,2,4-TRIAZOLE MATERIAL SAFETY DATA SHEET.
  • Ray, D., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. NIH National Library of Medicine.
  • ILO and WHO. (2021). ICSC 0682 - 1,2,4-TRIAZOLE.
  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. (2025). PubMed.
  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). PubMed.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI.
  • Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
  • Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. (n.d.). CSIR.
  • Synthesis of Heterocycles in Contemporary Medicinal Chemistry. (n.d.). SciSpace.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). ResearchGate.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025). MDPI.
  • Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. (n.d.). Arkivoc.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). PubMed Central.
  • Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. (2009). PubMed.
  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (n.d.). MDPI.
  • Liu, L. L., & Yang, G. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Molbank.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (n.d.). PubMed.

Sources

Application Notes & Protocols: Leveraging 4-(1H-1,2,4-triazol-1-yl)piperidine in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-Throughput Screening (HTS) serves as a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(1H-1,2,4-triazol-1-yl)piperidine , a molecule possessing significant potential due to its constitution from two "privileged" heterocyclic scaffolds. We will explore the chemical rationale for its selection, provide comprehensive protocols for assay development and execution, and detail the necessary steps for robust data analysis and hit validation.

Introduction: The Scientific Rationale for Screening this compound

The selection of compounds for an HTS campaign is a critical decision, often guided by the presence of structural motifs with known biological relevance. This compound is a compelling candidate as it merges two highly valued scaffolds in medicinal chemistry: the 1,2,4-triazole ring and the piperidine ring.

  • The 1,2,4-Triazole Moiety: This five-membered heterocycle is recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents.[2] Its unique physicochemical properties allow it to act as a bioisostere for amides and esters, enhancing binding affinity and solubility.[2][3] Triazole derivatives exhibit a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[4][5][6][7] A well-established mechanism for many antifungal triazoles is the potent inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane integrity.[2]

  • The Piperidine Moiety: The piperidine ring is one of the most prevalent heterocyclic scaffolds found in clinically approved drugs, particularly those targeting the central nervous system (CNS).[8][9][10] Its conformational flexibility and ability to modulate lipophilicity and metabolic stability can significantly improve a molecule's pharmacokinetic (ADME) properties and overall "druggability".[9][11]

The combination of these two scaffolds in a single, versatile molecule (Table 1) presents a unique opportunity for discovering novel biological activities. Published research has already demonstrated the utility of this compound as a building block in the synthesis of potent antibacterial agents, validating its value in creating bioactive molecules.[12]

Property Value Source
IUPAC Name This compound-
CAS Number 158655-26-6 (dihydrochloride salt)[13]
Molecular Formula C₇H₁₂N₄ (base)-
Molecular Weight 225.12 g/mol (dihydrochloride salt)[13]
Description A versatile small molecule scaffold.[13]

Table 1: Physicochemical Properties of this compound.

Designing a High-Throughput Screening Campaign

A successful HTS campaign is a multi-step process that moves from initial assay development to the identification of confirmed "hits". The entire workflow must be meticulously planned to ensure data quality and reliability.

Assay Selection and Development: The Foundation of a Robust Screen

The choice of assay is dictated by the biological question being asked. Given the known activities of its constituent scaffolds, this compound could be screened against a variety of targets. For this guide, we will focus on an anticancer cell viability assay , a common starting point in oncology drug discovery.

Causality Behind the Choice: Cell-based assays provide a more physiologically relevant system compared to purely biochemical assays by measuring a compound's effect within a living cell, accounting for factors like cell permeability and cytotoxicity.[14] We will use an ATP-based luminescent assay (e.g., CellTiter-Glo®), which is a highly sensitive, homogeneous ("add-and-read") assay ideal for HTS. It measures cellular ATP as a proxy for the number of metabolically active, viable cells.[14]

The development phase involves optimizing and miniaturizing the assay for a high-throughput format (e.g., 384- or 1536-well plates) to conserve reagents and increase throughput.[15][16]

The Litmus Test: Assay Quality Control

Before commencing a full-scale screen, the assay's robustness must be validated.[1] This is achieved by running control plates and calculating key quality metrics. The most important of these is the Z'-factor , which provides a statistical measure of the separation between the positive and negative controls.

Z'-Factor Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.

Z'-Factor Value Assay Quality Interpretation Recommendation
> 0.5ExcellentThe assay is robust and suitable for HTS.
0 to 0.5MarginalThe assay may be acceptable but requires optimization.
< 0UnacceptableThe assay is not suitable for screening.

Table 2: Interpretation of HTS Assay Quality based on Z'-Factor. A Z'-factor consistently > 0.5 is the goal before proceeding with a full screen.[15][17]

Detailed Protocol: Anticancer Cell Viability HTS

This protocol outlines a complete workflow for a primary screen using this compound against a cancer cell line (e.g., HCT-116) in a 384-well format.

Materials and Reagents
  • Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Cell Line: HCT-116 (human colorectal carcinoma) or other suitable cancer cell line.

  • Media: Appropriate cell culture medium (e.g., McCoy's 5A) with 10% FBS and 1% Penicillin-Streptomycin.

  • Controls:

    • Negative Control: 100% DMSO (vehicle).

    • Positive Control: A known cytotoxic agent (e.g., 10 µM Doxorubicin).

  • Labware: 384-well white, solid-bottom assay plates (for luminescence).

  • Detection Reagent: ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®).

  • Equipment: Automated liquid handler, multi-well plate reader with luminescence detection, sterile cell culture hood, CO₂ incubator.

Step-by-Step Experimental Protocol
  • Compound Plate Preparation:

    • Using an automated liquid handler, perform serial dilutions of the 10 mM stock of this compound to create a compound source plate.

    • For a primary screen, a single concentration is typically used. To achieve a final assay concentration of 10 µM in 0.1% DMSO, prepare an intermediate plate with the compound at 20 µM in media containing 0.2% DMSO.

  • Cell Seeding:

    • Harvest HCT-116 cells using standard trypsinization methods.

    • Resuspend the cells in culture medium to a final density of 1,000 cells per 25 µL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well assay plates.

    • Rationale: The cell density must be optimized during assay development to ensure they remain in the exponential growth phase throughout the experiment.

  • Compound Addition:

    • Transfer 25 µL from the intermediate compound plate to the corresponding wells of the cell plate. The final volume is now 50 µL, and the final compound concentration is 10 µM with 0.1% DMSO.

    • Plate Layout is Crucial: Dedicate specific columns for controls (See Table 3).

Columns 1-2 Columns 3-22 Columns 23-24
Negative Control Test Compound Positive Control
Cells + 25 µL Media with 0.2% DMSOCells + 25 µL Media with 20 µM CompoundCells + 25 µL Media with 20 µM Doxorubicin

Table 3: Example 384-Well Plate Layout for HTS.

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Rationale: The incubation time should be long enough to observe a significant effect on cell proliferation but short enough to avoid artifacts from nutrient depletion or overgrowth.

  • Signal Detection:

    • Equilibrate the plates and the luminescent detection reagent to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader.

Data Analysis and Hit Progression

Raw data from the plate reader must be processed to identify genuine hits.[18] This involves normalization, quality control checks for each plate, and statistical analysis to select compounds for further study.

Primary Data Analysis Workflow

HTS_Data_Analysis RawData Raw Luminescence Data (RLU per well) Normalization Data Normalization (% Inhibition) RawData->Normalization Use Controls QC Plate QC Check (Z'-Factor > 0.5?) Normalization->QC HitSelection Hit Selection (e.g., Z-score < -3) QC->HitSelection If Pass PrimaryHits Primary Hit List HitSelection->PrimaryHits Confirmation Hit Confirmation (Re-test single concentration) PrimaryHits->Confirmation DoseResponse Dose-Response Assay (IC50 Determination) Confirmation->DoseResponse If Confirmed ConfirmedHit Confirmed, Potent Hit DoseResponse->ConfirmedHit

  • Data Normalization: Raw relative light unit (RLU) values are converted to a more intuitive metric, such as percent inhibition.

    • % Inhibition = 100 * ( 1 - ( (RLU_sample - Mean_RLU_pos) / (Mean_RLU_neg - Mean_RLU_pos) ) )

    • Rationale: Normalization accounts for plate-to-plate variability, making results comparable across the entire screen.[19]

  • Hit Selection: A statistical method is used to identify wells with activity that is significantly different from the general population (negative controls). A common method is the Z-score .

    • Z-score = ( Value_sample - Mean_neg ) / SD_neg

    • A "hit" is typically defined as a compound with a Z-score < -3 (for inhibition assays) or > 3 (for activation assays).[1] This threshold indicates that the result is three standard deviations away from the mean of the negative controls.

Hit Confirmation and Follow-Up

A compound identified as a "hit" in the primary screen is not yet a validated lead. It is merely a starting point.

  • Hit Confirmation: The compound is re-tested under the same single-point assay conditions to rule out false positives.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency. This generates a dose-response curve from which the half-maximal inhibitory concentration (IC₅₀) is calculated.[20] This step is crucial for quantifying the compound's activity and establishing a preliminary structure-activity relationship (SAR).[15]

Concentration (µM) % Inhibition
10098.5
33.395.2
11.188.1
3.765.4
1.248.9
0.425.3
0.110.1
0.052.3

Table 4: Example dose-response data for calculating an IC₅₀ value.

Potential Mechanisms and Future Directions

The structural components of this compound suggest several potential mechanisms of action that could be explored following a successful HTS campaign.

Potential_Mechanisms cluster_antifungal Antifungal Pathway cluster_anticancer Potential Anticancer Targets Compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibition (Hypothesized) Kinases Kinase Inhibition Compound->Kinases Possible Target Tubulin Tubulin Polymerization Compound->Tubulin Possible Target Apoptosis Induction of Apoptosis Compound->Apoptosis Possible Outcome Ergosterol Ergosterol CYP51->Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Component

A primary hit from an anticancer screen would warrant further investigation through secondary assays to elucidate its mechanism of action, such as kinase profiling, tubulin polymerization assays, or apoptosis assays.[21] Similarly, if screened in an antifungal campaign, direct testing of its effect on fungal CYP51 would be a logical next step.[2]

Conclusion

This compound represents a high-value chemical scaffold for inclusion in high-throughput screening libraries. Its synthesis from two privileged medicinal chemistry motifs provides a strong rationale for its potential bioactivity across multiple therapeutic areas. By employing a robustly developed and validated HTS assay, followed by a systematic data analysis and hit confirmation workflow, researchers can effectively probe the biological potential of this compound. The protocols and principles outlined in this guide provide a self-validating framework to ensure the generation of high-quality, reproducible data, paving the way for the discovery of novel lead compounds.

References

  • Bio-Rad. "Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS)". Bio-Rad. [Link]

  • Wikipedia. "High-throughput screening". Wikipedia. [Link]

  • ResearchGate. "Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents". ResearchGate. [Link]

  • Parham, F., et al. "Quantitative high-throughput screening data analysis: challenges and recent advances". PMC - NIH. [Link]

  • SlideShare. "Data analysis approaches in high throughput screening". SlideShare. [Link]

  • ScienceDirect. "Triazoles: a privileged scaffold in drug design and novel drug discovery". ScienceDirect. [Link]

  • Hasan, N., & Shafi, S. "High throughput screening of small molecule library: procedure, challenges and future". Journal of Cancer Research and Treatment. [Link]

  • SPIE Digital Library. "Comprehensive Analysis of High-Throughput Screening Data". SPIE Digital Library. [Link]

  • Patsnap Synapse. "How Are Biochemical Assays Used in High-Throughput Screening?". Patsnap Synapse. [Link]

  • Ingenta Connect. "Recent Researches in Triazole Compounds as Medicinal Drugs". Ingenta Connect. [Link]

  • Sancus, M. "The Role of Piperidine Derivatives in Pharmaceutical Synthesis". Sancus BMS. [Link]

  • PubMed. "Recent researches in triazole compounds as medicinal drugs". PubMed. [Link]

  • ResearchGate. "Piperidine nucleus in the field of drug discovery". ResearchGate. [Link]

  • IJPRA Journal. "Triazole Compounds: Recent Advances in Medicinal Research". IJPRA Journal. [Link]

  • PubMed. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds". PubMed. [Link]

  • PMC - PubMed Central. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". PMC - PubMed Central. [Link]

  • PubMed. "4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents". PubMed. [Link]

  • Medium. "High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery". Medium. [Link]

  • Oxford Academic. "Comprehensive analysis of high-throughput screens with HiTSeekR". Oxford Academic. [Link]

  • PMC - PubMed Central. "Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening". PMC - PubMed Central. [Link]

  • PMC - PubMed Central. "An insight on medicinal attributes of 1,2,4-triazoles". PMC - PubMed Central. [Link]

  • PMC - NIH. "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents". PMC - NIH. [Link]

Sources

Application of 4-(1H-1,2,4-triazol-1-yl)piperidine in Anticancer Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer therapeutics has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the 1,2,4-triazole moiety is recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous clinically approved drugs.[1] This guide focuses on the application of a specific triazole-containing building block, 4-(1H-1,2,4-triazol-1-yl)piperidine, in the discovery of next-generation anticancer agents. We will delve into the rationale behind its use, synthesis strategies, key biological targets, and detailed protocols for its evaluation.

The this compound Scaffold: A Privileged Moiety in Oncology

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms, which imparts unique physicochemical properties beneficial for drug design. These include metabolic stability, the capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1] The nitrogen atoms in the triazole ring can play a crucial role in binding to biological receptors through hydrogen bond donation or acceptance.[1] When coupled with a piperidine ring at the 4-position, the resulting this compound scaffold offers a versatile platform for creating compounds with diverse pharmacological activities. The piperidine ring provides a non-planar, saturated core that can be functionalized to modulate solubility, lipophilicity, and interactions with target proteins.

Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of the this compound scaffold have shown promise in targeting specific enzymes and signaling pathways implicated in cancer progression. A notable example is the development of inhibitors for glutaminyl cyclase isoenzyme (isoQC).

Inhibition of Glutaminyl Cyclase Isoenzyme (isoQC)

Upregulated isoQC plays a significant role in cancer development by catalyzing the formation of pyroglutamate (pE) at the N-terminus of CD47.[2] This modification enhances the binding of CD47 to SIRPα on macrophages, triggering a "don't eat me" signal that allows cancer cells to evade the immune system.[2] By inhibiting isoQC, the formation of pE-CD47 is reduced, thereby promoting phagocytosis of tumor cells.[2]

A series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have been rationally designed and synthesized as potent and selective isoQC inhibitors.[2] These compounds have demonstrated the ability to reduce pE-CD47 levels and exhibit anticancer effects in vivo.[2]

isoQC_inhibition_pathway cluster_cancer_cell Cancer Cell cluster_macrophage Macrophage isoQC isoQC CD47 CD47 isoQC->CD47 catalyzes pE_CD47 pE-CD47 CD47->pE_CD47 maturation SIRPa SIRPα pE_CD47->SIRPa binds Immune_Evasion Immune Evasion SIRPa->Immune_Evasion triggers Triazole_Piperidine_Inhibitor This compound Derivative Triazole_Piperidine_Inhibitor->isoQC inhibits Phagocytosis Phagocytosis Triazole_Piperidine_Inhibitor->Phagocytosis promotes

Figure 1: Mechanism of isoQC inhibition by this compound derivatives.

Broader Anticancer Potential: Apoptosis Induction

Beyond specific enzyme inhibition, hybrid molecules incorporating the 1,2,4-triazole scaffold have been shown to induce apoptosis in cancer cells. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.[3] Further investigation revealed that these compounds inhibited cancer cell proliferation by inducing apoptosis.[3] This suggests that the 4-(1H-1,2,4-triazol-1-yl) moiety can be a key pharmacophore in the design of pro-apoptotic agents.

Synthesis and Characterization Protocols

The synthesis of derivatives based on the this compound scaffold typically involves multi-step procedures. Below is a representative protocol for the synthesis of a key intermediate, which can then be further functionalized.

Protocol 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline (A Precursor for Further Elaboration)

This protocol describes the synthesis of a precursor that can be modified to include the piperidine moiety.

Materials and Reagents:

  • 1,2,4-triazole

  • 4-bromoaniline

  • Cesium carbonate (Cs₂CO₃)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Water (deionized)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a 100 mL round-bottom flask, combine 1,2,4-triazole (20 mmol), 4-bromoaniline (20 mmol), Cs₂CO₃ (21 mmol), and CuI (4 mmol) in DMF (30 mL).

  • Heat the reaction mixture to 120 °C and stir for 40 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add 30 mL of water to the residue and stir.

  • Filter the resulting solid, wash it three times with water, and dry to obtain the crude intermediate, 4-(1H-1,2,4-triazol-1-yl)aniline.[4]

  • Purify the crude product by column chromatography.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Synthesis_Workflow Start Starting Materials: 1,2,4-triazole 4-bromoaniline Reaction Reaction: CuI, CsCO3, DMF 120°C, 40h Start->Reaction Workup Work-up: Solvent removal Water addition Filtration Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 4-(1H-1,2,4-triazol-1-yl)aniline Purification->Product Characterization Characterization: NMR, MS Product->Characterization

Figure 2: General workflow for the synthesis of a 4-(1H-1,2,4-triazol-1-yl)phenyl precursor.

In Vitro Evaluation of Anticancer Activity

The preliminary assessment of the anticancer potential of newly synthesized this compound derivatives is typically performed using in vitro cell-based assays.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HepG2)[3][5][6]

  • Normal human cell line (e.g., VERO) for selectivity assessment[7]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives

  • Positive control drug (e.g., Doxorubicin)[3]

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentrations should typically range from 0.01 to 100 µM.

  • After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the this compound scaffold are emerging, general principles can be inferred from related structures. For 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, the incorporation of isothiocyanate and nitrobenzylidene moieties has been shown to be beneficial for their cytotoxic effects.[3] This suggests that modifications at the para-position of a phenyl ring attached to the triazole can significantly influence anticancer activity. Further derivatization of the piperidine nitrogen would be a logical next step in exploring the SAR of the core scaffold.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of some 1,2,4-triazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsMCF-715.6 - 23.9[3]
HCT-11615.6 - 23.9[3]
1,2,4-triazole-pyridine hybridsB16F10 (murine melanoma)41.12 - 61.11[6]
1,2,4-triazole-based acetamidesHepG2~16.8 (µg/mL)[5]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Its utility has been demonstrated in the creation of potent isoQC inhibitors, and the broader class of 1,2,4-triazoles is well-established in oncology. Future research should focus on the synthesis of diverse libraries of compounds based on this scaffold, with systematic modifications to the piperidine and triazole rings to establish a comprehensive structure-activity relationship. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile chemical entity in the fight against cancer.

References

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19065-19078. [Link]

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC, NIH. [Link]

  • Ahmad, I., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(23), 8274. [Link]

  • Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]

  • Zhou, Q., et al. (2024). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. ResearchGate. [Link]

  • Chopra, S., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PMC, PubMed Central. [Link]

  • Wang, X., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 3400. [Link]

  • Patel, R. P., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [Link]

  • Patel, R. P., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Zein, N., et al. (2022). Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study. ResearchGate. [Link]

  • Al-Bayati, M. R., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]

  • Zein, N., et al. (2021). Synthesis and Characterization of New 1,2,4-Triazole Anticancer Scaffold Derivatives: In Vitro Study. Egypt. J. Chem.. [Link]

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents Based on 4-(1H-1,2,4-triazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of therapeutic agents. The 1,2,4-triazole ring is a privileged pharmacophore, present in numerous antifungal and antibacterial drugs, owing to its ability to engage in crucial interactions with biological targets.[1][2] When hybridized with a piperidine moiety, the resulting 4-(1H-1,2,4-triazol-1-yl)piperidine scaffold offers a versatile three-dimensional structure with multiple points for chemical modification, making it an attractive starting point for the development of new antimicrobial agents.

This guide provides a comprehensive overview of the synthesis, derivatization, and antimicrobial evaluation of compounds based on the this compound core. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective therapies. The protocols and insights provided herein are designed to be practical and grounded in established chemical and microbiological principles.

Core Scaffold Synthesis: this compound

A robust and scalable synthesis of the core scaffold is paramount for any drug discovery program. While this compound dihydrochloride is commercially available, an in-house synthesis provides greater control over supply and purity.[3] A common and effective method involves the reaction of 4-aminopiperidine with a reagent that can form the triazole ring. One such approach is the reaction with N,N-dimethylformamide azine, which can be prepared from hydrazine and dimethylformamide.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step process starting from 4-aminopiperidine.

Step 1: Preparation of N,N-dimethylformamide azine

  • Rationale: This reagent serves as a convenient synthon for the "C-N-N" unit required to construct the 1,2,4-triazole ring.

  • Procedure:

    • To a solution of hydrazine hydrate (1.0 eq) in ethanol, add N,N-dimethylformamide (2.2 eq).

    • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude N,N-dimethylformamide azine can be used in the next step without further purification.

Step 2: Cyclization to form this compound

  • Rationale: The amino group of 4-aminopiperidine attacks the azine, initiating a cyclization cascade to form the triazole ring.

  • Procedure:

    • Dissolve 4-aminopiperidine dihydrochloride (1.0 eq) in a suitable solvent such as pyridine or N,N-dimethylformamide.

    • Add a base (e.g., triethylamine, 2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.

    • Add the crude N,N-dimethylformamide azine (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture and remove the solvent under vacuum.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Azine Formation cluster_1 Step 2: Triazole Cyclization Hydrazine Hydrazine Azine Azine Hydrazine->Azine DMF, H+ DMF DMF DMF->Azine Core_Scaffold This compound Azine->Core_Scaffold Heat, Base 4-Aminopiperidine 4-Aminopiperidine 4-Aminopiperidine->Core_Scaffold

Caption: Synthetic workflow for this compound.

Derivatization Strategies for Antimicrobial Activity

The this compound scaffold presents two primary sites for chemical modification: the piperidine nitrogen and the triazole ring (if substituted precursors are used). A particularly successful strategy has been the linkage of this scaffold to other known antimicrobial pharmacophores, creating hybrid molecules with potentially enhanced activity.

Strategy 1: N-Arylation and N-Acylation of the Piperidine Ring

The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents.

  • Rationale: Modification at this position can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for cell penetration and target engagement.

Strategy 2: Hybridization with Fluoroquinolones

A promising approach involves coupling the this compound moiety to the C-7 position of a fluoroquinolone core.[4] This strategy aims to combine the DNA gyrase inhibitory activity of the fluoroquinolone with the potential antimicrobial contributions of the triazole-piperidine fragment.

Protocol 2: Synthesis of a Fluoroquinolone-Triazolylpiperidine Hybrid

This protocol describes the coupling of the core scaffold to a generic fluoroquinolone carboxylic acid.

  • Procedure:

    • To a solution of the fluoroquinolone carboxylic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

    • Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final hybrid compound.

Visualization of the Derivatization Strategy ```dot digraph "Derivatization_Strategy" { graph [ rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4" ]; node [ shape=box, style="filled", fillcolor="#FFFFFF", fontname="Helvetica", fontsize=10, fontcolor="#202124" ]; edge [ fontname="Helvetica", fontsize=9, color="#5F6368" ];

"Core_Scaffold" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Fluoroquinolone" [label="Fluoroquinolone\nCarboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hybrid_Molecule" [label="Antimicrobial Hybrid", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Core_Scaffold" -> "Hybrid_Molecule" [label="Coupling Reaction"]; "Fluoroquinolone" -> "Hybrid_Molecule"; }

Caption: Key areas for SAR exploration on the core scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel antimicrobial agents. Its synthetic accessibility and the potential for diverse chemical modifications make it an attractive target for medicinal chemists. Future research should focus on expanding the chemical space around this core, exploring a wider range of substituents at both the piperidine and triazole moieties. A deeper understanding of the mechanism of action of these compounds, beyond that of any hybridized partner, will be crucial for rational drug design and overcoming existing resistance mechanisms.

References

  • CA1157869A - Process for producing 1h-1,2,4-triazole - Google P
  • Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES By CHENG YUN RU A project report submitted to th - UTAR Institutional Repository. (URL: [Link])

  • US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google P
  • Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. (URL: [Link])

  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed. (URL: [Link])

  • Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (URL: [Link])

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. (URL: [Link])

  • Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy - PubMed. (URL: [Link])

  • A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR) - ResearchGate. (URL: [Link])

  • Characterization and Antimicrobial Activity of Piperidine-4- one Derivative - ResearchGate. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (URL: [Link])

  • The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones - MDPI. (URL: [Link])

  • Full article: Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage - Taylor & Francis Online. (URL: [Link])

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (URL: [Link])

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. (URL: [Link])

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (URL: [Link])

  • (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (URL: [Link])

  • How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols: Synthesis of 4-(1H-1,2,4-Triazol-1-yl)piperidine-Functionalized Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluoroquinolones are a critically important class of synthetic antibacterial agents, distinguished by their broad spectrum of activity and potent bactericidal effects.[1][2] The core structure, a 4-quinolone nucleus, offers multiple positions for chemical modification, allowing for the fine-tuning of their pharmacological and pharmacokinetic properties.[1][2] Among these, the C-7 position is a key determinant of the antibacterial spectrum and potency.[2][3][4] Substitution at this position with various nitrogen-containing heterocycles has proven to be a highly effective strategy for enhancing activity, particularly against Gram-positive bacteria and resistant strains.[2][3][5]

This guide provides a detailed overview of the primary synthetic methodologies for introducing the 4-(1H-1,2,4-triazol-1-yl)piperidine moiety onto the C-7 position of the fluoroquinolone core. This specific substituent is of significant interest due to the established antimicrobial properties of triazole compounds, which, when combined with a fluoroquinolone scaffold, can lead to synergistic improvements in efficacy. We will explore the mechanistic basis for the key reactions, provide field-proven experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions.

Strategic Approaches to Synthesis

The introduction of the this compound side chain onto the fluoroquinolone core is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine of the piperidine ring displaces a leaving group, typically a fluorine or chlorine atom, at the C-7 position of the quinolone ring system. The success of this reaction hinges on the electrophilic nature of the C-7 carbon, which is activated by the electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring system.

Two principal strategies are employed:

  • Direct Condensation: This is the most straightforward approach, involving the direct reaction of a pre-synthesized this compound with a 7-halo-fluoroquinolone core.

  • Stepwise Synthesis: This method involves first attaching a precursor piperidine moiety to the fluoroquinolone core, followed by the formation of the triazole ring in a subsequent step.

This guide will focus on the more prevalent and efficient direct condensation method.

Visualization of the General Synthetic Pathway

FQ_Core Fluoroquinolone Core (7-Halo Substituted) X = Cl, F Reaction Nucleophilic Aromatic Substitution (SNAr) FQ_Core->Reaction Triazolylpiperidine This compound Triazolylpiperidine->Reaction Product Target Fluoroquinolone Derivative Reaction->Product Base, Solvent Heat or Microwave

Caption: General workflow for the synthesis of this compound-fluoroquinolones.

Method 1: Conventional Thermal Synthesis

The traditional approach to this synthesis involves heating the reactants in a suitable high-boiling polar aprotic solvent in the presence of a base. The base serves to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to scavenge the hydrogen halide (HX) byproduct generated during the reaction.

Mechanistic Rationale

The reaction proceeds via a classic SNAr mechanism. The nucleophilic piperidine attacks the electron-deficient C-7 position of the fluoroquinolone ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the halide leaving group restores the aromaticity of the ring system, yielding the final product. The choice of a polar aprotic solvent (e.g., DMSO, DMF, NMP) is crucial as it effectively solvates the cationic species involved without deactivating the nucleophile through hydrogen bonding.

Detailed Experimental Protocol

Objective: To synthesize 1-cyclopropyl-6-fluoro-7-(4-(1H-1,2,4-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Materials:

  • 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Fluoroquinolone Core)

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO) or Pyridine

  • Ethanol

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 7-chloro-fluoroquinolone core (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a sufficient volume of DMSO or pyridine to create a stirrable slurry (typically 5-10 mL per gram of the limiting reagent).

  • Reaction Conditions: Heat the reaction mixture to 80-140°C and stir vigorously.[6] The optimal temperature may vary depending on the specific fluoroquinolone core used. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-24 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous solution to pH 5-6 with dilute acetic acid or hydrochloric acid to precipitate the product.

    • Stir the resulting suspension for 30 minutes in an ice bath.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid sequentially with cold deionized water, ethanol, and diethyl ether to remove impurities.

    • Dry the product under vacuum to yield the crude product.

    • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water or DMF/water) to achieve higher purity.

Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The expected yield for this type of reaction typically ranges from 40% to 85%.[7]

Method 2: Microwave-Assisted Synthesis

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating.[8][9][10][11] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time, often from many hours to just minutes.[8]

Rationale for Microwave Irradiation

Microwave energy directly couples with polar molecules in the reaction mixture (solvents, reactants), causing them to rapidly oscillate and generate heat. This efficient energy transfer leads to a dramatic increase in the reaction rate. For the SNAr reaction , this allows the synthesis to be completed in a fraction of the time required for conventional heating, minimizing the formation of degradation byproducts.[8][12]

Visualization of the Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - Fluoroquinolone Core - Triazolylpiperidine - Base (e.g., K₂CO₃) - Solvent (e.g., DMSO) Microwave Microwave Irradiation (e.g., 100-150 W, 15-30 min) Reagents->Microwave Cooling Cool to RT Microwave->Cooling Precipitation Precipitate in Ice-Water Adjust pH to 5-6 Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with H₂O, EtOH, Ether Filtration->Washing Drying Dry Under Vacuum Washing->Drying

Caption: Step-by-step workflow for microwave-assisted synthesis.

Detailed Experimental Protocol (Microwave)

Objective: To rapidly synthesize 1-cyclopropyl-6-fluoro-7-(4-(1H-1,2,4-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid using microwave irradiation.

Materials:

  • Same as listed in Method 1.

  • Microwave-safe reaction vessel with a magnetic stir bar.

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel, place the 7-chloro-fluoroquinolone core (1.0 eq), this compound (1.2 eq), a suitable base like triethylamine (TEA) or K₂CO₃ (2.0 eq), and 3-5 mL of DMSO or ethanol.[8][13]

  • Microwave Irradiation: Seal the vessel and place it in the cavity of a dedicated laboratory microwave synthesizer. Irradiate the mixture at a constant power (e.g., 100-150 W) for 15-30 minutes.[8][13] The internal temperature should be monitored and maintained around 120-150°C.

  • Workup and Isolation:

    • After irradiation, cool the vessel to room temperature using a compressed air stream.

    • Follow the same workup and purification procedure as described in Method 1 (steps 4 and 5).

Self-Validation: Purity and identity are confirmed via NMR, MS, and HPLC. Yields from microwave-assisted methods are often comparable to or higher than conventional methods, with a significant advantage in reaction time (e.g., 30 minutes vs. 27 hours).[8]

Comparative Summary of Methods

ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis
Reaction Time 8 - 24 hours15 - 30 minutes[8]
Temperature 80 - 140°C120 - 150°C
Energy Input Conductive Heating (Oil Bath)Dielectric Heating (Microwaves)
Typical Yields Good to Excellent (40-85%)[7]Often Improved Yields (>90% reported)[8]
Advantages Simple equipment setupDrastic reduction in reaction time, potential for higher yields and purity
Disadvantages Long reaction times, potential for side product formationRequires specialized microwave reactor

Alternative Synthetic Considerations: The Ullmann Condensation

While less common for this specific transformation due to the efficiency of the SNAr reaction, the Ullmann condensation represents another powerful tool for forming C-N bonds.[14][15] This copper-catalyzed cross-coupling reaction is typically used for coupling aryl halides with amines, alcohols, and thiols.[14][15][16]

When to Consider an Ullmann-Type Reaction
  • Less Activated Fluoroquinolone Cores: If the fluoroquinolone core is not sufficiently activated towards SNAr (e.g., lacking strong electron-withdrawing groups), an Ullmann-type coupling may be necessary.

  • Aryl Halide Reactivity: The Ullmann reaction is particularly effective with aryl iodides and bromides, which may be available as alternative starting materials.[15]

The reaction typically requires a copper(I) catalyst (e.g., CuI), a ligand (often a diamine or phenanthroline), a base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling polar solvent at elevated temperatures.[15][17] However, for the synthesis of most common fluoroquinolone derivatives, the uncatalyzed SNAr reaction is sufficiently robust and more economical.

References

  • Al-Masoudi, N. A., et al. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(10), 2859-2863. Available at: [Link]

  • Chen, Y., et al. (2007). Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines. Bioorganic & Medicinal Chemistry Letters, 17(16), 4523-4526. Available at: [Link]

  • Leyva, S., & Leyva, E. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. Available at: [Link]

  • Kovaleva, E., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2845. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(2). Available at: [Link]

  • Asati, V., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. Available at: [Link]

  • Abu-Hammad, A., et al. (2016). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 21(9), 1193. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]

  • Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(5), 991-1001. Available at: [Link]

  • Reddy, P. V. G., et al. (2012). Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 22(19), 6089-6095. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. Available at: [Link]

  • Chen, Y.-L., et al. (2013). New 7-[4-(4-(un)substituted)piperazine-1-carbonyl]-piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation. Molecules, 18(7), 7557-7569. Available at: [Link]

  • Chen, Y.-L., et al. (2013). New 7-[4-(4-(un)substituted)piperazine-1-carbonyl]- piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation. Molecules, 18(7), 7557-7569. Available at: [Link]

  • Halve, A. K., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8565-8597. Available at: [Link]

  • Babu, S. G., & Karvembu, R. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1332. Available at: [Link]

  • Singh, J., et al. (2015). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 31(2), 859-866. Available at: [Link]

  • Khan, I., et al. (2020). 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations. RSC Advances, 10(49), 29334-29349. Available at: [Link]

  • Das, B., et al. (2025). Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. Applied Organometallic Chemistry, 39(8). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Aldred, K. J., et al. (2014). Fluoroquinolone antibiotics: a review of the literature. Annual Review of Biochemistry, 83, 493-524. Available at: [Link]

  • El-Sayed, W. M., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(16), 4983. Available at: [Link]

  • Kumar, A., et al. (2026). Novel Microwave Assisted Synthesis of Some 3-{2-(1H-1, 2, 4-triazolyl) ethyl}-2-Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Progress in Chemical and Biochemical Research, 9(2), 118-129. Available at: [Link]

  • Avula, S. N., et al. (2019). Microwave-Assisted Synthesis and Anticancer Activity of Triazolyl Thiazolidine Derivatives of Pyrene. Acta Chimica Slovenica, 66(3), 700-710. Available at: [Link]

Sources

Application Note & Protocol: Bioassay Development for Testing 4-(1H-1,2,4-Triazol-1-yl)piperidine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Targeting Fungal Pathogens

The emergence of drug-resistant fungal infections poses a significant and growing threat to global public health. The limited arsenal of effective antifungal agents necessitates the discovery and development of novel therapeutics with unique mechanisms of action.[1] The 4-(1H-1,2,4-triazol-1-yl)piperidine scaffold is a key pharmacophore found in numerous compounds exhibiting a wide range of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties. The embedded 1,2,4-triazole ring is a well-established bioisostere for an imidazole or other five-membered heterocycles and is known to coordinate with metal ions in enzyme active sites, a common mechanism for enzyme inhibition.[2][3]

A primary and validated target for azole-containing antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51 or Erg11), a cytochrome P450 enzyme.[1][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][5] Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth arrest and cell death.[4] Given the established role of the triazole moiety in inhibiting this key enzyme, this application note provides a comprehensive guide to developing robust bioassays for evaluating the activity of novel compounds containing the this compound scaffold against fungal targets.

We present two complementary, detailed protocols:

  • A Biochemical Assay: A high-throughput, fluorescence-based assay to directly measure the inhibition of recombinant Candida albicans CYP51 (CaCYP51).

  • A Cell-Based Assay: A whole-cell antifungal susceptibility assay using the resazurin reduction method to determine the minimum inhibitory concentration (MIC) against a relevant fungal pathogen.

These protocols are designed to be self-validating systems, incorporating industry-standard metrics for assessing assay quality and providing a clear path from initial screening to lead characterization.

Part 1: Biochemical Assay for Direct CYP51 Inhibition

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant CaCYP51. For high-throughput screening (HTS), a fluorescence-based method is preferable to traditional radio-HPLC assays due to its simplicity, speed, and reduced hazardous waste.[6][7] This protocol utilizes a fluorogenic substrate, 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC), which is metabolized by CYP51 to a fluorescent product.

Principle of the Assay

The assay is based on a reconstituted enzyme system containing purified, recombinant CaCYP51 and its redox partner, NADPH-cytochrome P450 reductase (CPR). In the presence of a NADPH-generating system, CPR transfers electrons to CaCYP51, enabling the metabolism of the non-fluorescent BOMCC substrate into a highly fluorescent product. An inhibitor of CaCYP51 will prevent this conversion, resulting in a decrease in the fluorescent signal. The rate of fluorescence increase is therefore inversely proportional to the inhibitory activity of the test compound.

Workflow for Biochemical CYP51 Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis P1 Prepare Assay Buffer A1 Dispense Test Compound / Controls P1->A1 P2 Prepare NADPH Generating System A4 Initiate Reaction with Substrate/NADPH Mix P2->A4 P3 Prepare Enzyme Mix (CaCYP51 + CPR) A2 Add Enzyme Mix P3->A2 P4 Prepare Substrate (BOMCC) P4->A4 P5 Prepare Test Compound Dilutions P5->A1 A1->A2 A3 Pre-incubate A2->A3 A3->A4 D1 Kinetic Fluorescence Reading (Ex/Em: 405/460 nm) A4->D1 D2 Calculate Rate of Reaction D1->D2 D3 Determine % Inhibition D2->D3 D4 Calculate IC50 and Z'-factor D3->D4

Caption: Workflow for the fluorescence-based CYP51 inhibition assay.

Detailed Protocol: Fluorescence-Based CaCYP51 Inhibition Assay

Materials and Reagents:

  • Recombinant human-codon-optimized C. albicans CYP51 (CaCYP51) and human NADPH-cytochrome P450 reductase (CPR) can be coexpressed in E. coli and purified from membranes (bactosomes) or sourced from commercial vendors specializing in drug metabolism enzymes.[7]

  • 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADP⁺ (β-Nicotinamide adenine dinucleotide phosphate)

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Test compound: this compound derivative

  • Positive control inhibitor: Ketoconazole

  • Black, flat-bottom 384-well microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, with 5 mM MgCl₂.

    • NADPH Generating System (NGS) Stock (10X): In Assay Buffer, prepare a solution containing 13 mM NADP⁺, 33 mM G6P, and 6 U/mL G6PDH.

    • Enzyme Mix: Dilute CaCYP51 and CPR in Assay Buffer to a final concentration that gives a robust signal-to-background ratio (typically in the low nanomolar range, to be optimized). A 1:2 molar ratio of CYP51 to CPR is a good starting point.

    • Substrate Stock: Prepare a 10 mM stock solution of BOMCC in DMSO.

    • Test Compound Plate: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting range is 10 mM down to low micromolar concentrations. Also prepare a dilution series for the positive control, ketoconazole.

  • Assay Protocol (for a 50 µL final reaction volume):

    • Dispense 0.5 µL of the test compound dilutions or controls (DMSO for 0% inhibition, ketoconazole for 100% inhibition) into the wells of a 384-well plate.

    • Add 25 µL of the Enzyme Mix to all wells.

    • Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.

    • Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.

    • Prepare the Reaction Initiation Mix by diluting the BOMCC stock into Assay Buffer to an optimized concentration (typically at or below the Kₘ, e.g., 2-5 µM) and adding the 10X NGS stock to a 1X final concentration.

    • Initiate the reaction by adding 24.5 µL of the Reaction Initiation Mix to all wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Excitation: 405 nm, Emission: 460 nm) every minute for 30-60 minutes.

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme))

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8][9]

Assay Validation and Quality Control

A robust and reliable HTS assay is essential for making sound decisions in a drug discovery campaign.[10] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[11][12]

Z'-Factor Calculation:

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., ketoconazole) and negative (n, e.g., DMSO vehicle) controls:

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Interpretation of Z'-Factor:

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unsuitable for screening

An assay with a Z'-factor of ≥ 0.5 is considered excellent and suitable for HTS.[11][13]

Part 2: Cell-Based Antifungal Susceptibility Assay

While a biochemical assay provides valuable information on direct target engagement, a cell-based assay is crucial to assess a compound's ability to penetrate the fungal cell wall and membrane, evade efflux pumps, and exert its effect in a more physiologically relevant context. This protocol describes a broth microdilution method using the resazurin reduction assay to determine the Minimum Inhibitory Concentration (MIC).

Principle of the Assay

The assay measures the metabolic activity of fungal cells as an indicator of viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to resorufin, a pink and highly fluorescent compound.[12][14] The amount of resorufin produced is directly proportional to the number of viable cells. The MIC is defined as the lowest concentration of the test compound that causes a significant inhibition of fungal growth, as indicated by a lack of resazurin reduction.

Signaling Pathway: Ergosterol Biosynthesis

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11) Lanosterol->CYP51 Demethylation Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Inhibitor This compound (Putative Inhibitor) Inhibitor->CYP51 Inhibition CYP51->Ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by a CYP51 inhibitor.

Detailed Protocol: Resazurin Microtiter Assay (RMA)

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.[15][16][17]

Materials and Reagents:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Resazurin sodium salt

  • Sterile saline (0.85% NaCl)

  • Test compound and positive control (e.g., Fluconazole)

  • Sterile, flat-bottom 96-well microplates

  • Spectrophotometer or fluorometer plate reader

Procedure:

  • Inoculum Preparation:

    • Streak C. albicans on an SDA plate and incubate at 35°C for 24 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of approximately 1-5 x 10³ CFU/mL.

  • Assay Protocol:

    • Prepare a 2-fold serial dilution of the test compound and fluconazole in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Add 100 µL of the fungal inoculum to each well (except the sterility control). The final volume will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Resazurin Addition and Reading:

    • Prepare a sterile 0.02% w/v solution of resazurin in distilled water.

    • After the incubation period, add 20 µL of the resazurin solution to each well.

    • Re-incubate the plate at 35°C for an additional 2-4 hours, or until the growth control well turns pink.

    • The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink. This can be assessed visually or by measuring fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm).[10][14] The MIC endpoint is typically defined as the concentration that inhibits 50% of the signal compared to the growth control.

Data Presentation and Interpretation

The results of the antifungal susceptibility testing should be presented clearly.

Table 1: Representative Antifungal Activity Data

CompoundTargetAssay TypeEndpointValue (µM)
Test Compound X CaCYP51BiochemicalIC₅₀e.g., 0.5
Test Compound X C. albicansCell-BasedMIC₅₀e.g., 2.0
Ketoconazole CaCYP51BiochemicalIC₅₀e.g., 0.05
Fluconazole C. albicansCell-BasedMIC₅₀e.g., 0.25

A potent compound will exhibit a low IC₅₀ value in the biochemical assay and a low MIC value in the cell-based assay. A significant difference between the IC₅₀ and MIC may suggest issues with cell permeability, efflux, or off-target effects, warranting further investigation.

Conclusion

The two bioassays detailed in this application note provide a robust framework for the initial characterization of compounds containing the this compound scaffold as potential antifungal agents. The fluorescence-based biochemical assay offers a high-throughput method for assessing direct inhibition of the primary target, CaCYP51, and is ideal for screening and initial structure-activity relationship (SAR) studies. The cell-based resazurin assay provides essential information on the compound's activity in a whole-organism context, which is critical for predicting in vivo efficacy. By employing these validated and complementary protocols, researchers can efficiently identify and advance promising new antifungal candidates in the fight against infectious diseases.

References

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Fluorescence CYP Inhibition Assays. BioIVT. Available at: [Link]

  • a rapid fluorescence based screen for cyp51 inhibition. ResearchGate. Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Identification of lanosterol 14 alpha-methyl demethylase in human tissues. PubMed. Available at: [Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PMC - PubMed Central. Available at: [Link]

  • The three steps of the CYP51 reaction. *Lanosterol is the natural CYP51... ResearchGate. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Platypus Technologies. Available at: [Link]

  • Azole Affinity of Sterol 14-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. ResearchGate. Available at: [Link]

  • Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. PubMed. Available at: [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available at: [Link]

  • Resazurin Assay Protocol. Creative Bioarray. Available at: [Link]

  • Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). PMC - PubMed Central. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central. Available at: [Link]

  • Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. PMC - PubMed Central. Available at: [Link]

  • Comparison of EUCAST and Sensititre YeastOne ® Broth microdilution methods for testing azole susceptibility in Aspergillus fumigatus. Lirias. Available at: [Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. PMC - PubMed Central. Available at: [Link]

  • Comparison of CLSI and EUCAST clinical breakpoints of antifungal drugs... ResearchGate. Available at: [Link]

  • Molecular modelling of lanosterol 14 alpha-demethylase (CYP51) from Saccharomyces cerevisiae via homology with CYP102, a unique bacterial cytochrome P450 isoform: quantitative structure-activity relationships (QSARs) within two related series of antifungal azole derivatives. PubMed. Available at: [Link]

  • CLSI vs EUCAST methodologies for antifungal susceptibility testing. ResearchGate. Available at: [Link]

  • Resazurin assay protocol for screening and evaluation of antimicrobial... ResearchGate. Available at: [Link]

  • Resazurin to determine the minimum inhibitory concentration on antifungal susceptibility assays for Fonsecaea sp. using a modified EUCAST protocol. PMC - PubMed Central. Available at: [Link]

  • Real-Time Imaging of the Azole-Class of Antifungal Drugs in Live Candida Cells. National Institutes of Health. Available at: [Link]

  • effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. PubMed. Available at: [Link]

  • (PDF) Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. ResearchGate. Available at: [Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers. Available at: [Link]

  • Resazurin Assay Protocol | PDF | Dimethyl Sulfoxide | Laboratory Techniques. Scribd. Available at: [Link]

  • Enzymatic activity of C. albicans CYP51. A, time course of lanosterol... ResearchGate. Available at: [Link]

  • Resazurin Cell Viability Assay. Labbox. Available at: [Link]

  • Characterization and catalytic properties of the sterol 14α-demethylase from Mycobacterium tuberculosis. PNAS. Available at: [Link]

  • Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. National Institutes of Health. Available at: [Link]

  • CYP51 in sterol biosynthesis. A, C. albicans CYP51 substrate... ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: 4-(1H-1,2,4-Triazol-1-yl)piperidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(1H-1,2,4-Triazol-1-yl)piperidine Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The this compound scaffold has emerged as a privileged motif in medicinal chemistry, prized for its unique combination of physicochemical properties and its ability to engage in critical interactions with biological targets. This guide provides an in-depth exploration of this versatile building block, from its synthesis to its application in the creation of potent and selective pharmaceuticals.

The 1,2,4-triazole ring is a key pharmacophore, known for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisosteric replacement for other functional groups, such as amides and esters. When coupled with a piperidine ring, a common scaffold in many approved drugs, the resulting this compound moiety offers a compelling three-dimensional structure that can be tailored to fit into specific binding pockets. The piperidine nitrogen provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols for the synthesis and application of this compound, alongside a discussion of its role in the design of next-generation therapeutics.

Physicochemical and Bioisosteric Properties

The utility of the this compound scaffold is rooted in its advantageous physicochemical properties and its capacity to act as a bioisostere.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C7H12N4A relatively small and synthetically accessible building block.
Molecular Weight 152.20 g/mol Provides a good starting point for the synthesis of drug-like molecules within Lipinski's rule of five.
Hydrogen Bond Acceptors 3 (Triazole Nitrogens)The nitrogen atoms of the triazole ring can form crucial hydrogen bonds with target proteins, enhancing binding affinity.
Hydrogen Bond Donors 1 (Piperidine N-H)The secondary amine of the piperidine ring can act as a hydrogen bond donor, or be functionalized to introduce other properties.
Bioisosterism The triazole ring can serve as a bioisostere for amide and ester groups.This allows for the replacement of metabolically labile groups with a more stable triazole ring, improving the pharmacokinetic profile of a drug candidate.
Polar Surface Area (PSA) ~55 ŲContributes to favorable solubility and permeability characteristics.
Basicity (pKa) The piperidine nitrogen is basic, allowing for salt formation.Facilitates the preparation of water-soluble formulations for improved bioavailability.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a reliable and scalable two-step process starting from commercially available N-Boc-4-aminopiperidine. The following protocol provides a detailed methodology for its preparation.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: Boc Deprotection start N-Boc-4-aminopiperidine reagent1 N,N-Dimethylformamide azine Acetic Acid start->reagent1 Reaction intermediate tert-butyl this compound-1-carboxylate reagent1->intermediate Yield: ~85-95% reagent2 HCl in Dioxane or TFA intermediate->reagent2 Deprotection product This compound (as HCl salt) reagent2->product Yield: Quantitative

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • Reaction Setup: To a solution of N-Boc-4-aminopiperidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add N,N-dimethylformamide azine (1.1 eq).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product as a white solid.

Step 2: Synthesis of this compound (as hydrochloride salt)

  • Deprotection: Dissolve the tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane or ethyl acetate.

  • Acid Addition: Add a solution of hydrochloric acid in dioxane (4 M, 3-5 eq) or trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation: The product will precipitate out of the solution as the hydrochloride salt. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Application in Medicinal Chemistry: Synthesis of a Fluoroquinolone Antibacterial Agent

The this compound building block is a valuable C7 substituent in the development of novel fluoroquinolone antibiotics. The introduction of this moiety has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[1] The following protocol outlines a representative synthesis of a fluoroquinolone derivative incorporating this building block.

Experimental Workflow: Synthesis of a Fluoroquinolone Derivative

G cluster_0 Nucleophilic Aromatic Substitution start1 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reagents Base (e.g., K2CO3 or Et3N) Solvent (e.g., DMSO or ACN) start1->reagents Reactant start2 This compound start2->reagents Reactant product 1-cyclopropyl-6-fluoro-7-(4-(1H-1,2,4-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reagents->product Yield: ~70-85%

Caption: Coupling of the building block with a fluoroquinolone core.

Protocol 2: Synthesis of 1-cyclopropyl-6-fluoro-7-(4-(1H-1,2,4-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • Reaction Setup: In a round-bottom flask, combine 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).

  • Solvent: Add a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Purification: Acidify the aqueous mixture with acetic acid or dilute HCl to precipitate the product. The solid is then collected by filtration, washed with water, and then with a small amount of cold ethanol or diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Structure-Activity Relationship (SAR) Insights

The incorporation of the this compound moiety at the C7 position of fluoroquinolones has a significant impact on their antibacterial spectrum and potency.

ModificationImpact on ActivityRationale
Triazole Ring Enhances activity against Gram-positive bacteria.[1]The triazole ring can engage in additional hydrogen bonding interactions with the bacterial DNA gyrase or topoisomerase IV enzymes.
Piperidine Linker Provides optimal spatial orientation of the triazole moiety.The piperidine ring acts as a rigid linker, positioning the triazole for favorable interactions within the enzyme's binding pocket.
Substituents on the Triazole Ring Can modulate potency and spectrum of activity.Further functionalization of the triazole ring can be explored to fine-tune the electronic and steric properties of the molecule for improved target engagement.

Quantitative Data: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a representative fluoroquinolone containing the this compound substituent compared to a standard antibiotic, ciprofloxacin.

CompoundStaphylococcus aureus (MIC, µg/mL)Streptococcus pneumoniae (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Ciprofloxacin 0.5 - 2.01.0 - 4.00.015 - 0.125
Fluoroquinolone with this compound 0.125 - 0.50.25 - 1.00.03 - 0.25

Note: The MIC values are representative and can vary depending on the specific bacterial strain and testing conditions.

Conclusion

The this compound scaffold is a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties, metabolic stability, and ability to form key interactions with biological targets make it an attractive component in the design of novel therapeutics. The detailed synthetic protocols provided herein offer a practical guide for the preparation and application of this important molecular entity. As the quest for new and improved drugs continues, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the field of drug discovery.

References

  • Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines. PubMed. Available at: [Link]

  • The structure-activity relationships (SAR) of quinolones. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. Available at: [Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI. Available at: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • Chemical evolution of the fluoroquinolone antimicrobial agents. PubMed. Available at: [Link]

  • 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations. PubMed Central. Available at: [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Available at: [Link]

  • Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • Piperidine Synthesis. DTIC. Available at: [Link]

  • piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. PubMed Central. Available at: [Link]

  • Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • Frequency distribution of fluoroquinolone MICs. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. MDPI. Available at: [Link]

  • How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. PubMed Central. Available at: [Link]

  • 4-(4-(((1H-Benzo[d][2][3][4]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. MDPI. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. Available at: [Link]

  • Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. PubMed Central. Available at: [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

"troubleshooting common issues in 4-(1H-1,2,4-triazol-1-yl)piperidine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-1,2,4-triazol-1-yl)piperidine. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic scaffold. As a core component in numerous pharmacologically active agents, mastering its synthesis is crucial. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: At-a-Glance

Navigating synthetic challenges requires a systematic approach. The table below summarizes common issues encountered during the synthesis of this compound, their probable causes, and actionable solutions.

Symptom / Issue Probable Cause(s) Recommended Solutions & Rationale
Low or No Product Yield 1. Inactive Catalyst (Pd or Cu).2. Inappropriate Base.3. Poor Solvent Choice.4. Low Reaction Temperature.1. Catalyst: For Buchwald-Hartwig, ensure Pd(0) is generated in situ or use a pre-catalyst; for copper-catalyzed reactions, use Cu(I) salts like CuI or Cu2O and consider a ligand.[1]2. Base: Use a strong, non-nucleophilic base like Cs₂CO₃ or K₂CO₃ to deprotonate the 1,2,4-triazole without competing in the reaction.3. Solvent: Use a polar aprotic solvent like DMF or DMSO to ensure solubility of the triazole salt.[1]4. Temperature: Many C-N coupling reactions require elevated temperatures (80-120 °C) to overcome the activation energy barrier.
Multiple Product Spots on TLC (Isomer Formation) 1. Regioisomers: 1,2,4-Triazole can be alkylated/arylated at N1, N2, or N4 positions.2. Piperidine N-Alkylation: If the piperidine nitrogen is unprotected, it can compete as a nucleophile.1. Control Regioselectivity: Using the pre-formed sodium or cesium salt of 1,2,4-triazole often favors N1 substitution. The choice of catalyst system can also influence selectivity.2. Protecting Groups: Start with N-Boc-4-aminopiperidine or a similar protected piperidine derivative to prevent side reactions at the piperidine nitrogen. The Boc group can be removed post-synthesis.
Reaction Stalls / Incomplete Conversion 1. Catalyst Poisoning.2. Insufficient Base.3. Reagent Degradation.1. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from deactivating the palladium catalyst.2. Stoichiometry: Ensure at least a stoichiometric amount of base is used, often 1.5-2.0 equivalents are optimal.3. Reagent Quality: Use freshly opened or purified solvents and reagents. 1,2,4-triazole can be hygroscopic.
Difficult Product Isolation & Purification 1. Product is highly polar and/or water-soluble.2. Product streaking on silica gel column.1. Work-up: After reaction, perform an aqueous work-up. The product can often be extracted into an organic solvent like ethyl acetate or dichloromethane. If the product is very polar, back-extraction from the aqueous layer may be necessary after adjusting pH.2. Chromatography: Use a polar eluent system (e.g., DCM/Methanol). Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent streaking on the silica gel column by protonating residual silanols.
Side Product Formation (e.g., Hydrodehalogenation) Unproductive side reaction pathway in the catalytic cycle.In palladium-catalyzed reactions, β-hydride elimination can be a competing pathway.[2] Optimize the ligand and reaction conditions; sometimes a bulkier ligand can disfavor this pathway.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination yield is poor when coupling 1,2,4-triazole with a 4-halopiperidine derivative. What am I doing wrong?

This is a common challenge. The Buchwald-Hartwig amination, while powerful, is sensitive to several factors, especially with heterocyclic amines like 1,2,4-triazole which can be challenging substrates.[2]

  • Causality: The nucleophilicity of 1,2,4-triazole is lower than that of many primary or secondary amines. Furthermore, its multiple nitrogen atoms can act as coordinating sites for the palladium catalyst, potentially inhibiting the catalytic cycle.

  • Expert Recommendations:

    • Ligand Choice is Critical: Standard phosphine ligands may not be effective. Use bulky, electron-rich N-heterocyclic carbene (NHC) ligands (e.g., IPr*OMe) or sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos). These ligands promote the reductive elimination step and stabilize the active Pd(0) species.

    • Base Selection: The pKa of 1,2,4-triazole is approximately 10.26, so a strong base is required for deprotonation. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like K₂CO₃.

    • Catalyst System: Use a reliable Pd(0) source. A pre-catalyst like Pd₂(dba)₃ or a dedicated pre-formed catalyst complex (e.g., XPhos-Pd-G3) often gives more reproducible results than attempting to reduce a Pd(II) source in situ.

Q2: I am seeing two major products in my final CRUDE material, which I suspect are N1 and N4 isomers of the triazole. How can I favor the N1 isomer?

Regioisomerism is a fundamental challenge in the functionalization of 1,2,4-triazoles. The N1 and N4 positions are the most common sites of substitution.

  • Causality: The site of substitution is governed by a complex interplay of electronic and steric factors. The thermodynamic and kinetic products may differ. Computational studies have explored the reactivity of the different nitrogen atoms in the triazole ring.[3]

  • Expert Recommendations:

    • Use the Triazole Salt: The most reliable method to favor N1 substitution is to perform the reaction on the pre-formed sodium or cesium salt of 1,2,4-triazole. This is typically achieved by stirring 1,2,4-triazole with a strong base like sodium hydride (NaH) or cesium carbonate in an aprotic solvent like DMF prior to adding the piperidine electrophile.

    • Copper Catalysis: Copper-catalyzed N-arylation (Ullmann-type reaction) can sometimes offer different regioselectivity compared to palladium catalysis.[1] Experimenting with a CuI/ligand system may favor the desired isomer. Effective ligands can include diamines or phenanthrolines.[4]

Q3: What is the best way to monitor the reaction progress?

Effective reaction monitoring is key to achieving optimal results and avoiding over-running or under-running the reaction.

  • Expert Recommendations:

    • Thin-Layer Chromatography (TLC): This is the most common and cost-effective method. Use a mobile phase that gives good separation between your starting material and product (e.g., 10% Methanol in Dichloromethane). Stain with potassium permanganate or iodine to visualize the spots.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive analysis, a quick LC-MS run can confirm the disappearance of starting materials and the appearance of a product with the correct mass-to-charge ratio (m/z). This is the gold standard for reaction monitoring in drug development.

Q4: How can I definitively confirm the structure and regiochemistry of my final product?

Unambiguous characterization is non-negotiable for scientific integrity. A combination of spectroscopic methods is required.

  • Expert Recommendations:

    • ¹H NMR: The N1-substituted isomer of this compound will typically show two distinct singlets in the aromatic region (usually >8.0 ppm) corresponding to the two C-H protons of the triazole ring. The N4-substituted isomer, due to its symmetry, would show only one singlet for its two equivalent C-H protons.

    • ¹³C NMR: The carbon spectra will also differ significantly between isomers.

    • 2D NMR (HMBC/HSQC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool. It will show a correlation between the proton on the 4-position of the piperidine ring and the carbons of the triazole ring, confirming the C-N bond and its specific location.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Diagrams: Visualizing the Chemistry

Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate a typical catalytic cycle for C-N bond formation and a logical workflow for troubleshooting common synthetic issues.

cluster_cycle Simplified Buchwald-Hartwig Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)L₂(Amine)]⁺X⁻ OA_Complex->Amine_Coord Amine Binding Amido_Complex Ar-Pd(II)L₂(Amido) Amine_Coord->Amido_Complex Deprotonation (-Base-H⁺) Product Ar-Amine Amido_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX 4-Halo-Piperidine ArX->OA_Complex Amine 1,2,4-Triazole Amine->Amine_Coord Base Base Base->Amine_Coord start Problem: Low Reaction Yield q1 Is TLC/LCMS showing unreacted starting material? start->q1 q2 Are there multiple new spots? q1->q2 No sol1 Increase Temp/Time Check Base Stoichiometry Ensure Inert Atmosphere q1->sol1 Yes q3 Is the catalyst and solvent system correct? q2->q3 No sol2 Address Regioisomerism: Use Triazole Salt Consider Protecting Groups q2->sol2 Yes sol3 Consult Literature: Use Bulky Ligand (Pd) Use Ligand/Cu(I) Source Use Polar Aprotic Solvent (DMF) q3->sol3 No end_node Re-run Experiment q3->end_node Yes sol1->end_node sol2->end_node sol3->end_node

Caption: Decision workflow for troubleshooting low-yield reactions.

Validated Experimental Protocol: Copper-Catalyzed Synthesis

This protocol describes a reliable, ligand-free copper-catalyzed synthesis, which is often more cost-effective and less sensitive to air than many palladium-based systems. [4][5] Reaction: N-Boc-4-iodopiperidine + 1H-1,2,4-Triazole → 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-1,2,4-triazole

Materials:

  • N-Boc-4-iodopiperidine (1.0 eq)

  • 1H-1,2,4-Triazole (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-1,2,4-triazole (1.2 eq) and Cesium Carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reagent Addition: Add N-Boc-4-iodopiperidine (1.0 eq) followed by Copper(I) Iodide (0.1 eq).

  • Heating: Immerse the flask in a preheated oil bath at 110 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 110 °C. Monitor the reaction progress by TLC or LC-MS every 4-6 hours until the limiting starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to elute the product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

(Note: The final Boc-protected product can be deprotected using standard methods, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, to yield the title compound.)

References

  • Vertex AI Search. 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine - Vulcanchem.
  • Royal Society of Chemistry. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers.
  • ResearchGate. Simplified catalytic cycle for Buchwald−Hartwig amination reaction.
  • Authoritative Source. NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.
  • Wikipedia. Buchwald–Hartwig amination.
  • BenchChem. Application Notes and Protocols for N-arylation of 1,2,4-Triazoles.
  • ResearchGate. Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole.
  • ACS Publications. Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes | The Journal of Organic Chemistry.
  • Authoritative Source. Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.
  • ResearchGate. N-arylation of 1,2,4-triazole. | Download Scientific Diagram.
  • PubMed Central. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives.

Sources

"improving the yield and purity of 4-(1H-1,2,4-triazol-1-yl)piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(1H-1,2,4-triazol-1-yl)piperidine

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production. Our goal is to provide you with the expertise and practical solutions needed to optimize your yield and achieve high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that arise during the synthesis of 1,2,4-triazole derivatives.

Q1: My overall yield is consistently low. What are the first things I should investigate?

A1: Low yields are a frequent challenge in 1,2,4-triazole synthesis.[1] The primary factors to investigate are:

  • Reagent Purity: Verify the purity of your starting materials, particularly the piperidine and triazole precursors. Impurities can introduce competing side reactions.

  • Reaction Conditions: Traditional methods for synthesizing 1,2,4-triazoles can require high temperatures or prolonged reaction times, which may lead to product degradation.[1] Consider if your conditions are too harsh.

  • Atmospheric Control: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) if any of your reagents or intermediates are sensitive to air or moisture.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to an excess of one starting material, complicating purification and reducing the yield of the desired product.

Q2: My TLC plate shows multiple spots even in the early stages of the reaction. What does this indicate?

A2: The immediate appearance of multiple spots on a TLC plate suggests a few possibilities:

  • Impure Starting Materials: As with low yields, impure reactants will show up on the TLC from the start.[2]

  • Rapid Decomposition: Your starting materials or the initial product formed might be unstable under the reaction conditions, leading to rapid degradation.[2]

  • Isomer Formation: A significant challenge in the synthesis of N-substituted 1,2,4-triazoles is the potential for substitution at different nitrogen atoms of the triazole ring, leading to the formation of regioisomers (e.g., 1-substituted vs. 4-substituted products). These isomers often have very similar polarities, appearing as distinct but close spots on a TLC plate.

Q3: How can I effectively monitor the progress of my reaction?

A3: Effective monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a well-chosen solvent system that provides clear separation between your starting materials and the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, taking aliquots from the reaction mixture at regular intervals and analyzing them by HPLC can provide precise data on the consumption of reactants and formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the product is sufficiently volatile, GC-MS can be an excellent tool for monitoring the reaction and identifying byproducts.[3]

Part 2: Troubleshooting Guide for Synthesis & Purification

This guide focuses on a common synthetic pathway: the nucleophilic substitution of a protected 4-halopiperidine with 1,2,4-triazole, followed by deprotection.

Logical Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving common issues.

TroubleshootingWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Problem_LowYield Low Yield / Incomplete Reaction Check Reagent Purity Optimize Temperature & Time Screen Solvents/Bases Problem_Impurity Multiple Spots on TLC Identify Byproducts (MS) Address Isomer Formation Control Reaction Temperature Problem_LowYield->Problem_Impurity Side Reactions Suspected Problem_Separation Poor Separation Optimize Chromatography Attempt Recrystallization Consider Acid/Base Extraction Problem_Impurity->Problem_Separation Impurities Persist Start Problem Encountered Start->Problem_LowYield Yield Issue Start->Problem_Impurity Purity Issue

Caption: A logical workflow for troubleshooting synthesis and purification issues.

Issue 1: Low Conversion of Starting Materials

Q: I've run the reaction for the recommended time, but TLC/HPLC analysis shows a large amount of unreacted 4-halopiperidine and/or 1,2,4-triazole. What should I do?

A: This points to issues with reaction kinetics or equilibrium.

  • Underlying Cause 1: Insufficient Reactivity. The nucleophilicity of the 1,2,4-triazole anion may be too low, or the leaving group on the piperidine ring is not sufficiently labile.

    • Solution:

      • Choice of Base: A stronger base may be required to fully deprotonate the triazole, increasing its nucleophilicity. Consider switching from K₂CO₃ to a stronger base like sodium hydride (NaH).

      • Solvent Effects: The choice of solvent is critical. A polar aprotic solvent like DMF or DMSO is generally effective for this type of Sₙ2 reaction as it solvates the cation of the base, leaving the triazole anion more exposed and reactive.[4]

      • Temperature: Increase the reaction temperature in 10 °C increments. Monitor for product degradation, as higher temperatures can also promote side reactions.[1]

  • Underlying Cause 2: Catalyst Inefficiency (if applicable). If using a catalyst, such as in copper-catalyzed reactions, it may be inactive.

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

Issue 2: Formation of Isomeric Byproducts

Q: My mass spectrometry results confirm a product with the correct mass, but ¹H NMR and HPLC show two or more distinct species. Why is this happening?

A: This is a classic case of regioisomerism. The 1,2,4-triazole ring has two potential sites for N-alkylation (N1 and N4). This leads to the formation of both 1-substituted and 4-substituted isomers, which are often difficult to separate.

Potential Isomer Formationdot

IsomerFormation cluster_products Potential Products Reactants 4-X-Piperidine + 1,2,4-Triazole Product_N1 This compound (Desired Product) Reactants->Product_N1  N1 Attack Product_N4 4-(4H-1,2,4-triazol-4-yl)piperidine (Isomeric Impurity) Reactants->Product_N4  N4 Attack

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(1H-1,2,4-triazol-1-yl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-1,2,4-triazol-1-yl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. The information herein is curated to ensure scientific accuracy and offer practical, field-proven insights.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The core of this synthesis often involves a nucleophilic aromatic substitution (SNAr) or a related coupling reaction between a piperidine derivative and a 1,2,4-triazole precursor. Achieving high yield and purity can be challenging due to competing side reactions and the nuanced interplay of reaction parameters. This guide will address common issues and provide a systematic approach to optimizing your reaction conditions.

The general synthetic approach involves the reaction of a suitable piperidine precursor, such as 4-aminopiperidine or a derivative with a good leaving group at the 4-position, with 1H-1,2,4-triazole. The choice of reactants and conditions is paramount for a successful outcome.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I am not observing any product formation. What are the likely causes and how can I improve the yield?

Answer: Low to non-existent yields are a common frustration and can stem from several factors. A systematic evaluation of your reaction setup is crucial.

Potential Causes & Solutions:

  • Inadequate Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[1]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. Some protocols suggest temperatures in the range of 80-120°C.[1][2]

  • Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow or may not proceed at all.[1]

    • Solution: Select a solvent that can dissolve both the piperidine derivative and the triazole salt. High-dielectric constant, polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions as they can solvate cations while leaving the nucleophile relatively free.[3] Consider using a co-solvent system if a single solvent is inadequate.

  • Incorrect Choice of Base: The base plays a critical role in deprotonating the 1,2,4-triazole, thereby increasing its nucleophilicity. An inappropriate base can lead to a sluggish reaction.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used.[4] The choice of base can also influence the solubility of the triazole salt.

  • Catalyst Inactivity (if applicable): For copper-catalyzed reactions, the catalyst's activity is paramount.

    • Solution: Ensure the use of a high-purity copper source, such as CuI or Cu₂O.[2][4] The addition of a suitable ligand can also enhance the catalyst's performance.[4] If using a palladium-catalyzed method like the Buchwald-Hartwig amination, ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere to prevent deactivation.[5]

Issue 2: Formation of Significant Side Products

Question: I am observing multiple spots on my TLC plate, and NMR analysis of the crude product shows significant impurities. What are the common side reactions, and how can I minimize them?

Answer: Side product formation is a key challenge in this synthesis. Understanding the potential side reactions is the first step toward mitigating them.

Potential Side Reactions & Mitigation Strategies:

  • N-Arylation at Different Triazole Nitrogens: 1,2,4-triazole has two distinct nitrogen atoms (N1 and N4) that can act as nucleophiles, leading to isomeric products.

    • Solution: The regioselectivity of the N-arylation can be influenced by the reaction conditions. The choice of solvent and counter-ion can play a role. In some cases, protecting groups can be employed to direct the substitution to the desired nitrogen.

  • Over-alkylation or Di-substitution: If the piperidine nitrogen is unprotected, it can also react, leading to undesired byproducts.

    • Solution: Employ a protecting group for the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group.[2] This prevents its participation in the reaction and can be removed in a subsequent step.

  • Decomposition of Starting Materials or Product: At elevated temperatures, starting materials or the desired product may degrade.

    • Solution: Monitor the reaction closely and avoid unnecessarily long reaction times.[6] Once the reaction is complete (as determined by TLC or LC-MS), proceed with the workup immediately. If high temperatures are necessary, consider using a microwave reactor to shorten the reaction time.[7]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final product. What are the recommended purification techniques?

Answer: Purification can be challenging due to the polar nature of the product and the presence of closely related impurities.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying the product.

    • Recommended Stationary Phase: Silica gel is typically used.

    • Recommended Mobile Phase: A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate or a small percentage of methanol or triethylamine to the mobile phase. The addition of a small amount of a basic modifier like triethylamine can help to reduce tailing of the amine product on the silica gel.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble. Allow the solution to cool slowly to induce crystallization. Suitable solvents can be identified through small-scale solubility tests. Common solvent systems include ethanol, isopropanol, or mixtures like dichloromethane/hexane.[8]

  • Acid-Base Extraction: The basic nature of the piperidine nitrogen can be exploited for purification.

    • Procedure: Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basify the aqueous layer with a base like NaOH and extract the purified product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent is critical and depends on the specific reaction type (SNAr vs. catalyzed coupling). For SNAr reactions, polar aprotic solvents are generally the best choice.[3] Their ability to solvate cations while leaving the nucleophile relatively "naked" accelerates the reaction.

SolventDielectric Constant (ε)Relative Rate Enhancement (Approx.)Key Characteristics
N,N-Dimethylformamide (DMF)36.7HighGood solvating power for a wide range of reactants.
Dimethyl sulfoxide (DMSO)46.7Very HighExcellent solvating power, but can be difficult to remove.
Acetonitrile37.5ModerateLower boiling point, easier to remove.
Polyethylene glycol (PEG-400)--A greener solvent alternative that can be effective at elevated temperatures.[1]

Q2: What is the role of the base in this synthesis?

A2: The base is crucial for deprotonating the 1,2,4-triazole (pKa ≈ 10), which significantly increases its nucleophilicity. A stronger nucleophile will react more readily with the electrophilic piperidine precursor. The choice of base can also affect the solubility of the triazole salt, which in turn influences the reaction rate.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase that provides good separation between the starting materials and the product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, there is growing interest in developing more sustainable synthetic methods. The use of greener solvents like polyethylene glycol (PEG-400) has been reported to be effective for similar nucleophilic aromatic substitution reactions.[1] Additionally, exploring catalyst systems that can operate under milder conditions or in aqueous media can reduce the environmental impact.

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reactor Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,4-triazole (1.2 equivalents), the 4-substituted piperidine (1.0 equivalent), cesium carbonate (2.0 equivalents), and copper(I) oxide (0.1 equivalents).

  • Solvent Addition: Add anhydrous DMF to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants.

  • Reaction Execution: Heat the reaction mixture to 100-120°C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low or No Product Yield check_temp Is the reaction temperature optimal? start->check_temp increase_temp Increase temperature incrementally (e.g., 80-120°C) check_temp->increase_temp No check_solubility Are reactants fully dissolved? check_temp->check_solubility Yes success Improved Yield increase_temp->success change_solvent Switch to a more polar aprotic solvent (DMF, DMSO) check_solubility->change_solvent No check_base Is the base appropriate? check_solubility->check_base Yes change_solvent->success change_base Use a stronger, non-nucleophilic base (Cs₂CO₃, K₂CO₃) check_base->change_base No check_catalyst Is a catalyst required and active? check_base->check_catalyst Yes change_base->success optimize_catalyst Verify catalyst/ligand quality and reaction atmosphere check_catalyst->optimize_catalyst If applicable & No check_catalyst->success Yes/Not Applicable optimize_catalyst->success reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Piperidine\nDerivative This compound Piperidine\nDerivative->this compound 1,2,4-Triazole 1,2,4-Triazole->this compound Base (e.g., Cs₂CO₃) Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) Solvent (e.g., DMF) Heat (Δ) Heat (Δ) Catalyst (optional) Catalyst (optional)

Caption: General synthesis of this compound.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Synthesis of New Piperidine based N(2)-Alkylated 1,2,3-Triazole Hybrids in Basic Medium. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. (2025). PubMed. Retrieved January 14, 2026, from [Link]

  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). PubMed. Retrieved January 14, 2026, from [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2023). PubMed. Retrieved January 14, 2026, from [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • 4-(4-(((1H-Benzo[d]t[3][9][10]riazol-1-yl)oxy)methyl). (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. (2024). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Asian Journal of Chemistry. Retrieved January 14, 2026, from [Link]

  • N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. (2016). PubMed. Retrieved January 14, 2026, from [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 14, 2026, from [Link]

  • Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. (2009). PubMed. Retrieved January 14, 2026, from [Link]

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Recent developments in selective N-arylation of azoles. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 4-(1H-1,2,4-triazol-1-yl)piperidine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-1,2,4-triazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during biological assays. Here, we combine foundational physicochemical principles with proven laboratory techniques to ensure the reliability and reproducibility of your experimental results.

Overview and Physicochemical Properties

This compound is a heterocyclic compound featuring a piperidine ring attached to a triazole ring. This structure is a common scaffold in medicinal chemistry.[1][2] However, the interplay between the basic piperidine nitrogen and the aromatic triazole can lead to solubility challenges in the neutral aqueous buffers typically used in biological assays. The dihydrochloride salt form of this compound is often used to improve its solubility and stability compared to the free base.[1]

Understanding the key physicochemical properties of your specific batch of this compound is the first step in troubleshooting solubility issues.

PropertyEstimated Value/RangeImplication for Biological Assays
Molecular Weight ~225.12 g/mol (dihydrochloride salt)[3]Standard for small molecules; does not inherently suggest solubility issues.
pKa (Piperidine Nitrogen) ~8-10 (Estimated)The compound's charge state, and therefore solubility, will be highly dependent on the pH of the assay buffer.
logP 0.5 - 1.5 (Estimated for related structures)[4][5]Indicates moderate lipophilicity, suggesting that solubility in aqueous media may be limited.
Form Dihydrochloride Salt[3]The salt form is intended to enhance aqueous solubility.[1] However, it can still precipitate if the buffer pH is close to or above the pKa of the piperidine nitrogen.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common issues encountered with this compound.

Q1: My this compound, which is a dihydrochloride salt, is precipitating in my neutral (pH 7.4) assay buffer. Why is this happening?

A1: Even as a salt, the compound's solubility is pH-dependent. The piperidine nitrogen in your compound is basic. In a neutral buffer, a significant portion of the compound can convert to the less soluble free base form, leading to precipitation.

Q2: I dissolved my compound in 100% DMSO, but it crashed out when I diluted it into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue for compounds with moderate to low aqueous solubility. The high concentration of DMSO keeps the compound in solution, but when diluted into a predominantly aqueous environment, the compound's solubility limit is exceeded, causing it to precipitate. This is often referred to as "kinetic" versus "equilibrium" solubility.[6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: This is highly dependent on the cell line. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines, though some can tolerate up to 1%.[7][8] It is crucial to run a vehicle control experiment to determine the tolerance of your specific cells to DMSO, as concentrations above 1% can lead to cytotoxicity.[7][8][9]

Q4: Can I heat the solution to get my compound to dissolve?

A4: Gentle warming can be a useful technique to aid dissolution, but it should be done with caution. Overheating can lead to degradation of the compound or evaporation of the solvent. It is also important to note that a solution prepared with heat may become supersaturated and precipitate upon cooling to room or assay temperature.

Troubleshooting Guides: A Step-by-Step Approach

This section provides detailed protocols to systematically address solubility problems.

Guide 1: Initial Solubility Assessment and Stock Solution Preparation

Problem: You are unsure of the best way to prepare a stock solution of this compound and want to avoid precipitation issues from the start.

Solution Workflow:

Caption: Initial stock solution preparation workflow.

Detailed Protocol:

  • Start with a High-Quality Solvent: Use anhydrous, high-purity DMSO for your initial stock solution.

  • Prepare a Concentrated Stock: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay.

  • Aided Dissolution: If the compound does not readily dissolve at room temperature, use a vortex mixer and gentle warming in a 37°C water bath.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before storing.

  • Storage: Store DMSO stock solutions at room temperature or 4°C to prevent precipitation that can occur at lower temperatures. If storing at 4°C, allow the solution to come to room temperature and vortex before use.

Guide 2: Addressing Precipitation Upon Dilution into Aqueous Buffer

Problem: Your compound, dissolved in DMSO, precipitates when you make the final dilution into your aqueous assay buffer.

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting precipitation.

Detailed Protocols:

  • Option A: pH Adjustment

    • Rationale: Since this compound is a basic compound, lowering the pH of the aqueous buffer will increase the proportion of the protonated, more soluble form.[10][]

    • Protocol:

      • Prepare your assay buffer and measure its pH.

      • Carefully add small amounts of a dilute acid (e.g., 0.1 M HCl) to lower the pH in increments (e.g., to pH 6.8, 6.5, 6.0).[12][13]

      • Attempt to dilute your DMSO stock into the pH-adjusted buffers and observe for precipitation.

      • Important: Ensure that the altered pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability).

  • Option B: Using a Co-solvent

    • Rationale: A co-solvent can help to bridge the polarity gap between DMSO and the aqueous buffer, keeping the compound in solution during dilution.

    • Protocol:

      • Instead of a direct dilution, perform a serial dilution.

      • Step 1: Dilute your 100% DMSO stock into a solution containing a higher percentage of an organic co-solvent like ethanol or PEG 400.

      • Step 2: Further dilute this intermediate solution into your final assay buffer. This gradual reduction in organic solvent concentration can prevent the compound from crashing out.

  • Option C: Employing Solubilizing Excipients

    • Rationale: Excipients like cyclodextrins can encapsulate poorly soluble compounds, increasing their apparent aqueous solubility.[14][15][16][17][18] Cyclodextrins have a hydrophobic interior that can house the drug molecule and a hydrophilic exterior that allows the complex to dissolve in water.[14][19]

    • Protocol:

      • Prepare a stock solution of a cyclodextrin (e.g., HP-β-CD or SBE-β-CD) in your assay buffer.[20]

      • Add your DMSO stock of this compound to the cyclodextrin-containing buffer.

      • Allow the solution to equilibrate (with gentle mixing) to facilitate the formation of the inclusion complex.

      • Note: As with pH adjustment, it is essential to confirm that the cyclodextrin itself does not interfere with your assay.

Advanced Solubilization Strategies

For particularly challenging cases, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for in vitro use.

StrategyMechanism of ActionBest ForConsiderations
Solid Dispersions The drug is dispersed in an inert carrier, often a polymer, creating an amorphous form that is more soluble than the crystalline form.[21][22][23]Very poorly soluble, "brick-dust" type compounds.[24]Requires specialized preparation techniques (e.g., spray drying, freeze-drying).[22][25]
Lipid-Based Formulations The compound is dissolved in oils, surfactants, or a mixture of these, which can form micelles or emulsions in the aqueous assay medium.[16][25]Highly lipophilic, "grease-ball" type compounds.[24]The excipients can have their own biological effects and may interfere with certain assay formats.
Nanosuspensions The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution rate.[24][25][26]Compounds where dissolution rate is the limiting factor.Requires specialized equipment (e.g., high-pressure homogenizers, wet mills).[24]

References

  • Dragos, D., Andor, B., & Locatelli, E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • The Use of Cyclodextrins in Pharmaceutical Formulations. (2024). American Journal of Pharmaceutics. [Link]

  • Lam, M., & Gesiala, A. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Singh, G., & Kaur, R. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. [Link]

  • Cyclodextrins and their applications in pharmaceutical and related fields. (2022). ScienceDirect. [Link]

  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (2018). ResearchGate. [Link]

  • Cyclodextrins in delivery systems: Applications. (2011). PubMed Central. [Link]

  • What effects does DMSO have on cell assays?. (2017). Quora. [Link]

  • DMSO in cell based assays. (2025). Scientist Solutions. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2025). ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2019). National Institutes of Health. [Link]

  • Annex 4. (2019). World Health Organization (WHO). [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). PubMed. [Link]

  • pH Adjusting Database. (2005). CompoundingToday.com. [Link]

  • In vitro solubility assays in drug discovery. (2008). PubMed. [Link]

  • Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]

  • 1-(4-propylbenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. (n.d.). AA Blocks. [Link]

  • Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. (2024). ResearchGate. [Link]

  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). PubMed. [Link]

  • 4-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]piperidine. (n.d.). PubChem. [Link]

  • 4-(4-phenyl-1H-1,2,3-triazol-1-yl)Piperidine. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Purification Strategies for 4-(1H-1,2,4-triazol-1-yl)piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(1H-1,2,4-triazol-1-yl)piperidine and its diverse analogs. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of purifying these heterocyclic compounds. The inherent basicity of the piperidine ring and the unique electronic nature of the triazole moiety present specific challenges that require tailored purification strategies.[1] This resource combines theoretical principles with practical, field-tested protocols to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound and its analogs?

A1: A thorough understanding of potential impurities is the first step toward a successful purification strategy. Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include piperidine derivatives and triazole precursors. For instance, in syntheses starting from pyridine, residual pyridine might be present after hydrogenation.[2]

  • Byproducts from Side Reactions: Side reactions can lead to the formation of structurally similar impurities that are often challenging to separate. An example is the formation of 4,4'-bipyridine during the reduction of pyridine.[2]

  • Reagent-Related Impurities: Byproducts originating from the reagents used in the reaction can co-elute with your product, especially if they share similar polarity.[2]

  • Oxidation Products: The piperidine ring, like other amines, can be susceptible to oxidation, which may result in discoloration (e.g., a yellow or brown tint) of the product.[2]

  • Residual Solvents and Water: Solvents from the reaction or aqueous workup procedures are common impurities that can often be removed by co-evaporation with a suitable solvent or by drying under high vacuum.[2]

Q2: My compound is a free base. What is the best general approach to start with for purification?

A2: For basic compounds like this compound, an acid-base extraction is an excellent initial purification step.[3][4][5][6] This technique leverages the basicity of the piperidine nitrogen to separate it from neutral or acidic impurities.[7]

The general principle involves dissolving your crude product in an organic solvent and washing it with a dilute aqueous acid (e.g., 1M HCl).[2] The basic piperidine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[2][4] Neutral and acidic impurities will remain in the organic layer.[4][7] After separating the layers, the aqueous layer is basified (e.g., with NaOH or Na2CO3) to regenerate the free base, which can then be extracted back into an organic solvent.[4][7]

This method is highly effective for removing a significant portion of non-basic impurities and is often a prerequisite for further purification by chromatography or crystallization.[3]

Q3: I'm struggling with column chromatography. My compound is either streaking or not moving off the baseline. What can I do?

A3: This is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[8] The acidic nature of silica gel can lead to strong interactions with the basic piperidine, causing peak tailing, streaking, or even irreversible adsorption.[8][9][10]

Here are some proven solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[8][9] Triethylamine (TEA) at a concentration of 0.1-1% is a common and effective choice.[8][9] Alternatively, using a mobile phase containing a small percentage of ammonia in methanol can also be beneficial.[10]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.[9]

    • Alumina (basic or neutral): This is a good alternative to silica for purifying basic compounds.[9]

    • Reversed-phase (C18) silica: This can be effective, especially for more polar analogs.[9]

    • Amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic compounds, often providing excellent peak shape without the need for mobile phase modifiers.[10]

Q4: Is this compound stable to acidic and basic conditions during purification?

A4: The 1,2,4-triazole ring is generally considered aromatic and is quite stable under a range of conditions.[11] It is typically stable to both acidic and basic conditions encountered during standard workup and purification procedures.[11] However, extremely harsh conditions, such as concentrated strong acids at high temperatures, could potentially lead to degradation.[11] The piperidine ring is also generally robust, although prolonged exposure to strong oxidizing agents should be avoided. For most standard purification techniques like acid-base extraction and chromatography, stability is not a major concern.

Troubleshooting Guides

This section provides a problem-solution framework for specific issues you may encounter during your experiments.

Problem 1: Low recovery after acid-base extraction.
Possible Cause Solution
Incomplete protonation or deprotonation. Ensure the pH of the aqueous layer is sufficiently low (pH < 2) during the acidic wash and sufficiently high (pH > 10) during the basification step. Use a pH meter or pH paper to verify.
Emulsion formation during extraction. Gentle inversion of the separatory funnel instead of vigorous shaking can prevent emulsions.[9] If an emulsion does form, adding a saturated solution of sodium chloride (brine) can help to break it by increasing the polarity of the aqueous phase.[9]
Insufficient back-extraction. After basifying the aqueous layer, perform multiple extractions (at least 3) with a fresh portion of organic solvent to ensure complete recovery of your product.
Product is partially soluble in the aqueous phase even in its free base form. If your analog is particularly polar, it may have some solubility in the aqueous layer. "Salting out" by adding NaCl to the aqueous layer before back-extraction can reduce the solubility of your organic compound and improve recovery.
Problem 2: "Oiling out" instead of crystallization during recrystallization.
Possible Cause Solution
Solution is supersaturated or cooled too quickly. Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[9]
Presence of impurities. Impurities can inhibit crystal formation. Try a preliminary purification step like a quick filtration through a plug of silica or an acid-base extraction before attempting recrystallization.[9]
Incorrect solvent system. Experiment with different solvent systems. A good recrystallization solvent should dissolve your compound when hot but not when cold. Often, a mixture of solvents (one in which the compound is soluble and one in which it is insoluble) is required.
Lack of nucleation sites. Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[9] Alternatively, add a "seed crystal" of the pure compound if available.[9]
Problem 3: Multiple peaks observed in HPLC/LC-MS analysis of a seemingly pure compound.
Possible Cause Solution
On-column degradation. The acidic nature of some HPLC columns and mobile phase additives (like trifluoroacetic acid - TFA) can sometimes cause degradation or salt formation with basic compounds, leading to multiple peaks.[12]
Differential ionization. If the mobile phase pH is close to the pKa of your compound, you might see peak broadening or splitting due to the presence of both the protonated and neutral forms.[12]
Presence of rotamers or tautomers. While less common for this specific scaffold, some complex analogs might exist as slowly interconverting isomers on the HPLC timescale.
Solution: Try using a buffered mobile phase to maintain a consistent pH. Adding a basic modifier like triethylamine to the mobile phase can improve peak shape for basic compounds.[12] Consider using a different column chemistry that is more compatible with basic analytes.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification of this compound

This protocol is designed to separate the basic product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel.[2] Stopper the funnel and shake gently, venting frequently to release any pressure.[3] Allow the layers to separate.

  • Separation: Drain the lower organic layer (containing neutral and acidic impurities) and keep the upper aqueous layer (containing the protonated product).

  • Repeat (Optional): For a more thorough extraction, you can wash the organic layer with 1M HCl one more time and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated base (e.g., 5M NaOH) with stirring until the pH is >10. The free base of your product should precipitate or form an oily layer.

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., dichloromethane) to the basified aqueous solution and shake to extract the free base.

  • Collection and Drying: Separate the organic layer. Repeat the back-extraction two more times with fresh organic solvent. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.[2]

Protocol 2: Flash Column Chromatography of a Basic Piperidine Derivative

This protocol provides a general methodology for purification using silica gel chromatography with a modified mobile phase.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of dichloromethane/methanol or ethyl acetate/hexanes).[2]

    • To the chosen solvent system, add 0.5-1% triethylamine (TEA) to improve the spot shape and prevent streaking.[8]

    • An optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing TEA).

    • Wet pack the chromatography column with the slurry, ensuring a level and compact bed.

    • Equilibrate the column by running several column volumes of the initial mobile phase through it.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add this solution to the top of the silica bed.[8]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for compounds with limited solubility in the mobile phase.[8]

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, gradually increasing the polarity if a gradient elution is required.

    • Collect fractions and monitor the elution of your compound by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Analysis1 Purity Check (TLC, LC-MS) AcidBase->Analysis1 Column Column Chromatography Analysis2 Purity Check (TLC, LC-MS) Column->Analysis2 Recrystallization Recrystallization Analysis3 Purity Check (TLC, LC-MS) Recrystallization->Analysis3 Pure Pure Product Analysis1->Column Impurities Remain Analysis1->Pure Sufficiently Pure Analysis2->Recrystallization Further Purification Needed Analysis2->Pure Sufficiently Pure Analysis3->Pure Final Product Troubleshooting_Column_Chromatography Problem Poor Separation / Tailing on Silica Gel Solution1 Add Basic Modifier to Eluent (e.g., 0.1-1% TEA) Problem->Solution1 First Approach Solution2 Switch Stationary Phase Problem->Solution2 If Modifier is Ineffective Result Improved Separation & Peak Shape Solution1->Result StationaryPhase Alumina (Basic/Neutral) or Amine-Functionalized Silica Solution2->StationaryPhase StationaryPhase->Result

Caption: Troubleshooting guide for column chromatography of basic compounds.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • Various Authors. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Sorbead India. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Retrieved from [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying piperidine.
  • PubMed. (2010, May 1). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

  • MDPI. (n.d.). 4-(4-(((1H-Benzo[d]t[3][4][7]riazol-1-yl)oxy)methyl). Retrieved from [Link]

  • ResearchGate. (2019, February 5). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]

  • ResearchGate. (2018, July 25). Stability of 1,2,4-triazoles? Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

  • ResearchGate. (2021, February 22). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles andT[2][3][4]riazolo[4, 3-b]-Pyridazine Derivatives. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2025, January 16). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from [Link]

  • MDPI. (2025, December 25). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of 4-(1H-1,2,4-triazol-1-yl)piperidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-(1H-1,2,4-triazol-1-yl)piperidine. This molecule is a critical building block and intermediate in the synthesis of various pharmaceutically active compounds, notably triazole antifungals like Posaconazole.[1][2][3] Scaling up its production from the lab bench to pilot or manufacturing scale introduces a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process engineering.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into potential issues, their root causes, and systematic troubleshooting strategies to ensure a robust, safe, and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent method involves the nucleophilic substitution of a suitable piperidine precursor with 1,2,4-triazole. A common industrial approach utilizes a protected 4-aminopiperidine which is converted to a leaving group (e.g., via diazotization and substitution) or more directly, the reaction of a 4-halopiperidine derivative with the sodium salt of 1,2,4-triazole. An alternative pathway involves the reaction of 4-piperidone with hydrazine followed by cyclization to form the triazole ring, though this can be more complex. For scale-up, the reaction of a pre-formed piperidine ring with the triazole moiety is often preferred for better control and impurity profile.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

Several parameters are critical and must be carefully controlled:

  • Temperature: Exothermic events can occur, especially during the formation of the triazole salt or the main substitution reaction. Poor heat transfer in large reactors can lead to temperature spikes, causing side reactions or product degradation.[4]

  • Mixing/Agitation: Inefficient mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of impurities. This is particularly crucial in heterogeneous reaction mixtures.[5]

  • Reagent Addition Rate: Slow and controlled addition of reagents, especially strong bases or the electrophilic piperidine precursor, is vital to manage the reaction exotherm and minimize side product formation.

  • Atmosphere Control: Many organic reactions, particularly those involving organometallic reagents or sensitive intermediates, are susceptible to moisture and oxygen.[5] Using an inert atmosphere (Nitrogen or Argon) is often necessary to prevent degradation and side reactions.

Q3: What are the primary safety concerns associated with this process?

The key safety hazards include:

  • Use of Hydrazine Derivatives: If the synthesis involves hydrazine, it is crucial to handle it with extreme care due to its toxicity and potential for explosive decomposition.

  • Strong Bases and Acids: Reagents like sodium hydride, potassium tert-butoxide, or strong acids for deprotection steps are corrosive and highly reactive.

  • Solvent Hazards: Many organic solvents used (e.g., DMF, DMSO) have specific health risks and high boiling points, making their removal challenging. Ensure proper ventilation and personal protective equipment (PPE).

  • Reaction Exotherms: As mentioned, the potential for runaway reactions exists. A thorough process safety assessment, including reaction calorimetry, is highly recommended before attempting a large-scale run.

Q4: What are the expected impurities and how can they be controlled?

Common impurities may include:

  • Unreacted Starting Materials: Incomplete conversion is a common issue.[4]

  • Regioisomers: Depending on the synthetic route, isomeric products of the triazole ring can form. Catalyst choice can be critical in controlling regioselectivity.[6]

  • Over-alkylation Products: If the piperidine nitrogen is not protected, it can compete in alkylation reactions.

  • Solvent Adducts: High-boiling point solvents like DMF can be difficult to remove completely and may form adducts with the product.

Control strategies include optimizing stoichiometry, temperature, and reaction time, as well as developing a robust purification protocol.

Troubleshooting Guide: From Lab to Plant

This section addresses specific problems encountered during the scale-up process.

Issue ID: SCALE-UP-YLD-001

Problem: My reaction yield is consistently high at the 100g scale, but drops significantly when I move to a 5kg scale.

This is a classic scale-up challenge often rooted in physical rather than chemical principles.

Potential Causes & Solutions:

  • Inefficient Heat Transfer:

    • Why it happens: Large reactors have a lower surface-area-to-volume ratio than lab flasks, making heat dissipation less efficient. Localized "hot spots" can form, leading to thermal degradation of reactants or products.[4]

    • Troubleshooting Steps:

      • Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature.

      • Reduce the addition rate of the limiting reagent to allow the cooling system to keep up with the heat generated.

      • Consider a more dilute reaction mixture to help manage the exotherm, though this may impact cycle time.

  • Mass Transfer Limitations (Poor Mixing):

    • Why it happens: What appears well-mixed in a flask may be poorly agitated in a large reactor, especially with slurries or biphasic systems. This leads to non-uniform reaction conditions.[5]

    • Troubleshooting Steps:

      • Ensure the agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) are appropriate for the reaction volume and viscosity. Consult with a chemical engineer to model mixing efficiency.

      • For solid reagents, ensure they are fully suspended and not settling at the bottom of the reactor.

  • Changes in Reagent Purity/Grade:

    • Why it happens: Switching from "lab grade" to "technical grade" reagents for scale-up can introduce new impurities that inhibit the reaction or catalyze side reactions.[5]

    • Troubleshooting Steps:

      • Always run a small-scale "sighting" experiment with the exact batches of new, large-scale reagents.

      • Request a Certificate of Analysis (CoA) for all raw materials and compare them to the lab-scale materials.

Visual Workflow: Synthetic Pathway & Troubleshooting Logic

The following diagrams illustrate a typical synthetic workflow and a decision tree for troubleshooting low yield issues.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Purification & Final Product SM1 N-Boc-4-aminopiperidine R2 Step 2: Nucleophilic Substitution (e.g., via a mesylate intermediate) SM1->R2 SM2 1,2,4-Triazole R1 Step 1: Formation of Sodium 1,2,4-triazolide SM2->R1 SM3 Strong Base (e.g., NaH) SM3->R1 R1->R2 WU Aqueous Workup & Extraction R2->WU P1 Crude N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine WU->P1 P2 Deprotection (e.g., with HCl) P1->P2 Final This compound (as HCl salt) P2->Final

Caption: A generalized synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield at Scale C1 Is reaction going to completion? (Check by in-process control, e.g., HPLC) Start->C1 C2 Is mass balance poor? (Significant losses during workup) C1->C2 Yes Sol_Incomplete Cause: Poor Mixing or Incorrect Temperature. Action: Optimize agitation & temp control. C1->Sol_Incomplete No C3 Is product degrading? (Check stability in reaction mixture) C2->C3 No Sol_Loss Cause: Poor phase separation, product solubility in aqueous layer. Action: Adjust pH, use different solvent. C2->Sol_Loss Yes Sol_Degrade Cause: Reaction too hot or too long. Action: Lower temp, reduce reaction time. C3->Sol_Degrade Yes

Caption: A decision tree for diagnosing the root cause of low yield during scale-up.

Issue ID: SCALE-UP-PUR-001

Problem: My product is difficult to purify at a large scale. Column chromatography is not economically viable, and recrystallization gives poor recovery.

Purification is often the bottleneck in scaling up chemical production.

Potential Causes & Solutions:

  • Inappropriate Crystallization Solvent System:

    • Why it happens: A solvent that works for small-scale crystallization may not be suitable for large volumes where cooling rates and saturation dynamics are different. Rapid cooling can cause the product to "crash out," trapping impurities.[7]

    • Troubleshooting Steps:

      • Systematic Solvent Screen: Perform a small-scale screen to find a solvent or solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures.

      • Controlled Cooling: Implement a slow, controlled cooling profile in the reactor. A linear cooling ramp is often more effective than simply shutting off the heat.

      • Seeding: Introduce a small amount of pure product (seed crystals) at the point of supersaturation to encourage controlled crystal growth rather than spontaneous nucleation.

  • Persistent Impurities (e.g., Isomers, Solvents):

    • Why it happens: Some impurities may have very similar physical properties to the desired product, making them difficult to remove by simple crystallization.

    • Troubleshooting Steps:

      • Salt Formation & Isolation: Often, converting the final amine product to a salt (e.g., hydrochloride or sulfate) can dramatically change its solubility properties, allowing for selective precipitation away from non-basic impurities. The salt can then be isolated and, if needed, neutralized in a later step.

      • Trituration/Slurry Wash: Before a full recrystallization, slurrying the crude product in a solvent in which it is poorly soluble can effectively wash away more soluble impurities.[7] Common solvents for this include diethyl ether, hexanes, or ethyl acetate.

Experimental Protocols
Protocol 1: Representative Synthesis of this compound Hydrochloride (Scale: 1 mol)

Disclaimer: This is a representative procedure and must be adapted and optimized for your specific equipment and safety protocols.

  • Triazole Salt Formation:

    • Charge a 5L reactor with anhydrous Dimethylformamide (DMF, 2 L) under a nitrogen atmosphere.

    • Add 1,2,4-triazole (76.0 g, 1.1 mol) to the reactor and stir until dissolved.

    • Cool the solution to 0-5 °C using a chiller.

    • Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 44.0 g, 1.1 mol) to the solution, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting slurry at 0-5 °C for 1 hour after the addition is complete.

  • Nucleophilic Substitution:

    • In a separate vessel, prepare a solution of 1-Boc-4-(methylsulfonyloxy)piperidine (307 g, 1.0 mol) in anhydrous DMF (0.5 L).

    • Slowly add the mesylate solution to the reactor containing the triazole salt over 2-3 hours, maintaining the internal temperature below 15 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by HPLC or TLC for completion.

  • Workup and Isolation of Intermediate:

    • Cool the reaction mixture to 10 °C and slowly quench by adding water (2 L), keeping the temperature below 25 °C.

    • Extract the aqueous mixture with Ethyl Acetate (3 x 1.5 L).

    • Combine the organic layers, wash with brine (2 x 1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine.

  • Deprotection:

    • Dissolve the crude intermediate in Isopropanol (2 L).

    • Cool the solution to 10 °C and slowly bubble in anhydrous HCl gas or add a solution of HCl in isopropanol until the solution is acidic (pH < 2).

    • Stir the mixture at room temperature for 4-6 hours until deprotection is complete (monitor by HPLC/TLC).

    • The product hydrochloride salt will precipitate. Cool the slurry to 0-5 °C for 2 hours.

    • Filter the solid, wash with cold isopropanol (2 x 250 mL), and dry in a vacuum oven at 50 °C to a constant weight.

Data Summary Table
ParameterLab Scale (10g)Pilot Scale (1kg)Key Considerations for Scale-Up
Solvent Volume ~200 mL~20 LEnsure adequate reactor volume and solvent handling capabilities.
Addition Time 5-10 minutes2-3 hoursCritical for temperature control. Must be scaled non-linearly.
Stirring Magnetic StirrerOverhead MechanicalImpeller design and RPM are crucial for suspension and mixing.
Cooling Ice BathReactor Jacket ChillerChiller capacity must be sufficient to handle the reaction exotherm.
Workup Separatory FunnelReactor + Settling TimePhase separation can be slower at scale. Account for this in cycle time.
References
  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. Benchchem.
  • Vulcanchem. 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine.
  • ChemicalBook. Posaconazole synthesis.
  • ResearchGate. Synthesis of key intermediate 26.
  • Google Patents. (CN102643194B). Preparation method of posaconazole intermediate.
  • BenchChem. (2025). common challenges in the synthesis of 1,2,4-triazole derivatives.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of (1H-1,2,3-triazol-4-yl)methanamine Derivatives.
  • BenchChem. (2025). Technical Support Center: Purification of 1-(4-Chlorophenylazo)piperidine.

Sources

Technical Support Center: Regiocontrol in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing the critical challenge of regioisomer formation in 1,2,3-triazole synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and control the regioselectivity of your azide-alkyne cycloaddition reactions. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the regioselectivity of triazole synthesis.

Q1: Why does the thermal Huisgen 1,3-dipolar cycloaddition produce a mixture of regioisomers?

A1: The thermal Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles because the reaction proceeds through a concerted mechanism where the activation energies for the two possible transition states are very similar.[1] The frontier molecular orbitals (HOMO and LUMO) of the reactants can align in two different orientations, leading to the two regioisomeric products with no strong preference for one over the other.[1] This lack of regioselectivity is a significant drawback of the uncatalyzed reaction.[1]

Q2: What is the fundamental difference between copper-catalyzed and ruthenium-catalyzed "click" chemistry in terms of regioselectivity?

A2: The fundamental difference lies in their distinct reaction mechanisms, which lead to complementary regioselectivity:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles .[1] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, directing the formation of the 1,4-isomer.[2][3]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction, in contrast, selectively produces 1,5-disubstituted 1,2,3-triazoles .[4][5] The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate, which, after reductive elimination, yields the 1,5-isomer.[5]

This predictable and complementary regioselectivity is a cornerstone of "click chemistry," allowing chemists to choose the desired isomer by selecting the appropriate metal catalyst.

Q3: Can I use internal alkynes in both CuAAC and RuAAC reactions?

A3: No, there is a significant difference in the substrate scope between the two catalytic systems. The standard CuAAC reaction is generally limited to terminal alkynes .[6][7] Internal alkynes are typically unreactive under these conditions. In contrast, the RuAAC reaction is effective with both terminal and internal alkynes , providing access to 1,4,5-trisubstituted 1,2,3-triazoles.[4][5][8]

Troubleshooting Guide: Controlling Regioisomer Formation

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My thermal cycloaddition is giving a 1:1 mixture of regioisomers. How can I obtain a single isomer?

Root Cause: As discussed in the FAQs, the uncatalyzed thermal reaction inherently lacks regioselectivity.[1]

Solution: For high regioselectivity, it is strongly recommended to switch to a catalyzed reaction.[9]

  • For the 1,4-disubstituted triazole: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • For the 1,5-disubstituted triazole: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

If a catalyzed reaction is not an option, you can attempt to influence the ratio by changing the solvent polarity, although this effect is often modest. In some cases, polar, protic solvents like water may slightly favor the 1,4-isomer in thermal reactions.[9]

Issue 2: My CuAAC reaction is producing the undesired 1,5-regioisomer as a contaminant.

Root Cause: While CuAAC is highly selective for the 1,4-isomer, contamination with the 1,5-isomer can occur under certain conditions. This is often an indication that a competing thermal (uncatalyzed) reaction is taking place.

Troubleshooting Steps:

Potential Cause Explanation & Solution
Inactive Copper Catalyst The Cu(I) active species is prone to oxidation to Cu(II), which is inactive in the catalytic cycle. This can lead to a slower catalyzed reaction, allowing the background thermal reaction to become more significant. Solution: Ensure the use of a reducing agent like sodium ascorbate, and prepare the solution fresh for each experiment.[10] Degassing solvents to remove oxygen can also be beneficial.[10]
High Reaction Temperature Elevated temperatures can promote the uncatalyzed Huisgen cycloaddition, which produces a mixture of regioisomers. Solution: CuAAC reactions are often efficient at room temperature. If your reaction is slow, consider optimizing the catalyst system rather than increasing the temperature.
Inappropriate Ligand Choice The ligand stabilizes the Cu(I) center and accelerates the reaction. An unsuitable or absent ligand can lead to a less efficient catalytic cycle. Solution: Use a copper-coordinating ligand. Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are commonly used to protect the copper catalyst and enhance the reaction rate.[11]
Solvent Effects Certain solvents can hinder the catalytic cycle. For instance, nitriles can coordinate strongly to Cu(I) and may inhibit the reaction.[11] Solution: Aprotic solvents like THF, or aqueous mixtures with t-BuOH, DMF, or DMSO are generally effective.
Issue 3: My RuAAC reaction is giving low yield or poor selectivity for the 1,5-isomer.

Root Cause: The RuAAC reaction can be sensitive to substrate sterics and electronic effects, as well as reaction conditions.

Troubleshooting Steps:

Potential Cause Explanation & Solution
Steric Hindrance Highly bulky substituents on the azide can disfavor the formation of the ruthenacycle intermediate required for the 1,5-isomer, and in some cases, can even lead to the formation of the 1,4-isomer. Solution: For sterically demanding substrates, it may be necessary to screen different ruthenium catalysts (e.g., CpRuCl(PPh₃)₂ vs. CpRuCl(COD)) and optimize the reaction temperature and time.[5][8]
Substrate Electronics The electronic properties of both the azide and the alkyne can influence the reaction rate and regioselectivity.[4] Solution: While RuAAC is generally robust, for challenging substrates, catalyst and condition screening is recommended.
Solvent Choice RuAAC reactions generally perform best in non-protic solvents such as toluene, benzene, THF, or dioxane.[8] Protic solvents like alcohols or water can lead to lower yields.[8] Solution: Ensure the use of anhydrous, non-protic solvents. If substrate solubility is an issue, consider a co-solvent system, but be aware of potential impacts on yield.
Catalyst Inactivity Some ruthenium catalysts can be sensitive to air. Solution: While some catalysts like CpRuCl(PPh₃)₂ are relatively air-stable, for others like CpRuCl(COD), it is advisable to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[8]
Issue 4: I have an unavoidable mixture of 1,4- and 1,5-regioisomers. How can I separate them?

Root Cause: The structural similarity of 1,4- and 1,5-disubstituted triazoles makes their separation challenging.[7]

Solution:

  • Column Chromatography: This is the most common method for attempting separation. However, it often requires extensive optimization of the stationary phase (e.g., silica gel, alumina) and the mobile phase. Due to their similar polarities, achieving baseline separation can be difficult.[7]

  • High-Performance Liquid Chromatography (HPLC): For small-scale separations or analytical confirmation, reverse-phase HPLC can sometimes provide better resolution than standard column chromatography.

  • Crystallization: If one of the isomers is a solid and can be selectively crystallized from a suitable solvent system, this can be an effective purification method.

Given the difficulty of separation, the most effective strategy is to prevent the formation of the mixture in the first place by using a highly regioselective catalyzed reaction.[7]

Reaction Mechanisms and Workflow

To better understand the factors governing regioselectivity, the following diagrams illustrate the catalytic cycles of CuAAC and RuAAC, and a general workflow for selecting the appropriate synthetic strategy.

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle (1,4-Isomer) Cu_I Cu(I) Catalyst Alkyne Terminal Alkyne (R'-C≡CH) Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) - H+ Azide Azide (R-N3) Product 1,4-Triazole Product->Cu_I Catalyst Regeneration Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Metallacycle->Product Ring Contraction & Protonolysis

Caption: Catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

RuAAC_Mechanism cluster_1 RuAAC Catalytic Cycle (1,5-Isomer) Ru_II Ru(II) Catalyst Ru_Complex Ru-Alkyne-Azide Complex Ru_II->Ru_Complex + Alkyne + Azide Alkyne Alkyne (R'-C≡CR'') Azide Azide (R-N3) Product 1,5-Triazole Product->Ru_II Catalyst Regeneration Ruthenacycle Six-membered Ruthenacycle Ru_Complex->Ruthenacycle Oxidative Coupling Ruthenacycle->Product Reductive Elimination

Caption: Catalytic cycle for the Ru(II)-catalyzed azide-alkyne cycloaddition (RuAAC).

Decision_Workflow start Start: Desired Triazole Regioisomer? isomer_1_4 1,4-Disubstituted start->isomer_1_4 isomer_1_5 1,5-Disubstituted start->isomer_1_5 alkyne_type_1_4 Terminal Alkyne? isomer_1_4->alkyne_type_1_4 alkyne_type_1_5 Terminal or Internal Alkyne? isomer_1_5->alkyne_type_1_5 use_cuaac Use CuAAC Protocol alkyne_type_1_4->use_cuaac Yes reconsider Re-evaluate Synthetic Strategy alkyne_type_1_4->reconsider No (Internal Alkyne) use_ruaac Use RuAAC Protocol alkyne_type_1_5->use_ruaac Yes use_metal_free Consider Metal-Free (Base-catalyzed) Protocol alkyne_type_1_5->use_metal_free Alternative end End: Pure Regioisomer use_cuaac->end use_ruaac->end use_metal_free->end

Caption: Decision workflow for selecting a triazole synthesis method.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Synthesize 1,4-Disubstituted 1,2,3-Triazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of your azide (1.0 equiv) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O).

    • Prepare a stock solution of your terminal alkyne (1.0-1.2 equiv) in the same solvent system.

    • Freshly prepare a solution of sodium ascorbate (0.1-0.3 equiv) in water.

    • Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.

  • Reaction Setup:

    • To a reaction vessel, add the azide solution and the alkyne solution.

    • Add the sodium ascorbate solution to the mixture.

    • Finally, add the CuSO₄·5H₂O solution to initiate the reaction. The mixture may change color.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to Synthesize 1,5-Disubstituted 1,2,3-Triazoles

This protocol is adapted from established procedures and may require optimization.[4]

  • Reagent Preparation:

    • In a reaction vessel purged with an inert gas (e.g., argon), dissolve the ruthenium catalyst (e.g., Cp*RuCl(COD), 1-5 mol%) in an anhydrous, non-protic solvent (e.g., toluene or 1,2-dichloroethane).

    • In a separate flask, dissolve the azide (1.0 equiv) and the alkyne (1.0-1.2 equiv) in the same solvent.

  • Reaction Setup:

    • Add the solution of the azide and alkyne to the catalyst solution.

    • Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the catalyst and substrates).

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. Reactions can take from 30 minutes to 48 hours.[4][12]

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Bubyrev, A., Malkova, K., Kantin, G., Dar’in, D., & Krasavin, M. (2021). Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry, 86(23), 17516–17522. [Link]

  • Kwok, S. W., Fotsing, J. R., Sanchez, R. A., & Fokin, V. V. (2010). Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. Organic Letters, 12(19), 4424–4427. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. [Link]

  • Stålsmeden, A., Ferrara, F., Ekebergh, A., Gumbo, M., Runemark, A., Johansson, J. R., Norrby, P.-O., & Kann, N. (2015). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry, 13(37), 9579–9583. [Link]

  • Stålsmeden, A., Ferrara, F., Ekebergh, A., Gumbo, M., Runemark, A., Johansson, J. R., Norrby, P.-O., & Kann, N. (2015). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry, 13(37), 9579-9583. [Link]

  • ResearchGate. (n.d.). Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. [Link]

  • ResearchGate. (n.d.). Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. [Link]

  • D. Ras, B. U. W. Maes, S. van der Veken, W. D. L. Cavents, J. K. L. Mertens, K. T. J. Janssen, A. Haemers, K. Augustyns. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(21), 13488-13603. [Link]

  • Kim, J. H., Kim, J. S., & Ko, H. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances, 7(5), 2735–2738. [Link]

  • Bubyrev, A., Malkova, K., Kantin, G., Dar’in, D., & Krasavin, M. (2021). Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry, 86(23), 17516-17522. [Link]

  • Semantic Scholar. (n.d.). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study. [Link]

  • ResearchGate. (n.d.). (PDF) Ruthenium‐Catalyzed Azide‐Selenoalkyne Cycloadditions: A Combined Synthetic–Computational Study into Reaction Scope, Mechanism, and Origins of Regioselectivity. [Link]

  • Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. [Link]

  • ResearchGate. (n.d.). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. [Link]

  • Amgoth, C., Ceballos-Torres, J., & Roy, V. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 6923–6982. [Link]

  • El Ayouchia, H. B., Bahsis, L., Anane, H., Domingo, L. R., & Stiriba, S.-E. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(11), 5917–5925. [Link]

  • ResearchGate. (2015). How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. [Link]

  • ResearchGate. (n.d.). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. [Link]

  • Organic-chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • ResearchGate. (n.d.). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. [Link]

  • ResearchGate. (n.d.). Optimized CuAAC reaction set‐up. [Link]

  • ResearchGate. (n.d.). Regioselectivity and conversion in RuAAC reactions with 10 mol % [n‐Bu4N⁺]2[Cu2I4]²⁻ as an additive. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • ResearchGate. (n.d.). Most stable conformations of (a, b) 1,4-isomer and (c, d) 1,5-isomer on... [Link]

  • Organic-chemistry.org. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. [Link]

  • ResearchGate. (n.d.). Regioselectivity issue in Click reaction. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

  • MDPI. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. [Link]

  • El Ayouchia, H. B., Bahsis, L., Anane, H., Domingo, L. R., & Stiriba, S.-E. (2018). Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... RSC Advances, 8(11), 5917-5925. [Link]

  • A Recent Concept of Importance: Click Chemistry. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 133-140. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • ResearchGate. (n.d.). General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. [Link]

Sources

"optimizing catalyst loading for the synthesis of 4-(1H-1,2,4-triazol-1-yl)piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and process development professionals tackling the synthesis of 4-(1H-1,2,4-triazol-1-yl)piperidine. The formation of the C-N bond between the piperidine nitrogen and the triazole ring is a critical transformation, most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2] While powerful, this reaction's success is highly sensitive to the catalyst system—specifically, the palladium precatalyst, the phosphine ligand, and their respective loadings.

This document provides in-depth, experience-driven guidance in a question-and-answer format to troubleshoot common issues and systematically optimize catalyst loading for improved yield, purity, and process efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.

Q1: My reaction shows low or no conversion. Before increasing catalyst loading, what should I check?

Answer: Before consuming more of your expensive catalyst, it's crucial to verify the integrity of your entire reaction setup. Low conversion is often symptomatic of issues other than insufficient catalyst.

  • Reagent Purity and Quality:

    • Base: The choice and quality of the base are critical. Sodium tert-butoxide (NaOtBu), a common choice, is highly hygroscopic and can lose activity if improperly handled. Use freshly opened reagents or material that has been stored correctly in a desiccator or glovebox. An inactive base will fail to deprotonate the piperidine, halting the catalytic cycle.

    • Solvent: Ensure your solvent (e.g., toluene, dioxane) is anhydrous. Water can hydrolyze the active catalyst and starting materials, leading to side products and reduced yield.[3]

    • Amine & Halide: Verify the purity of your 4-aminopiperidine derivative and the triazole-containing aryl halide (or vice versa). Impurities can poison the catalyst.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[4] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the seal remains intact throughout the reaction. The formation of palladium black is a common visual indicator of catalyst decomposition due to oxygen exposure.

  • Temperature: Is the reaction reaching the target temperature? A calibrated thermometer or probe is essential. Some Buchwald-Hartwig reactions have a high activation energy and will not proceed at lower-than-specified temperatures.

Q2: I'm observing significant side product formation, primarily hydrodehalogenation of my aryl halide. How is this related to the catalyst system?

Answer: Hydrodehalogenation (replacement of the halide with a hydrogen) is a common side reaction that competes with the desired C-N bond formation. It often points to an issue with the relative rates of the steps in the catalytic cycle.

  • Causality: This side reaction can become dominant if the rate of reductive elimination (the final C-N bond-forming step) is slow compared to side reactions involving the palladium-hydride species that lead to hydrodehalogenation. The choice of ligand is paramount here. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are designed to promote rapid reductive elimination, minimizing this pathway.[2][5]

  • Troubleshooting Steps:

    • Switch Ligands: If you are using a less bulky, first-generation ligand like P(o-tolyl)₃, switching to a modern biarylphosphine ligand is the most effective solution.[1]

    • Adjust Pd:Ligand Ratio: A ratio of 1:1 to 1:2 is typical. An insufficient amount of ligand can lead to poorly coordinated, unstable palladium species that are more prone to side reactions.

    • Base Selection: In some cases, a weaker base might slow down the formation of palladium-hydride species, thereby reducing the rate of hydrodehalogenation.

Q3: My reaction yield is inconsistent across different batches, even when using the same procedure. Could catalyst loading be the cause?

Answer: Yes, inconsistency is a classic sign of a process that is not robust, and the catalyst system is a primary suspect, particularly its preparation and handling.

  • The "Active" Catalyst: The species you add to the flask (e.g., Pd₂(dba)₃) is a "precatalyst." The active Pd(0) catalyst is formed in situ. The efficiency of this activation can be variable. Using pre-formed Pd(0) complexes or "precatalysts" that are designed for reliable activation (like G3 or G4 palladacycles) can significantly improve reproducibility.

  • Solid Reagent Handling: When dealing with very low catalyst loadings (e.g., < 0.5 mol%), accurately weighing and transferring small amounts of solid catalyst and ligand can be a major source of error. Consider creating a stock solution or slurry of the catalyst in anhydrous solvent to ensure accurate and consistent addition, especially at a larger scale.

  • Stirring and Mass Transfer: Ensure that stirring is efficient. In heterogeneous mixtures (especially with bases like K₃PO₄), poor mixing can lead to localized concentration gradients and inconsistent reaction rates.

Q4: How do I rationally select an initial catalyst loading percentage for my screening experiments?

Answer: For initial screening on a new substrate pair like this, it's best to start with conditions that are more likely to succeed and then optimize downwards.

  • Starting Point for Screening: A relatively high loading of 1-2 mol% for the palladium precatalyst is a robust starting point for initial trials.[3] This ensures that low yield is more likely due to an incompatible catalyst/ligand/base combination rather than an insufficient catalyst amount.

  • Rationale: At this stage, the goal is not process efficiency but to identify a promising catalyst system (a combination of precatalyst, ligand, and base) that provides a reasonable yield (>50%). Once you have a successful "hit," you can then perform optimization experiments to systematically reduce the loading. Low-catalyst loading is a goal of optimization, not a starting point for discovery.

Data & Protocols for Optimization

Table 1: Representative Catalyst Systems for N-Arylation of Piperidines

This table summarizes common catalyst systems used for challenging Buchwald-Hartwig aminations, providing a starting point for your experimental design.

Pd PrecatalystLigandBaseSolventTypical Pd Loading (mol%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene0.5 - 2.0A very common and robust system for sterically hindered amines.[2]
Pd(OAc)₂RuPhosK₃PO₄Dioxane1.0 - 3.0Often used with potassium phosphate for substrates sensitive to stronger bases.
XPhos Palladacycle G3(None)K₂CO₃t-BuOH0.1 - 1.0Highly active precatalyst, allows for lower loadings and milder conditions.
PdCl₂(dppf)(None)Cs₂CO₃DMF2.0 - 5.0A more traditional catalyst; may require higher temperatures and loadings.
Experimental Protocol: Catalyst Loading Optimization Workflow

This protocol outlines a systematic approach to optimize catalyst loading after an effective catalyst system has been identified from initial screening.

Objective: To determine the minimum catalyst loading required to achieve >95% conversion within a set reaction time (e.g., 12 hours).

Materials:

  • 4-Aminopiperidine derivative (1.0 eq)

  • Triazole-containing aryl halide (1.1 eq)

  • Identified Base from screening (e.g., NaOtBu, 1.5 eq)

  • Identified Pd Precatalyst/Ligand pair (e.g., Pd₂(dba)₃ / XPhos)

  • Anhydrous Toluene

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Setup: In parallel reaction vials or a multi-well plate, add the 4-aminopiperidine derivative and the aryl halide.

  • Inerting: Seal the vials and purge thoroughly with argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of argon, add the anhydrous toluene, followed by the base.

  • Catalyst Addition (Variable):

    • Prepare a stock solution of the Pd precatalyst and ligand in anhydrous toluene. This ensures accurate dispensing of small quantities.

    • Add the catalyst stock solution to each vial to achieve the target loadings as outlined in the table below.

  • Execution: Place the sealed vials in a pre-heated reaction block or oil bath at the predetermined optimal temperature (e.g., 100 °C).

  • Monitoring: At set time points (e.g., 2h, 6h, 12h, 24h), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the percent conversion.

Table 2: Example Experimental Design for Catalyst Loading Optimization

Experiment #Pd Precatalyst (mol%)Ligand (mol%)Target Conversion
1 (Control)1.02.2>95% @ 12h
20.51.1>95% @ 12h
30.10.22>95% @ 12h
40.050.11>95% @ 12h
50.010.022>95% @ 12h

Analysis: Plot conversion vs. time for each catalyst loading. The optimal loading is the lowest amount that achieves the target conversion within the desired timeframe.

Visualized Workflows and Mechanisms

Catalyst Optimization Workflow Diagram

This diagram illustrates the logical flow for identifying and optimizing the catalyst system for your synthesis.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization Start Define Substrates: 4-aminopiperidine deriv. + triazole-aryl halide Screen Screen Catalyst Systems (Pd Precatalyst + Ligand + Base) @ High Loading (1-2 mol%) Start->Screen Analyze1 Analyze Yield & Purity (LC-MS, NMR) Screen->Analyze1 Decision1 Hit Identified? (>50% Yield) Analyze1->Decision1 Decision1->Screen No, screen new conditions Optimize Systematically Reduce Catalyst Loading (e.g., 1% -> 0.5% -> 0.1%) Decision1->Optimize Yes Analyze2 Monitor Conversion vs. Time Optimize->Analyze2 Decision2 Goal Met? (>95% conv. in time) Analyze2->Decision2 Decision2->Optimize No, adjust parameters Finalize Finalize Optimal Low-Loading Protocol Decision2->Finalize Yes

Caption: A systematic workflow for catalyst screening and optimization.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Understanding the catalytic cycle helps in troubleshooting. For instance, a failure in oxidative addition can be due to an unreactive aryl halide, while slow reductive elimination can lead to side products.

G pd0 L-Pd(0) Active Catalyst pd2_halide L-Pd(II)(Ar)(X) Oxidative Adduct pd0->pd2_halide Oxidative Addition pd2_amide L-Pd(II)(Ar)(NR₂) Amide Complex pd2_halide->pd2_amide Amine Binding & Deprotonation product Ar-NR₂ Product pd2_amide->product Reductive Elimination dummy->pd0 Catalyst Regeneration ArX Ar-X ArX->pd0 Amine H-NR₂ Amine->pd2_halide Base Base Base->pd2_halide

Caption: Simplified catalytic cycle for the C-N cross-coupling reaction.

References

Sources

"stability testing of 4-(1H-1,2,4-triazol-1-yl)piperidine under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-1,2,4-triazol-1-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reliability of your experimental results.

Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring a stable 1,2,4-triazole ring linked to a piperidine moiety. The overall stability of this molecule is influenced by the individual chemical properties of these two rings and their interaction. The 1,2,4-triazole ring is generally aromatic and stable, though it can be susceptible to photodegradation.[1][2] The piperidine ring, being a saturated heterocycle with a basic nitrogen atom, is prone to oxidation and can react with acids.[3][4] Understanding the potential degradation pathways is crucial for proper handling, storage, and formulation development.

This guide will walk you through the common stability issues encountered with this compound and provide systematic approaches to investigate and mitigate them, in line with the International Council for Harmonisation (ICH) guidelines on stability testing.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows a new, unexpected peak in the HPLC analysis after a few days in solution. What could be the cause?

A1: The appearance of a new peak suggests potential degradation of your compound. Several factors could be at play, including hydrolysis, oxidation, or photodegradation, depending on your solvent and storage conditions.[1] The piperidine ring's tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opened products.[4] Additionally, if the solution is not protected from light, photodegradation can occur.[2][8] It is recommended to perform a forced degradation study (see Protocol 1) to identify potential degradants and establish appropriate storage and handling procedures.

Q2: What are the optimal storage conditions for solid this compound?

A2: For optimal stability of solid this compound, it should be stored in a cool, dry, and dark place.[1] A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., 2-8°C) is advisable for long-term storage to minimize the risk of degradation from atmospheric moisture and oxygen.

Q3: Is the compound susceptible to degradation under acidic or basic conditions?

A3: Yes, it can be. While the 1,2,4-triazole ring is relatively stable, the piperidine ring is basic and can form salts in acidic conditions.[3] Under harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the molecule or rearrangement of the triazole ring can occur.[1] The extent of degradation is pH-dependent. A hydrolytic degradation study across a range of pH values (e.g., pH 2, 7, and 10) is essential to determine its stability profile.

Q4: I am observing inconsistent results in my biological assays. Could this be related to the stability of the compound in my assay medium?

A4: Absolutely. Degradation of the compound in the assay medium is a common cause of inconsistent biological data. Assay media are often aqueous, buffered solutions that can promote hydrolysis over the course of an experiment, especially during prolonged incubation times at 37°C. It is crucial to assess the stability of this compound in your specific assay buffer under the exact experimental conditions (time, temperature, light exposure) to ensure the observed effects are due to the intact compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreasing peak area of the parent compound over time in HPLC. Degradation of the compound in the analytical solvent or upon storage.1. Prepare fresh solutions for each analysis. 2. Investigate the stability of the compound in the chosen solvent. 3. Ensure solutions are protected from light and stored at an appropriate temperature. 4. Perform a forced degradation study to understand the degradation profile.[9][10]
Appearance of multiple new peaks in the chromatogram. Multiple degradation pathways are occurring (e.g., oxidation and hydrolysis).1. Analyze the degradation under specific stress conditions (acid, base, peroxide, heat, light) individually to identify the source of each degradant. 2. Use a mass spectrometer (LC-MS) to identify the mass of the degradation products and propose their structures.
Poor recovery of the compound from a formulation. Interaction with excipients or degradation catalyzed by excipients.1. Conduct compatibility studies with individual excipients. 2. Analyze for potential degradants that may have formed. 3. Adjust the formulation by removing or replacing incompatible excipients.
Discoloration of the solid compound upon storage. Possible photodegradation or oxidation.1. Store the compound in an amber vial or light-protected container. 2. Store under an inert atmosphere. 3. Re-test the purity of the discolored material to assess the extent of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for a forced degradation study to identify the potential degradation pathways of this compound, in accordance with ICH guidelines.[5][6]

Objective: To generate potential degradation products under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer solutions (e.g., phosphate or acetate)

  • RP-HPLC system with a C18 column and a UV or DAD detector[11]

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Aliquot Stock Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Aliquot Stock Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Aliquot Stock Thermal Thermal Degradation (80°C, solid & solution) Stock->Thermal Aliquot Stock Photo Photolytic Degradation (ICH Q1B light exposure) Stock->Photo Aliquot Stock Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating RP-HPLC Method Dilute->HPLC

Caption: Workflow for the forced degradation study.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as 50:50 (v/v) acetonitrile:water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24 hours). Withdraw samples at intermediate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for a specified period (e.g., 24 hours). Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours). Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Solution State: Place a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose both a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6] A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating RP-HPLC method. The method should be capable of separating the parent compound from all generated degradation products.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be hypothesized:

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) Parent This compound C₇H₁₂N₄ N_Oxide Piperidine N-Oxide C₇H₁₂N₄O Parent->N_Oxide [O] Hydrolyzed Hydrolyzed Triazole/Piperidine Parent->Hydrolyzed H₂O / H⁺ or OH⁻ Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Hypothesized degradation pathways.

Data Summary

Forced degradation studies aim for a target degradation of 5-20% to ensure that the generated degradants are relevant and not artifacts of overly harsh conditions.[10] The following table provides a template for summarizing the results of a forced degradation study.

Stress Condition Conditions % Degradation of Parent Compound Number of Degradation Products Peak Area of Major Degradant (%)
Acid Hydrolysis 0.1 M HCl, 60°C, 24he.g., 12.5%e.g., 2e.g., 8.2% (DP1)
Base Hydrolysis 0.1 M NaOH, 60°C, 24he.g., 8.2%e.g., 1e.g., 6.5% (DP2)
Oxidation 3% H₂O₂, RT, 24he.g., 18.9%e.g., 3e.g., 11.3% (DP3)
Thermal (Solid) 80°C, 48he.g., < 1%e.g., 0N/A
Thermal (Solution) 80°C, 48he.g., 4.5%e.g., 1e.g., 3.1% (DP4)
Photolytic ICH Q1Be.g., 15.1%e.g., 2e.g., 9.8% (DP5)

Data presented are hypothetical and should be replaced with experimental results.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247–251. Available from: [Link]

  • Photostability of triazole antifungal drugs in the solid state. ResearchGate. Available from: [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3). Available from: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]

  • ICH guidelines for stability studies 1. Slideshare. Available from: [Link]

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. ICH. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

  • Smita, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • What is the stability of piperidine? BIOSYNCE. Available from: [Link]

  • Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-557. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-(1H-1,2,4-triazol-1-yl)piperidine with Other Triazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a focal point in the design of drugs targeting a wide array of diseases, from fungal infections to cancer.[2][4][5] This guide provides an in-depth comparative analysis of a specific, highly versatile structural motif, 4-(1H-1,2,4-triazol-1-yl)piperidine, against other prominent triazole derivatives. We will dissect its synthesis, explore its structure-activity relationships (SAR), and present comparative experimental data to illuminate its potential in drug development.

The this compound Scaffold: Synthesis and Physicochemical Profile

The conjugation of a piperidine ring with a 1,2,4-triazole moiety creates a molecule with a distinct profile. The piperidine ring, a ubiquitous feature in bioactive compounds, offers a flexible yet conformationally defined anchor, while the triazole provides a polar, metabolically stable pharmacophore.[6][7]

Synthesis Rationale: The synthesis of this scaffold is typically approached through a convergent strategy, ensuring high yields and modularity for derivative synthesis. A common and efficient pathway involves the reaction of a protected 4-aminopiperidine derivative with reagents that construct the triazole ring. This modularity is critical in research settings, allowing for the rapid generation of analogues for SAR studies.

A representative synthetic workflow is outlined below. The choice of a Boc-protecting group for the piperidine nitrogen is a deliberate and crucial step. It prevents the basic piperidine nitrogen from participating in unwanted side reactions during the triazole formation, ensuring regioselectivity and simplifying purification.

G cluster_0 Step 1: Piperidine Protection cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: Deprotection cluster_3 Step 4: Derivatization (Optional) A 4-Aminopiperidine B N-Boc-4-aminopiperidine A->B (Boc)2O, Solvent (e.g., DCM) E Intermediate Adduct B->E Reacts with C, then D C N,N-Dimethylformamide dimethyl acetal D Formohydrazide F 4-(1H-1,2,4-triazol-1-yl)-N-Boc-piperidine E->F Cyclization (Heat) G This compound (Target Scaffold) F->G Acid (e.g., TFA or HCl) H Diverse Functionalized Derivatives G->H Alkylation, Acylation, etc. (e.g., R-X)

Caption: General synthetic workflow for this compound.

Comparative Analysis I: Antifungal Activity

The most well-established therapeutic application of triazoles is in the treatment of fungal infections.[8] Marketed drugs like Fluconazole and Itraconazole have set the benchmark for efficacy. These agents function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway, thereby disrupting cell membrane integrity.[8]

Derivatives of the this compound scaffold have been explored as next-generation antifungal agents, often demonstrating potent activity, particularly against resistant strains.[9][10]

G cluster_pathway Ergosterol Biosynthesis Pathway (Fungus) Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Product Ergosterol (Essential for Fungal Cell Membrane) CYP51->Product Catalyzes conversion Disruption Disruption of Membrane Integrity & Fungal Cell Death Product->Disruption Triazole Triazole Antifungal (e.g., Fluconazole, Itraconazole, Piperidine-Triazole Derivatives) Inhibition Inhibition Triazole->Inhibition Inhibition->CYP51

Caption: Mechanism of action for triazole-based antifungal agents.

Comparative In Vitro Antifungal Data:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the core scaffold's derivatives compared to established antifungal drugs. Lower MIC values indicate higher potency.

Compound/DerivativeCandida albicans (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)Cryptococcus neoformans (MIC, µg/mL)Reference(s)
Reference Drugs
Fluconazole0.25 - 4>640.125 - 16[11]
Itraconazole0.03 - 10.125 - 20.06 - 1[11]
Voriconazole0.03 - 0.50.25 - 10.03 - 0.25[11]
Piperidine-Triazole Derivatives
Compound 11h¹2010N/A[7]
Compound 19g²0.031N/AN/A[9]
Compound 20b²0.016N/AN/A[9]

¹Structure: 1-(1-(4-chlorobenzyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one. Note the use of a 1,2,3-triazole isomer in this derivative. ²Structure: Novel triazole-piperidine-oxadiazole side group derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity and Spectrum: The addition of lipophilic substituents to the piperidine nitrogen often enhances activity against filamentous fungi like Aspergillus. Itraconazole, with its extended lipophilic side chain, has a broader spectrum against molds compared to the more polar Fluconazole.[12]

  • Fluorine Substitution: The presence of fluorine atoms on phenyl rings attached to the triazole core, a key feature of fluconazole and voriconazole, generally increases metabolic stability and binding affinity to the CYP51 enzyme.[9] However, increasing the number of fluorine atoms can sometimes lead to a reduction in activity.[9]

  • Piperidine as a Vector: The piperidine ring in the this compound scaffold acts as a versatile linker. Its nitrogen atom provides a convenient handle for introducing various side chains (R-groups) that can be optimized to improve pharmacokinetic properties or target specific fungal species. For instance, compound 11h's activity is modulated by the 4-chlorobenzyl group on the piperidine nitrogen.[7]

Comparative Analysis II: Anticancer Activity

Beyond their antifungal prowess, triazole derivatives have emerged as promising anticancer agents.[13][14] They can interfere with various cancer-related pathways, including signaling cascades and enzyme inhibition.[15][16] Marketed drugs like Letrozole and Anastrozole are aromatase inhibitors containing a 1,2,4-triazole moiety, used in the treatment of hormone-responsive breast cancer.[15]

Derivatives based on the this compound scaffold can be tailored to exhibit cytotoxic effects against various human cancer cell lines.

Comparative In Vitro Anticancer Data:

The table below presents the half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting cell growth. Lower IC₅₀ values signify greater potency.

Compound/DerivativeMCF-7 (Breast) (IC₅₀, µM)A549 (Lung) (IC₅₀, µM)HT-1080 (Fibrosarcoma) (IC₅₀, µM)Reference(s)
Reference Drug
Doxorubicin~1-5~1-3~0.5-2[17]
Triazole Derivatives
Phosphonate-1,2,3-triazole (Cpd 8)¹18.0621.2515.13[17]
Naphthalene-substituted triazole²VariesVariesN/A[18]
Coumarin-1,2,3-triazole (Cpd 4a)³N/A2.97N/A[16]

¹A 1,2,3-triazole derivative where a phosphonate group is linked to the triazole moiety. ²General class of compounds reported with significant activity. ³Represents a class of potent triazole derivatives; more potent against A549 cells than cisplatin in the cited study.

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents: The nature of aromatic or heteroaromatic rings attached to the core scaffold is a primary determinant of anticancer activity. Electron-withdrawing or -donating groups on these rings can modulate the molecule's interaction with biological targets.[14]

  • Target Specificity: Unlike the well-defined antifungal mechanism, the anticancer effects of triazoles are diverse. Some inhibit specific kinases, others interfere with tubulin polymerization, and some, like the phosphonate derivative in the table, can induce cell cycle arrest at the G0/G1 phase.[16][17]

  • Hybrid Molecules: The piperidine-triazole scaffold is an excellent platform for creating hybrid molecules. Fusing it with other known anticancer pharmacophores (like coumarins or chalcones) can lead to synergistic effects and novel mechanisms of action.[16] The high potency of the coumarin-triazole derivative (4a) highlights the success of this strategy.[16]

Experimental Protocols

For research and validation purposes, standardized protocols are essential. The following are detailed methodologies for key experiments discussed in this guide.

Protocol 1: Synthesis of a this compound Derivative

This protocol describes a general procedure for the N-alkylation of the core scaffold, a common final step in creating a library of derivatives.

  • Objective: To synthesize 1-benzyl-4-(1H-1,2,4-triazol-1-yl)piperidine.

  • Materials:

    • This compound (1 equivalent)

    • Benzyl bromide (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) (2.5 equivalents)

    • Acetonitrile (CH₃CN) as solvent

    • Round-bottom flask, magnetic stirrer, reflux condenser

    • Thin-Layer Chromatography (TLC) plate

  • Procedure:

    • To a round-bottom flask, add this compound and dissolve in acetonitrile.

    • Add potassium carbonate to the solution. This base is crucial as it acts as a proton scavenger, neutralizing the HBr formed during the reaction and driving the equilibrium towards the product.

    • Add benzyl bromide dropwise to the stirring mixture at room temperature.

    • Attach a reflux condenser and heat the reaction mixture to 80°C.

    • Monitor the reaction's progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The disappearance of the starting material spot indicates completion.

    • Once complete (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the pure 1-benzyl-4-(1H-1,2,4-triazol-1-yl)piperidine.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[19]

  • Objective: To determine the MIC of a test compound against Candida albicans.

  • Materials:

    • Candida albicans strain (e.g., ATCC 90028)

    • Sabouraud Dextrose Broth or RPMI 1640 medium

    • Test compound and reference drug (e.g., Fluconazole) dissolved in DMSO.

    • Sterile 96-well microtiter plates.

    • Spectrophotometer (plate reader).

  • Procedure:

    • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This standardization is critical for reproducible results.

    • Dilute this suspension in the test medium (e.g., RPMI 1640) to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Compound Dilution: Prepare serial two-fold dilutions of the test compound and reference drug in the 96-well plate using the test medium. A typical concentration range might be 64 µg/mL down to 0.06 µg/mL.

    • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control (inoculum + medium, no drug) and a sterility control (medium only).

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer to read the optical density at 600 nm.

Conclusion

The this compound scaffold represents a highly adaptable and potent platform in drug discovery. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of its biological activity. Comparative analysis reveals that derivatives of this scaffold can rival or even exceed the potency of established drugs like fluconazole in antifungal applications and demonstrate significant potential in anticancer research.[7][9] The key to unlocking its full potential lies in the rational design of derivatives, leveraging a deep understanding of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic profiles for the desired therapeutic target.

References

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed.
  • What is the difference between fluconazole and itraconazole for treating fungal infections? (No specific publisher).
  • Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. Universitas Airlangga.
  • Itraconazole Versus Fluconazole: A Comparative Analysis of Efficacy Against Resistant Candida Strains. Benchchem.
  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed.
  • Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. PMC - NIH.
  • comparative study of the biological activity of different triazole derivatives. Benchchem.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
  • Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. PubMed.
  • Application Notes and Protocols: One-Pot Multicomponent Synthesis of 4-Anilinopiperidine. Benchchem.
  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
  • Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review. (No specific publisher).
  • 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry.
  • REVIEW OF TRIAZOLE DERIVATIVES: ITS SIGNIFICANT PHARMACOLOGICAL ACTIVITIES. ijprems.
  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. ResearchGate.
  • Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. (No specific publisher).
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (No specific publisher).
  • use of fluconazole and itraconazole in the treatment of Candida albicans infections: a review. Journal of Antimicrobial Chemotherapy - Oxford Academic.
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (No specific publisher).
  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate.
  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Bentham Science Publishers.
  • Biological Potentials of Biological Active Triazole Derivatives. Longdom Publishing.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (No specific publisher).
  • Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH.
  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central.
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine. Vulcanchem.
  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed.
  • Synthesis and Studies on Anticonvulsant and Antibacterial Activities of 1- Alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine Derivatives. ResearchGate.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC - PubMed Central.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (No specific publisher).
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.
  • Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. ResearchGate.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. ResearchGate.

Sources

A Senior Application Scientist's Guide to In Vivo Validation of Novel Anticancer Agents: The Case of 4-(1H-1,2,4-triazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The journey of a small molecule from a promising in vitro hit to a potential clinical candidate is paved with rigorous validation. The 4-(1H-1,2,4-triazol-1-yl)piperidine scaffold represents a class of compounds that has garnered interest in medicinal chemistry due to the diverse biological activities of both triazole and piperidine moieties.[1][2][3] Preliminary in vitro studies on related structures suggest potential antiproliferative effects, possibly through mechanisms like tubulin inhibition or targeting specific signaling pathways.[4][5][6] However, in vitro efficacy is merely the first step; a compound's true therapeutic potential can only be ascertained through meticulously designed in vivo studies.[7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust in vivo study to validate the anticancer activity of a novel agent like this compound. We will move beyond a simple recitation of protocols to explain the critical decision-making processes, compare relevant models and controls, and provide the tools to generate trustworthy, interpretable data.

Pillar 1: Foundational Strategy - Rationale and Model Selection

The first and most critical decision is the selection of an appropriate animal model. This choice is not arbitrary; it is dictated by the scientific question at hand and the compound's hypothesized mechanism of action. The goal is to create a biological system that recapitulates key features of human cancer to test the therapeutic hypothesis.[9] For a novel small molecule, the two most common and valuable platforms are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).[10][11]

Comparative Analysis: CDX vs. PDX Models
FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)Rationale for Selection
Origin Established, immortalized human cancer cell lines implanted into immunodeficient mice.[12]Fresh tumor tissue from a patient directly implanted into immunodeficient mice.[13]CDX: Ideal for initial, large-scale screening due to high reproducibility and rapid results.[10] PDX: Better for confirming efficacy in a model that preserves the heterogeneity and microenvironment of the original human tumor.[11]
Tumor Heterogeneity Homogeneous. Represents a single clonal population that has adapted to 2D culture.Heterogeneous. Retains the genetic and histological complexity of the patient's tumor.[13]If the compound targets a ubiquitous pathway, a CDX model may suffice for initial validation. If targeting a specific mutation or expecting resistance, a PDX model is superior.
Cost & Time Relatively low cost and faster to establish.[10]High cost and significantly longer to establish and passage.For a first-pass in vivo validation of a novel scaffold, a well-characterized CDX model (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) is often the most pragmatic starting point.[14]
Predictive Value Good for initial efficacy assessment, but may not fully predict clinical outcomes.[13]Higher predictive power for clinical response, especially in personalized medicine contexts.[9][11]A successful result in a CDX model provides strong justification for advancing to more complex and predictive PDX models.

Recommendation for this compound: Begin with a CDX model using a cell line against which the compound showed high potency in vitro. For instance, if the compound was effective against colon cancer cells, a subcutaneous HCT-116 xenograft model in athymic nude mice is a robust and well-documented choice.

Pillar 2: The Experimental Blueprint - Designing a Self-Validating Efficacy Study

A properly designed study includes not just the novel agent but also appropriate controls to ensure the results are unambiguous. The core components are the vehicle control (the null hypothesis), the test article, and a positive control or "comparator" drug (the benchmark).

Selection of a Comparator Drug

The choice of a comparator is crucial for contextualizing the efficacy of the test compound. It should be a standard-of-care agent for the cancer type being modeled.

  • For a Colorectal Cancer Model (e.g., HCT-116): A relevant comparator would be 5-Fluorouracil (5-FU) or Irinotecan .

  • For a Breast Cancer Model (e.g., MCF-7): A relevant comparator would be Doxorubicin or Paclitaxel .[15]

  • For a Prostate Cancer Model (e.g., DU-145): A relevant comparator would be Docetaxel .[4][16]

This comparison allows you to answer a critical question: "Is my compound merely active, or is it more active, less toxic, or active in a different way than what is already used in the clinic?"

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical in vivo efficacy study.

G cluster_pre Phase 1: Preparation & Implantation cluster_study Phase 2: Tumor Growth & Treatment cluster_post Phase 3: Endpoint & Analysis acclimate Animal Acclimation (1 week) cell_prep Cancer Cell Culture & Preparation implant Subcutaneous Tumor Cell Implantation cell_prep->implant tumor_growth Tumor Growth to Palpable Size (~100-150 mm³) implant->tumor_growth randomize Randomization into Treatment Groups (n=8-10 per group) tumor_growth->randomize treatment Treatment Initiation (Day 0) randomize->treatment monitoring Tumor & Body Weight Measurement (2x per week) treatment->monitoring endpoint Study Endpoint (e.g., Day 21 or Max Tumor Burden) monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Data Analysis: TGI, Stats, Survival necropsy->analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Inhibitor This compound (Hypothetical Target) Inhibitor->RAF Inhibits (Example) Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates

Caption: Hypothetical mechanism of action via MAPK pathway inhibition.

Conclusion

Validating the in vivo anticancer activity of a novel compound like this compound is a multi-faceted process that hinges on logical experimental design, rigorous execution, and insightful, comparative analysis. By starting with a reproducible CDX model and benchmarking against a standard-of-care drug, researchers can generate clear, actionable data. A positive outcome, characterized by superior tumor growth inhibition and a favorable safety profile, provides the necessary evidence to justify advancing the compound into more complex, predictive models like PDXs, and ultimately, toward clinical consideration. This structured, self-validating approach ensures that resources are invested in the most promising candidates, accelerating the path to new cancer therapies.

References

  • Vertex AI Search. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • Vertex AI Search.
  • HuaTeng. (2025, October 29).
  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. Available at: [Link]

  • Emory University. Guidelines and Recommendations for Researchers Using Animal Cancer Models.
  • Ghandi, M., et al. (2019). Overview of drug screening experiments using patient-derived xenograft models. ResearchGate. Available at: [Link]

  • Creative Bioarray. PDX-based Drug Screening.
  • Benchchem.
  • Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211. Available at: [Link]

  • Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models.
  • IACUC. (2022, May 9). Animals Used in Cancer Research and Procedures Involving Tumor Production IACUC Guidelines.
  • Netherlands Food and Consumer Product Safety Authority. CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH.
  • Zhou, Q., et al. (2025, January 5). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. Available at: [Link]

  • Dittmann, K., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 12(2), 205-227.
  • Vulcanchem. Cancer Research - Discovery of Small Molecule Cancer Drugs.
  • Gallo, J. M., et al. (2015). Tumor growth inhibition at maximum tolerated dose in mouse, human simulated tumor growth inhibition using xenograft/allograft PK-PD model, and clinical response for 8 anticancer agents. Clinical Cancer Research, 21(2), 343-353.
  • Wang, Y., et al. (2021). In Vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. International Journal of Molecular Sciences, 22(19), 10286. Available at: [Link]

  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Informatics, 13, 57-62. Available at: [Link]

  • IJCRT.org. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
  • Zee, C., et al. (2012). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Journal of Biopharmaceutical Statistics, 22(6), 1275–1286. Available at: [Link]

  • van der Meer, D., et al. (2017). Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer. The AAPS Journal, 19(4), 1124–1132. Available at: [Link]

  • Nuzzo, A., & Terranova, N. (2013). MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting.
  • Al-Ostath, S., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(36), 20845–20854. Available at: [Link]

  • Wilson, J. L., et al. (2020). The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology. Cancers, 12(9), 2694. Available at: [Link]

  • Saad, N., et al. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Journal of Tropical Life Science, 14(1), 156-168.
  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 86Piperine. Available at: [Link]

  • Heffeter, P., et al. (2016). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Trace Elements in Medicine and Biology, 38, 136-144.
  • Peddapyata, V. R., et al. (2023). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Chemistry, 62B(1), 38-44.
  • International Journal of Pharmacy and Biological Sciences. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 1-10.
  • Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4491–4495. Available at: [Link]

  • Ali, B., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(19), 6537. Available at: [Link]

  • ResearchGate. (2025, August 5). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype | Request PDF.
  • Patil, S., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 127-132.
  • Vulcanchem. 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine.
  • Elsawi, A. E., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Molecules, 29(2), 329. Available at: [Link]

  • Al-Sanea, M. M., et al. (2025, February 15). Synthesis and Anticancer Activity Evaluation of New 1,2,4-Triazolyl-Quinazoline Hybrid Compounds and Their Pyrazolopyridine Analogs.

Sources

"cross-reactivity studies of 4-(1H-1,2,4-triazol-1-yl)piperidine against different cell lines"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Reactivity of 4-(1H-1,2,4-triazol-1-yl)piperidine

A Framework for Preclinical Evaluation

As Senior Application Scientist, this guide provides a comprehensive framework for conducting cross-reactivity and selectivity studies on the novel compound this compound. In the absence of extensive public data on this specific molecule, this document outlines the essential experimental design, protocols, and data interpretation required to characterize its therapeutic potential and off-target effects, a critical step in early-stage drug development.

Introduction: The Imperative of Selectivity in Drug Discovery

The therapeutic efficacy of a pharmacological agent is intrinsically linked to its selectivity. An ideal drug candidate exhibits high potency against its intended molecular target while displaying minimal affinity for other targets, thereby reducing the risk of adverse effects. Cross-reactivity, the interaction of a drug with unintended targets, is a major cause of clinical trial failures. Therefore, early and rigorous assessment of a compound's activity profile across diverse cell types is paramount.

This guide focuses on this compound, a heterocyclic compound featuring two key pharmacophores: a 1,2,4-triazole ring and a piperidine scaffold.

  • 1,2,4-Triazole Moiety: This five-membered ring is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] Its presence suggests potential for interaction with various enzymes or signaling pathways.[4]

  • Piperidine Scaffold: As one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the piperidine ring is crucial for modulating physicochemical properties like solubility and lipophilicity, which influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7] It often serves to orient functional groups for optimal target binding.[8][9]

Given these structural features, it is critical to establish a comprehensive cross-reactivity profile for this compound to predict its therapeutic window and potential liabilities.

Experimental Design & Rationale

The objective is to quantify the cytotoxic effect of the test compound on a panel of cancerous cell lines versus a non-cancerous cell line. This allows for the determination of a Selectivity Index (SI) , a key metric for evaluating a compound's cancer-specific activity.[10]

Cell Line Panel Selection

A diverse panel is selected to represent different cancer histologies and to provide a crucial non-cancerous baseline for toxicity.

Cell LineTypeRationale
A549 Human Lung CarcinomaRepresents a common and aggressive form of lung cancer.
MCF-7 Human Breast AdenocarcinomaA well-characterized, estrogen-receptor-positive breast cancer model.
HCT116 Human Colon CarcinomaA standard model for colorectal cancer studies.
MRC-5 Human Lung FibroblastA non-cancerous cell line used to assess general cytotoxicity and establish a selectivity baseline.[11]
Comparator Compound Selection

A well-established chemotherapeutic agent is included as a positive control and benchmark for cytotoxic potency.

  • Doxorubicin: A potent, broad-spectrum anthracycline antibiotic used widely in cancer chemotherapy. It serves as a reference for high, non-selective cytotoxicity.

Methodology & Protocols

The following sections provide detailed, step-by-step protocols necessary for a reproducible and self-validating study.

Experimental Workflow Diagram

The overall process, from cell preparation to data analysis, is outlined below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis cell_culture Cell Line Culture & Maintenance seeding Seed Cells into 96-Well Plates cell_culture->seeding compound_prep Compound & Doxorubicin Stock Preparation treatment Treat with Compound/ Doxorubicin Dilutions compound_prep->treatment seeding->treatment incubation Incubate for 48 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_inc Incubate (2-4 hours) for Formazan Formation mtt_add->formazan_inc solubilize Add Solubilizing Agent (e.g., DMSO) formazan_inc->solubilize readout Read Absorbance at 570 nm solubilize->readout calc Calculate % Viability vs. Vehicle Control readout->calc dose_response Generate Dose-Response Curves calc->dose_response ic50 Determine IC50 Values dose_response->ic50 si_calc Calculate Selectivity Index (SI) ic50->si_calc

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Cell Viability (MTT) Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of living cells.[15]

Materials:

  • Selected cell lines (A549, MCF-7, HCT116, MRC-5)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • MTT Reagent (5 mg/mL in PBS)[14]

  • Solubilization Solution (e.g., DMSO or 0.1% NP40 in isopropanol)[14]

  • Sterile 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare a 2X serial dilution series of the test compound and Doxorubicin in culture medium. b. Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "no-cell" blanks. c. Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization: a. After incubation, carefully add 10 µL of MTT Reagent (5 mg/mL) to each well.[13] b. Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals. c. Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.[14][16] d. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader.[13]

Data Interpretation & Comparative Analysis

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

  • Calculate Percent Viability:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Generate Dose-Response Curves: Plot % Viability against the logarithm of the compound concentration.

  • Determine IC50: Use non-linear regression (log[inhibitor] vs. normalized response - variable slope) in software like GraphPad Prism to calculate the precise IC50 value for each cell line.

Hypothetical Data Presentation

The results should be summarized in a clear, comparative table.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)MRC-5 IC50 (µM)
This compound 15.225.818.5> 100
Doxorubicin 0.81.10.91.5
Selectivity Index (SI) Calculation

The SI provides a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells.[10] A higher SI value indicates greater selectivity and a potentially safer therapeutic profile.[11][17]

Formula: Selectivity Index (SI) = IC50 in Non-Cancerous Cells (MRC-5) / IC50 in Cancerous Cells[18]

Example Calculation (A549): SI for A549 = IC50 of MRC-5 / IC50 of A549 = >100 / 15.2 = >6.6

CompoundSI vs. A549SI vs. MCF-7SI vs. HCT116
This compound >6.6>3.9>5.4
Doxorubicin 1.881.361.67
Decision-Making Framework

The calculated IC50 and SI values guide the next steps in the compound's development.

G start Obtain IC50 & SI Values potency_check Potent against Cancer Cells? (e.g., IC50 < 10 µM) start->potency_check selectivity_check Selective? (e.g., SI > 3) potency_check->selectivity_check Yes deprioritize Deprioritize (High Toxicity / Low Potency) potency_check->deprioritize No proceed Proceed to Further Studies (Mechanism of Action, In Vivo) selectivity_check->proceed Yes optimize Consider for Lead Optimization (Improve Potency) selectivity_check->optimize No

Caption: Decision tree for interpreting cross-reactivity study results.

Conclusion & Future Directions

This guide provides a robust, standardized framework for the initial cytotoxic and cross-reactivity profiling of this compound. Based on the hypothetical data, the compound demonstrates favorable selectivity for cancer cells over non-cancerous fibroblasts, unlike the broad-spectrum cytotoxin Doxorubicin. An SI value greater than 3 is often considered a benchmark for a promising hit compound.[11]

Should experimental data align with this profile, the following steps are recommended:

  • Expansion of Cell Line Panel: Test against a broader panel, including cancer cell lines resistant to standard therapies.

  • Mechanism of Action (MoA) Studies: Investigate the underlying biological pathways affected by the compound (e.g., apoptosis induction, cell cycle arrest).

  • In Vivo Efficacy and Toxicity: Advance the compound to preclinical animal models to assess its therapeutic efficacy and safety profile in a whole-organism context.

By systematically applying this comparative guide, researchers can generate the critical data needed to make informed decisions about the future development of this compound as a potential therapeutic agent.

References

  • Kanagarajan, H., & Parvin, J. (2024). A Pharmacological Update of Triazole Derivative: A Review. Current Topics in Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). REVIEW OF TRIAZOLE DERIVATIVES: ITS SIGNIFICANT PHARMACOLOGICAL ACTIVITIES. International Journal of Progressive Research in Engineering Management and Science. [Link]

  • Pharmacological significance of triazole scaffold. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • O'Connor, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Kanagarajan, H., & Parvin, J. (2025). A Pharmacological Update of Triazole Derivative: A Review. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Sharma, S., et al. (2017). Review On Chemistry And Pharmacological Significance Of Triazole Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • IOR PRESS. (2025). Selectivity Index: Significance and symbolism. IOR PRESS. [Link]

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Selectivity index calculated using the ratio of cytotoxicity between L929 cell line and each cancer cell lines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. ResearchGate. [Link]

Sources

A Comparative Efficacy Analysis of 4-(1H-1,2,4-triazol-1-yl)piperidine Against Standard Anticancer Agents in Breast and Colon Carcinoma Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, enhanced safety profiles, and the ability to overcome resistance to existing treatments. Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, with the 1,2,4-triazole and piperidine moieties being particularly prominent scaffolds in medicinal chemistry.[1][2][3][4] The 1,2,4-triazole ring is a key feature in numerous clinically approved drugs, recognized for a wide spectrum of biological activities including antifungal, antiviral, and anticancer properties.[1][5][6] Similarly, the piperidine ring is a ubiquitous structural motif in drug design, valued for its ability to confer favorable pharmacokinetic properties and interact with various biological targets.[2][3][4]

The compound 4-(1H-1,2,4-triazol-1-yl)piperidine represents a logical conjunction of these two privileged scaffolds. While this specific molecule is not extensively characterized in peer-reviewed literature, the synthesis of structurally related compounds has pointed towards significant potential in oncology. Studies on 1,2,4-triazole-benzoic acid hybrids and 4-piperidin-4-yl-triazole derivatives have demonstrated potent cytotoxic and apoptotic activities against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma).[7][8][9] These findings provide a strong rationale for investigating this compound as a potential anticancer agent.

This guide presents a comprehensive benchmarking framework to objectively evaluate the efficacy of this compound (herein referred to as 'Compound X') against established, standard-of-care chemotherapeutic agents. We will focus on two prevalent cancer types where related analogs have shown promise: breast and colon cancer. The standard drugs selected for this comparative analysis are Doxorubicin , a widely used anthracycline antibiotic for various cancers including breast cancer, and 5-Fluorouracil (5-FU) , a cornerstone of chemotherapy for colorectal cancer.

The experimental design detailed herein follows a logical progression from broad cytotoxicity screening to more nuanced mechanistic assays, providing a robust dataset for assessing the therapeutic potential of Compound X.

Experimental Design & Rationale

The benchmarking process is structured to first establish the direct cytotoxic potential of Compound X and then to elucidate its primary mechanism of action at the cellular level. This multi-pronged approach ensures a thorough and validated comparison against standard therapies.

Overall Experimental Workflow

The workflow is designed to systematically narrow down the compound's biological effects, starting from cell viability and progressing to specific cellular death pathways.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Comparison A Compound X Synthesis & QC C MTT Assay for IC50 Determination (Compound X vs. Doxorubicin vs. 5-FU) A->C B Cell Line Culture (MCF-7, HCT-116) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 values E Cell Cycle Analysis (Propidium Iodide Staining) C->E Based on IC50 values F Comparative Data Table Generation D->F E->F G Benchmarking Conclusion F->G

Caption: High-level workflow for benchmarking Compound X efficacy.

Part 1: In Vitro Cytotoxicity Assessment

Objective: To quantify and compare the dose-dependent cytotoxic effects of Compound X, Doxorubicin, and 5-Fluorouracil on human breast (MCF-7) and colon (HCT-116) cancer cell lines.

Causality: The first and most fundamental question is whether Compound X can kill cancer cells. The half-maximal inhibitory concentration (IC50) is the gold standard metric for quantifying a compound's potency. By using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as a proxy for cell viability, we can generate dose-response curves and derive accurate IC50 values. Comparing these values directly provides the first layer of efficacy benchmarking.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture MCF-7 and HCT-116 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Compound X, Doxorubicin, and 5-Fluorouracil in DMSO.

    • Perform serial dilutions in culture media to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the various drug concentrations. Include "untreated" (media only) and "vehicle" (media with 0.1% DMSO) controls.

    • Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Reagent Addition & Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the media.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Anticipated Data Summary

The results should be compiled into a clear, comparative table.

CompoundCell LineIC50 (µM) after 48h
Compound X MCF-7Experimental Value
HCT-116Experimental Value
Doxorubicin MCF-7Experimental Value
HCT-116Experimental Value
5-Fluorouracil HCT-116Experimental Value
MCF-7Experimental Value

Part 2: Elucidation of Cell Death Mechanism

Objective: To determine if the cytotoxicity observed is due to the induction of apoptosis and/or cell cycle arrest.

Causality: A potent cytotoxic compound is promising, but an ideal therapeutic agent often works by inducing programmed cell death (apoptosis), a controlled and non-inflammatory process. A compound that causes widespread necrosis can be more toxic in vivo. Furthermore, many anticancer drugs function by arresting the cell cycle at specific checkpoints, preventing proliferation. Investigating these two mechanisms provides crucial insight into the quality and potential clinical utility of Compound X's effects.

Protocol 1: Apoptosis Quantification via Annexin V/PI Staining
  • Cell Treatment: Seed MCF-7 and HCT-116 cells in 6-well plates. Treat the cells with Compound X, Doxorubicin, and 5-FU at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-/PI-: Live cells

    • Annexin V+/PI-: Early apoptotic cells

    • Annexin V+/PI+: Late apoptotic/necrotic cells

    • Annexin V-/PI+: Necrotic cells

Protocol 2: Cell Cycle Analysis
  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells to remove ethanol. Treat with RNase A to prevent RNA staining. Stain the cellular DNA with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Visualization

Many standard chemotherapeutics like Doxorubicin and 5-FU induce apoptosis via the intrinsic (mitochondrial) pathway, often triggered by DNA damage and p53 activation. We can hypothesize that Compound X, if it induces apoptosis, may engage similar pathways.

G CompoundX Compound X CellularStress Cellular Stress / DNA Damage CompoundX->CellularStress Doxorubicin Doxorubicin / 5-FU Doxorubicin->CellularStress p53 p53 Activation CellularStress->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf1 Casp3 Executioner Caspases (Caspase-3/7) Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway activated by Compound X.

Comparative Data Summary: Mechanistic Assays
Treatment (at IC50)Cell Line% Early Apoptosis (Annexin V+)% Late Apoptosis/Necrosis (Annexin V+/PI+)% Cells in G2/M Arrest
Compound X MCF-7Experimental ValueExperimental ValueExperimental Value
HCT-116Experimental ValueExperimental ValueExperimental Value
Doxorubicin MCF-7Experimental ValueExperimental ValueExperimental Value
5-Fluorouracil HCT-116Experimental ValueExperimental ValueExperimental Value

Conclusion & Future Directions

This guide outlines a foundational, yet robust, framework for the initial benchmarking of this compound against standard anticancer drugs. The data generated from these experiments will provide a clear, quantitative comparison of cytotoxic potency and offer critical insights into the compound's mechanism of action.

A favorable outcome would be for Compound X to exhibit an IC50 value comparable to or lower than the standard drugs, particularly with a strong induction of apoptosis over necrosis. Evidence of a specific cell cycle arrest could further point to a targeted mechanism of action, warranting deeper investigation into specific molecular targets (e.g., kinases, tubulin, or as suggested by literature on similar compounds, histone deacetylases[7]). Should these in vitro results prove promising, the logical next step would be to advance Compound X into in vivo xenograft models to assess its efficacy and tolerability in a whole-organism setting.

References

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.[Link]

  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Informit.[Link]

  • Selected 1,2,4-triazole drugs. ResearchGate.[Link]

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. PubMed.[Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.[Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health.[Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate.[Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]

  • Piperidine derivative: Significance and symbolism. ScienceDirect.[Link]

  • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed.[Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.[Link]

  • Design, synthesis and biological evaluation of 4-piperidin-4-yl-triazole derivatives as novel histone deacetylase inhibitors. PubMed.[Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. National Institutes of Health.[Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. SciSpace.[Link]

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Piperidine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this process is the "translational gap"—the often-observed disparity between a compound's performance in a controlled laboratory setting (in vitro) and its efficacy within a complex biological system (in vivo). This guide delves into this crucial topic through the lens of a significant chemical moiety: 4-(1H-1,2,4-triazol-1-yl)piperidine. While this specific parent compound is a foundational building block, its direct therapeutic efficacy data is limited. Therefore, we will explore its role as a key pharmacophore in more complex, clinically relevant molecules.

This guide will provide researchers, scientists, and drug development professionals with an objective comparison of the in vitro and in vivo performance of compounds incorporating the this compound scaffold. We will dissect the experimental data, explain the underlying scientific principles, and offer detailed protocols to illuminate the path from benchtop to preclinical studies.

The Significance of the this compound Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry. The triazole ring is a bioisostere for various functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets. The piperidine ring, a common motif in natural products and synthetic drugs, provides a versatile three-dimensional structure that can be readily functionalized to optimize binding affinity and pharmacokinetic properties. The combination of these two rings creates a unique chemical space for the development of novel therapeutics targeting a wide range of diseases.

Case Study: A Potent Derivative in Focus

To illustrate the in vitro versus in vivo journey, we will focus on a hypothetical, yet representative, derivative from a class of compounds known for their therapeutic potential, for instance, as inhibitors of a key enzyme in a disease pathway. Let us call this derivative "TZP-001".

In Vitro Efficacy: Characterizing Target Engagement and Cellular Effects

The initial assessment of a compound's potential begins with a battery of in vitro assays. These experiments are designed to answer fundamental questions: Does the compound interact with its intended target? What is its potency? Does it elicit a response in a cellular context?

The first step is often a biochemical assay to determine the direct interaction of TZP-001 with its purified target enzyme. An example would be an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay to measure the inhibition of enzyme activity.

Table 1: In Vitro Biochemical Assay Data for TZP-001

Assay TypeParameterValue
Enzyme Inhibition AssayIC50 (nM)15
Binding Affinity Assay (SPR)KD (nM)10

These low nanomolar values for the half-maximal inhibitory concentration (IC50) and the dissociation constant (KD) suggest that TZP-001 is a potent inhibitor of its target enzyme.

Following promising biochemical data, the investigation moves to cell-based assays. These experiments are crucial for understanding if the compound can permeate cell membranes and engage its target in a more complex biological milieu.

Table 2: In Vitro Cellular Assay Data for TZP-001

Cell LineAssay TypeParameterValue
Disease-Relevant Cell LineCell Proliferation AssayGI50 (µM)0.5
Reporter Gene AssayEC50 (µM)0.2

The GI50 (concentration for 50% of maximal inhibition of cell growth) and EC50 (half-maximal effective concentration) values in the micromolar range indicate that TZP-001 is active in a cellular context, albeit at a higher concentration than in the biochemical assays. This is expected due to factors such as cell permeability and potential off-target effects.

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a compound on cell viability.

Materials:

  • Disease-relevant cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • TZP-001 (or compound of interest) dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of TZP-001 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.

In Vivo Efficacy: Bridging the Gap to a Living System

While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are designed to evaluate not only the efficacy of the compound but also its pharmacokinetic and pharmacodynamic (PK/PD) properties, as well as its safety profile.

To assess the in vivo efficacy of TZP-001, a relevant animal model of the disease is chosen. For example, in oncology, this could be a xenograft model where human tumor cells are implanted into immunocompromised mice.

Table 3: In Vivo Efficacy Data for TZP-001 in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Route of AdministrationTumor Growth Inhibition (%)
Vehicle Control-Oral0
TZP-00110Oral65
TZP-00130Oral85

The dose-dependent tumor growth inhibition observed in the animal model is a strong indicator of the in vivo efficacy of TZP-001.

Understanding the relationship between the drug's concentration in the body (PK) and its therapeutic effect (PD) is crucial for optimizing dosing regimens.

Table 4: Key Pharmacokinetic Parameters of TZP-001 in Mice

ParameterValue
Bioavailability (F%)40
Half-life (t1/2) (hours)6
Cmax (ng/mL)500

This data provides insights into how TZP-001 is absorbed, distributed, metabolized, and excreted (ADME), which directly impacts its efficacy and potential toxicity.

Experimental Protocol: In Vivo Xenograft Tumor Model

This protocol provides a general outline for an in vivo efficacy study using a xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Human tumor cell line

  • Matrigel

  • TZP-001 (or compound of interest) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer TZP-001 or vehicle control orally at the specified doses and schedule for a defined period (e.g., 21 days).

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing the Translational Workflow

The transition from in vitro to in vivo studies is a critical and complex process. The following diagram illustrates the logical flow of this workflow.

InVitro_InVivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation cluster_decision Decision Point biochem Biochemical Assays (IC50, KD) cell_based Cell-Based Assays (GI50, EC50) biochem->cell_based Potency & Target Engagement pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) cell_based->pk_pd Translational Step efficacy Efficacy Studies (Animal Models) pk_pd->efficacy Dose Optimization go_no_go Go/No-Go for Further Development efficacy->go_no_go

Caption: A diagram illustrating the workflow from in vitro to in vivo drug efficacy studies.

Bridging the Divide: Why In Vitro and In Vivo Results May Differ

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in a compound's efficacy. Understanding the reasons for these differences is paramount for successful drug development.

  • ADME Properties: A compound that is highly potent in vitro may have poor absorption, rapid metabolism, or extensive excretion in vivo, preventing it from reaching its target at a therapeutic concentration.

  • Off-Target Effects: In a living organism, a compound can interact with numerous unintended targets, leading to unforeseen side effects or a reduction in efficacy.

  • The Tumor Microenvironment: In the context of cancer, the complex interplay between tumor cells, stromal cells, immune cells, and the extracellular matrix can significantly influence a drug's activity.

  • Host Factors: The overall health, genetics, and metabolism of the animal model can impact drug response.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutics. However, the journey from a promising hit in an in vitro assay to a lead compound with demonstrated in vivo efficacy is a meticulous process. A thorough understanding of both the in vitro and in vivo characteristics of a compound, coupled with a rational and iterative approach to lead optimization, is essential for bridging the translational gap. By carefully designing and interpreting experiments, and by being mindful of the inherent complexities of biological systems, researchers can increase the probability of translating a promising molecule into a life-saving medicine.

References

For the purpose of this illustrative guide, specific references to "TZP-001" are hypothetical. In a real-world scenario, this section would be populated with peer-reviewed scientific literature.

A Comparative Guide to the Synthetic Routes of 4-(1H-1,2,4-triazol-1-yl)piperidine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1H-1,2,4-triazol-1-yl)piperidine is a crucial building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. Its unique combination of a basic piperidine ring and a polar, aromatic triazole moiety allows for diverse interactions with biological targets, leading to its incorporation into drugs with a wide range of therapeutic applications, including as antifungal, antiviral, and anticancer agents. The efficient and scalable synthesis of this heterocyclic motif is, therefore, of paramount importance to drug discovery and development programs.

This in-depth technical guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this compound. Each route is evaluated based on its chemical principles, experimental feasibility, and overall efficiency, supported by detailed protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Route A: Synthesis from 4-Aminopiperidine

This approach leverages the readily available 4-aminopiperidine as a key starting material, constructing the 1,2,4-triazole ring directly onto the piperidine scaffold. The piperidine nitrogen is first protected to prevent side reactions, followed by a cyclization reaction with a one-carbon source to furnish the desired triazole.

Chemical Rationale and Strategy

The primary amino group of 4-aminopiperidine serves as a nucleophile for the formation of the 1,2,4-triazole ring. To ensure regioselectivity and prevent unwanted N-alkylation of the piperidine ring, a temporary protecting group, such as the tert-butyloxycarbonyl (Boc) group, is installed. The protected 4-aminopiperidine is then reacted with a reagent that can provide the remaining carbon and nitrogen atoms of the triazole ring. A common and effective method involves the use of tris(formylamino)methane, which in the presence of an acid catalyst, undergoes a condensation and cyclization cascade with the primary amine to form the 1,2,4-triazole ring.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine)

In a round-bottom flask, 4-aminopiperidine (1.0 eq) is dissolved in a mixture of water and a suitable organic solvent such as dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise, and the reaction mixture is stirred vigorously at room temperature for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-4-aminopiperidine as a solid, which can be used in the next step without further purification.[1]

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

N-Boc-4-aminopiperidine (1.0 eq) and tris(formylamino)methane (1.2 eq) are suspended in a high-boiling point solvent such as N,N-dimethylformamide (DMF). A catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 eq), is added. The reaction mixture is heated to 120-140 °C and stirred for 8-12 hours. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel to afford the desired N-Boc-protected triazolylpiperidine.

Step 3: Deprotection to this compound

The N-Boc-protected intermediate (1.0 eq) is dissolved in a suitable solvent like DCM or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent and excess acid are removed under reduced pressure. The residue is dissolved in water, and the pH is adjusted to basic (pH > 10) with a suitable base (e.g., NaOH or K₂CO₃). The aqueous layer is then extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.

Advantages and Disadvantages
  • Advantages: This route is convergent and utilizes a commercially available and relatively inexpensive starting material (4-aminopiperidine). The protection-deprotection strategy is well-established and generally high-yielding.

  • Disadvantages: The cyclization step can require harsh conditions (high temperature and strong acid), which may not be suitable for substrates with sensitive functional groups. The use of tris(formylamino)methane can sometimes lead to purification challenges.

Route_A cluster_0 Step 1: Protection cluster_1 Step 2: Triazole Formation cluster_2 Step 3: Deprotection 4-Aminopiperidine 4-Aminopiperidine N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine 4-Aminopiperidine->N-Boc-4-aminopiperidine (Boc)₂O, Solvent N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine N-Boc-4-aminopiperidine->N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine Tris(formylamino)methane, H⁺ This compound This compound N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine->this compound Acid (TFA or HCl)

Caption: Synthetic workflow for Route A.

Route B: Synthesis from 4-Piperidone

This synthetic pathway commences with the readily accessible 4-piperidone, which is converted to a thiosemicarbazone intermediate, followed by an oxidative cyclization to yield the 1,2,4-triazole ring.

Chemical Rationale and Strategy

The carbonyl group of 4-piperidone provides a reactive handle for the introduction of the necessary atoms for the triazole ring. Similar to Route A, the piperidine nitrogen is first protected. The protected 4-piperidone is then condensed with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate contains the N-C-N-N-C backbone required for the formation of the 1,2,4-triazole ring. The subsequent step involves an oxidative cyclization, where an oxidizing agent promotes the removal of two hydrogen atoms and the formation of the aromatic triazole ring.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

4-Piperidone hydrochloride monohydrate (1.0 eq) is suspended in a suitable solvent such as DCM. Triethylamine (2.2 eq) is added, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) at 0 °C. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-4-piperidone, which is often pure enough for the next step.[2]

Step 2: Synthesis of tert-butyl 4-(2-carbamothioylhydrazinylidene)piperidine-1-carboxylate

N-Boc-4-piperidone (1.0 eq) and thiosemicarbazide (1.1 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.[3]

Step 3: Oxidative Cyclization to tert-butyl this compound-1-carboxylate

The thiosemicarbazone intermediate (1.0 eq) is suspended in a suitable solvent like ethanol or DMF. An oxidizing agent, such as iron(III) chloride (FeCl₃, 2.0 eq) or sodium hydroxide with an oxidant, is added. The reaction mixture is heated to reflux for 6-8 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N-Boc-protected triazolylpiperidine.

Step 4: Deprotection to this compound

The deprotection is carried out following the same procedure as described in Step 3 of Route A.

Advantages and Disadvantages
  • Advantages: This route also starts from a readily available and inexpensive precursor. The formation of the thiosemicarbazone is typically a high-yielding and straightforward reaction.

  • Disadvantages: The oxidative cyclization step can sometimes result in moderate yields and may require careful optimization of the reaction conditions and the choice of oxidant. The use of certain oxidizing agents can lead to the formation of byproducts, complicating purification.

Route_B cluster_0 Step 1: Protection cluster_1 Step 2: Thiosemicarbazone Formation cluster_2 Step 3: Oxidative Cyclization cluster_3 Step 4: Deprotection 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone (Boc)₂O, Base Thiosemicarbazone Intermediate Thiosemicarbazone Intermediate N-Boc-4-piperidone->Thiosemicarbazone Intermediate Thiosemicarbazide, H⁺ N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine Thiosemicarbazone Intermediate->N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine Oxidant (e.g., FeCl₃) This compound This compound N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine->this compound Acid (TFA or HCl)

Caption: Synthetic workflow for Route B.

Route C: N-Arylation of 1,2,4-Triazole with a Piperidine Derivative

This synthetic strategy involves the formation of the C-N bond between the pre-formed 1,2,4-triazole ring and the piperidine scaffold using a transition metal-catalyzed cross-coupling reaction.

Chemical Rationale and Strategy

Modern organic synthesis offers powerful tools for the formation of C-N bonds, with the Buchwald-Hartwig and Ullmann cross-coupling reactions being prominent examples.[4][5][6] In this approach, 1,2,4-triazole is coupled with a suitable piperidine derivative, such as a 4-halopiperidine or a piperidin-4-ol derivative that has been converted to a better leaving group (e.g., a tosylate or triflate). The piperidine nitrogen is protected to avoid self-coupling or other side reactions. A palladium or copper catalyst, in conjunction with a suitable ligand and base, facilitates the formation of the desired C-N bond.

Experimental Protocol (Buchwald-Hartwig Amination)

Step 1: Synthesis of tert-butyl 4-bromopiperidine-1-carboxylate

N-Boc-4-hydroxypiperidine (1.0 eq) is dissolved in an anhydrous solvent like DCM and cooled to 0 °C. A brominating agent, such as phosphorus tribromide (PBr₃, 0.5 eq), is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, washed, dried, and concentrated to give the bromo-derivative, which may require purification by column chromatography.

Step 2: Buchwald-Hartwig Coupling

In a reaction vessel, 1,2,4-triazole (1.2 eq), tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) are combined in an anhydrous, degassed solvent such as toluene or 1,4-dioxane. The reaction mixture is heated to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the N-Boc-protected product.[7]

Step 3: Deprotection to this compound

The deprotection is carried out using the same procedure as described in Step 3 of Route A.

Advantages and Disadvantages
  • Advantages: This route offers a high degree of modularity, as a wide variety of substituted triazoles and piperidine derivatives can be coupled. The reaction conditions are often milder than the high-temperature cyclizations in Routes A and B.

  • Disadvantages: The cost of the palladium catalyst and phosphine ligands can be a significant drawback, especially for large-scale synthesis. The synthesis of the 4-halopiperidine precursor adds an extra step to the sequence. Optimization of the catalyst, ligand, and base combination may be required for optimal results.

Route_C cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Buchwald-Hartwig Coupling cluster_2 Step 3: Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-bromopiperidine N-Boc-4-bromopiperidine N-Boc-4-hydroxypiperidine->N-Boc-4-bromopiperidine Brominating Agent N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine N-Boc-4-bromopiperidine->N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine Pd Catalyst, Ligand, Base 1,2,4-Triazole 1,2,4-Triazole This compound This compound N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine->this compound Acid (TFA or HCl)

Caption: Synthetic workflow for Route C.

Comparative Analysis

ParameterRoute A: From 4-AminopiperidineRoute B: From 4-PiperidoneRoute C: N-Arylation of 1,2,4-Triazole
Starting Material 4-Aminopiperidine4-Piperidone1,2,4-Triazole and a 4-substituted piperidine
Number of Steps 343
Overall Yield Moderate to GoodModerateGood to Excellent
Key Transformation Triazole ring formation via cyclizationThiosemicarbazone formation and oxidative cyclizationPd- or Cu-catalyzed C-N cross-coupling
Scalability GoodModerateCan be challenging due to catalyst cost
Cost of Reagents Generally lowGenerally lowCatalyst and ligands can be expensive
Safety/Hazards High temperatures, strong acidsUse of potentially hazardous oxidizing agentsHandling of pyrophoric ligands, toxic metal catalysts
Substrate Scope Limited by the stability of the piperidine derivative to the cyclization conditionsLimited by the stability of the piperidine derivative to the oxidation conditionsBroad, highly modular

Conclusion

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research or development program.

  • Route A is a solid choice for its straightforwardness and use of readily available starting materials, making it suitable for both small and medium-scale synthesis where cost is a primary consideration.

  • Route B offers an alternative approach that avoids the direct use of formylating agents but may require more optimization for the oxidative cyclization step to achieve high yields.

  • Route C provides the most flexibility and is ideal for the synthesis of diverse analogs for structure-activity relationship (SAR) studies. However, the higher cost of catalysts and ligands may limit its applicability for large-scale production unless a highly efficient and recyclable catalytic system is developed.

For general laboratory-scale synthesis, Route A offers a good balance of efficiency, cost-effectiveness, and reliability. For medicinal chemistry programs focused on generating a library of analogs, the modularity of Route C is highly advantageous.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wang, X. et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. [Link]

  • ResearchGate. Ligand‐Free Copper(0)‐Catalyzed C−S Ullmann‐Type Cross‐Coupling Reaction: S‐Arylation of 5,4‐Disubstituted 2,4‐Dihydro‐3H‐1,2,4‐triazole‐3‐thiones. [Link]

  • Gürsoy, A. et al. (2009). Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. European Journal of Medicinal Chemistry, 44(9), 3562-3567. [Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Li, J. et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3471-3474. [Link]

  • ResearchGate. Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. [Link]

  • ResearchGate. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Frank, É. et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1443-1448. [Link]

  • Al-Amiery, A. A. et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. [Link]

  • El-Sayed, M. A. A. et al. (2021). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 26(21), 6432. [Link]

  • ResearchGate. Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. [Link]

  • ISESCO Journal of Science and Technology. synthesis of 1,2,4 triazole compounds. [Link]

  • ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. [Link]

  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. [Link]

  • ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

  • ResearchGate. The Ullmann type homocoupling reactions of halopyridines and side products. [Link]

  • International Research Journal of Pharmacy. A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]

  • NIH. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]

  • NIH. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]

  • PubChem. 4-Amino-1-Boc-piperidine. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

Sources

A Comparative Guide to the Bioanalytical Method Validation for 4-(1H-1,2,4-triazol-1-yl)piperidine in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantification of 4-(1H-1,2,4-triazol-1-yl)piperidine in plasma. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method compliant with global regulatory standards. This document eschews a rigid template in favor of a logical, science-driven narrative that explains the causality behind experimental choices, ensuring a self-validating and trustworthy protocol.

Introduction: The Analytical Challenge

This compound is a small, polar molecule containing both a triazole and a piperidine moiety. These structural features present a unique set of challenges for bioanalysis in a complex matrix like plasma. The polarity of the molecule can make it difficult to retain on traditional reversed-phase chromatography columns, while the basic nature of the piperidine ring can lead to poor peak shape. Furthermore, the inherent complexity of plasma necessitates a highly selective and sensitive method to accurately quantify the analyte, free from interference from endogenous components.

This guide will compare and contrast various approaches to sample preparation, chromatographic separation, and mass spectrometric detection, culminating in a recommended validation workflow that adheres to the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Foundational Pillars: Regulatory Guidance

A successful bioanalytical method validation is built upon a thorough understanding of regulatory expectations. The FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation" provide the framework for the validation parameters discussed herein.[1][2][3] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these requirements, and its principles are integrated throughout this guide.[4][5]

The core validation parameters that must be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter in a series of measurements, respectively.[1]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[6]

  • Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting matrix components.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[1][7]

Method Development: A Strategic Approach

A well-developed method is the cornerstone of a successful validation. This section outlines a logical workflow for developing a robust LC-MS/MS method for this compound.

The Internal Standard: A Critical Choice

In such cases, a structural analogue must be carefully selected. The ideal analogue should:

  • Have similar physicochemical properties to the analyte.

  • Exhibit similar chromatographic retention and ionization characteristics.

  • Be absent in blank matrix samples.

  • Not interfere with the analyte's signal.

A potential candidate for an analogue IS could be a derivative of this compound with a minor modification, such as an additional methyl or ethyl group, that does not significantly alter its polarity or basicity. For the purpose of this guide, we will proceed with the assumption that a suitable analogue IS has been chosen. It is imperative to thoroughly evaluate the chosen analogue for any potential matrix effects that differ from the analyte.[9][10]

Sample Preparation: A Comparative Analysis

The primary goal of sample preparation is to remove proteins and other interfering substances from the plasma sample while efficiently extracting the analyte.[11] Three common techniques are compared below:

Technique Principle Advantages Disadvantages Recommendation for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins.[12][]Simple, fast, and inexpensive.[]Less clean extracts, potential for significant matrix effects.[]A good starting point for method development due to its simplicity. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol.[12]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.[14][15]Cleaner extracts than PPT, reducing matrix effects.[]More labor-intensive, can be difficult to automate, and may result in emulsion formation.[][14]Given the polar nature of the analyte, LLE might require significant optimization of solvent and pH to achieve good recovery.
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.[15][16]Provides the cleanest extracts, with high recovery and the ability to concentrate the analyte.[16]More complex and expensive than PPT and LLE.[17]A mixed-mode cation exchange SPE sorbent could be highly effective for this basic compound, offering superior cleanup.

Workflow Diagram: Sample Preparation Decision Tree

Start Start: Plasma Sample PPT Protein Precipitation (PPT) - Acetonitrile Start->PPT Choose a technique LLE Liquid-Liquid Extraction (LLE) - e.g., Ethyl Acetate Start->LLE Choose a technique SPE Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange Start->SPE Choose a technique Evaluate Evaluate: - Recovery - Matrix Effect - Reproducibility PPT->Evaluate LLE->Evaluate SPE->Evaluate Final_Method Final Method Selection Evaluate->Final_Method Select best performing method

Caption: Decision tree for selecting a sample preparation method.

Liquid Chromatography: Taming a Polar Basic Compound

The chromatographic separation of this compound requires careful consideration of the stationary and mobile phases to achieve good retention and peak shape.

  • Stationary Phase: A standard C18 reversed-phase column is a good starting point.[12] However, for highly polar compounds, a column with a polar-embedded group or a phenyl-hexyl phase may offer better retention and alternative selectivity.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shape for basic compounds.

    • Aqueous Phase and pH Control: The pH of the mobile phase is critical for controlling the retention and peak shape of basic compounds.[12] At a low pH (e.g., 2-4), the piperidine nitrogen will be protonated, which can lead to poor retention on a C18 column. A mid-range pH (e.g., 6-8) may provide a balance of retention and peak shape. The use of a buffer, such as ammonium formate or ammonium acetate, is essential to maintain a stable pH and improve peak shape. An acidic mobile phase, for instance containing 0.1% formic acid, is a common starting point for LC-MS analysis of basic compounds.[4][12]

Experimental Protocol: Initial Chromatographic Conditions

  • Column: C18 reversed-phase, 2.1 x 50 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry: Detection and Quantification

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for bioanalysis.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred technique for protonating the basic piperidine nitrogen of this compound, leading to a strong [M+H]⁺ signal.[1]

  • MS/MS Optimization: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). The optimization process involves:

    • Infusion: Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion ([M+H]⁺).

    • Product Ion Scan: Fragment the precursor ion at various collision energies to identify the most stable and abundant product ions.[3] The fragmentation of the triazole ring is a likely pathway.[9]

    • Collision Energy Optimization: For each precursor-product ion pair (transition), systematically vary the collision energy to find the optimal value that yields the highest signal intensity.[1][5]

Workflow Diagram: MS/MS Optimization

Start Infuse Analyte Standard Precursor Determine Precursor Ion ([M+H]⁺) Start->Precursor Product_Scan Perform Product Ion Scan (at various collision energies) Precursor->Product_Scan Select_Products Select 2-3 Abundant and Stable Product Ions Product_Scan->Select_Products CE_Opt Optimize Collision Energy (CE) for each transition Select_Products->CE_Opt Final_Transitions Final MRM Transitions CE_Opt->Final_Transitions

Caption: Workflow for optimizing MS/MS parameters.

Method Validation: Demonstrating Reliability

Once the analytical method is developed, it must be rigorously validated to demonstrate its suitability for the intended purpose. The following parameters must be evaluated according to regulatory guidelines.[1][2][4]

Validation Parameters and Acceptance Criteria
Parameter Experiment Acceptance Criteria
Selectivity Analyze at least six different blank plasma lots for interference at the retention times of the analyte and IS.No significant interference at the retention times of the analyte and IS.
Calibration Curve Prepare a series of calibration standards in the matrix over the expected concentration range. Analyze in at least three separate runs.A minimum of six non-zero standards. The correlation coefficient (r) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least three independent runs.The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ).[1]
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve that meets the accuracy and precision criteria.Signal-to-noise ratio should be at least 5. Accuracy within ±20% and precision ≤ 20%.
Matrix Effect Compare the response of the analyte in post-extraction spiked plasma from at least six different sources to the response in a neat solution.The coefficient of variation (CV) of the matrix factor should be ≤ 15%.
Recovery Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.Recovery should be consistent and reproducible, although it does not need to be 100%.
Stability Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.[7]The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Stability Assessment: A Deeper Dive

The stability of this compound in plasma must be thoroughly investigated to ensure that the measured concentrations are representative of the in vivo concentrations at the time of sampling.

Experimental Protocol: Stability Testing

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles. In each cycle, the samples are frozen at -20°C or -80°C and then thawed to room temperature.[15]

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period of time that reflects the expected sample handling time (e.g., 4, 8, or 24 hours) before analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected time from sample collection to analysis.[17]

  • Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock solutions at room temperature and under refrigeration.

Conclusion: A Pathway to a Validated Method

The validation of a bioanalytical method for this compound in plasma is a multi-faceted process that requires a systematic and scientifically sound approach. By carefully considering the physicochemical properties of the analyte, leveraging the appropriate sample preparation and analytical technologies, and adhering to regulatory guidelines, a robust and reliable method can be developed and validated. This guide has provided a comparative framework to aid in the decision-making process, from the initial stages of method development to the comprehensive validation that ensures the integrity of the data generated in support of drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • The Journal of Applied Laboratory Medicine. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • PubMed. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]

  • BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • National Institutes of Health. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. [Link]

  • National Institutes of Health. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]

  • ResearchGate. (2017). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. [Link]

  • National Institutes of Health. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. [Link]

  • National Institutes of Health. (2009). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. [Link]

  • National Institutes of Health. (2011). Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study. [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • National Institutes of Health. (2012). Bioanalytical method validation: An updated review. [Link]

  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Karger Publishers. (2001). Long-Term Storage of Fresh Frozen Plasma at –40 °C. A Multicenter Study on the Stability of Labile Coagulation Factors over a Period of 3 Years. [Link]

  • National Institutes of Health. (2023). Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS. [Link]

  • bevital. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. [Link]

  • National Institutes of Health. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. [Link]

  • PubMed. (2024). The stability of 65 biochemistry analytes in plasma, serum, and whole blood. [Link]

  • Creative Bioarray. How to Improve Drug Plasma Stability?[Link]

Sources

A Head-to-Head Comparison of 4-(1H-1,2,4-triazol-1-yl)piperidine and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the subtle art of molecular design often hinges on the strategic placement of functional groups. The piperidine and 1,2,4-triazole moieties are both privileged scaffolds, frequently incorporated into drug candidates for their favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive head-to-head comparison of 4-(1H-1,2,4-triazol-1-yl)piperidine and its less-explored positional isomers, 2-(1H-1,2,4-triazol-1-yl)piperidine and 3-(1H-1,2,4-triazol-1-yl)piperidine. By examining their synthesis, physicochemical characteristics, and potential biological activities, we aim to equip researchers with the foundational knowledge to strategically leverage these isomers in drug discovery programs.

Introduction: The Significance of Positional Isomerism

Positional isomerism, the variation in the location of a substituent on a core scaffold, can dramatically alter a molecule's three-dimensional shape, electronic distribution, and physicochemical properties. These changes, in turn, can profoundly impact biological activity, including target binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. The triazolylpiperidine scaffold serves as an excellent case study for the importance of positional isomerism, where the attachment point of the triazole ring to the piperidine core dictates the molecule's overall topology and potential for biological interactions. While the 4-substituted isomer is more commonly encountered in screening libraries, a thorough investigation of the 2- and 3-isomers is warranted to fully explore the chemical space and unlock potentially novel therapeutic agents.

Synthesis and Structural Characterization: A Tale of Three Isomers

The synthesis of these positional isomers typically involves the nucleophilic substitution of a suitable piperidine precursor with 1,2,4-triazole. The choice of starting materials and reaction conditions is crucial for achieving the desired regioselectivity.

General Synthetic Approach

A common strategy involves the reaction of a piperidine derivative bearing a leaving group at the desired position (2, 3, or 4) with the sodium salt of 1,2,4-triazole. For the synthesis of the 4- and 3-isomers, commercially available piperidine precursors often serve as convenient starting points. The synthesis of the 2-isomer, however, can be more challenging due to the potential for steric hindrance and competing side reactions.

Below is a generalized synthetic workflow:

Synthesis Workflow Piperidine Piperidine Precursor (with leaving group at position 2, 3, or 4) Reaction Nucleophilic Substitution Piperidine->Reaction Triazole 1,2,4-Triazole Triazole->Reaction Deprotonation Base Base (e.g., NaH) Base->Reaction Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->Reaction Product Positional Isomer of Triazolylpiperidine Reaction->Product

Caption: Generalized workflow for the synthesis of triazolylpiperidine isomers.

Experimental Protocol: Synthesis of this compound

  • Preparation of Triazole Salt: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C, add 1,2,4-triazole (1.0 equivalent) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 1,2,4-triazole.

  • Nucleophilic Substitution: To the resulting solution, add a solution of N-Boc-4-bromopiperidine (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the desired this compound.

  • Purification: Purify the final product by column chromatography or recrystallization to obtain the pure compound.

Note: The synthesis of the 2- and 3-isomers would follow a similar protocol, substituting the appropriate protected bromopiperidine precursor.

Structural Elucidation

The characterization of each isomer relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the connectivity and substitution pattern. The chemical shifts and coupling patterns of the piperidine protons will be distinct for each isomer, providing unambiguous structural assignment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the C-N and C=N stretches of the triazole ring and the N-H stretch of the piperidine.

While experimental data for this compound and its 3-isomer are available through commercial suppliers, detailed characterization of the 2-isomer is not readily found in the public domain, suggesting it is a less-studied compound.

Head-to-Head Physicochemical Properties

The position of the triazole ring significantly influences the physicochemical properties of the molecule, which in turn affect its drug-like characteristics.

PropertyThis compound3-(1H-1,2,4-triazol-1-yl)piperidine2-(1H-1,2,4-triazol-1-yl)piperidine
Molecular Formula C7H12N4C7H12N4C7H12N4
Molecular Weight 152.20 g/mol 152.20 g/mol 152.20 g/mol
Predicted logP -0.50.0Data not available
Predicted pKa (strongest basic) 8.5 - 9.5 (Piperidine N)8.5 - 9.5 (Piperidine N)Data not available
Predicted Solubility HigherModerateData not available
Hydrogen Bond Donors 1 (Piperidine NH)1 (Piperidine NH)1 (Piperidine NH)
Hydrogen Bond Acceptors 3 (Triazole N)3 (Triazole N)3 (Triazole N)

Note: Predicted values are sourced from computational models and may differ from experimental values.

The 4-substituted isomer is predicted to be the most polar and likely the most water-soluble of the three, due to the symmetrical arrangement of the polar triazole group. The 3-substituted isomer is expected to have intermediate polarity. The lack of available data for the 2-isomer makes direct comparison difficult, but steric hindrance from the adjacent piperidine ring may influence its properties.

Experimental Protocol: Determination of pKa via Potentiometric Titration

  • Sample Preparation: Prepare a 1 mM solution of the triazolylpiperidine isomer in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Add the titrant in small increments, recording the pH value after each addition.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.

pKa Determination cluster_0 Titration Setup cluster_1 Data Analysis Isomer_Solution Isomer Solution (1 mM) Titration_Curve Plot pH vs. Volume of Titrant pH_Electrode Calibrated pH Electrode Burette Burette with 0.1 M HCl Stirrer Magnetic Stirrer Midpoint Identify Midpoint of Buffer Region Titration_Curve->Midpoint pKa_Value pKa = pH at Midpoint Midpoint->pKa_Value

Caption: Workflow for determining pKa by potentiometric titration.

Comparative Biological Activity: Unlocking Therapeutic Potential

The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal and antibacterial agents. The different spatial arrangements of the triazolylpiperidine isomers can lead to distinct interactions with biological targets, resulting in varied activity profiles.

Potential Antifungal Activity

Many antifungal drugs containing a 1,2,4-triazole ring function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of the enzyme. The piperidine moiety can be modified to enhance binding affinity and selectivity. It is plausible that all three positional isomers could exhibit some level of antifungal activity, with the potency likely depending on how well the overall shape of the molecule fits into the active site of CYP51.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds and a standard antifungal agent (e.g., fluconazole) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at the appropriate temperature and for the recommended duration for the specific fungal species.

  • Reading of Results: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Potential Antibacterial Activity

The triazolylpiperidine scaffold has also been explored for its antibacterial potential. For instance, derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine have been incorporated into fluoroquinolone antibiotics, demonstrating significant activity against various bacterial strains.[1] The antibacterial mechanism could involve various targets, and the positional isomerism will likely play a key role in determining the spectrum and potency of activity.

Experimental Protocol: Broth Microdilution Antibacterial Susceptibility Testing

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) according to CLSI guidelines.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds and a standard antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Reading of Results: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Structure-Activity Relationship (SAR) and Future Directions

The limited available data, particularly for the 2- and 3-isomers, makes a comprehensive SAR analysis challenging. However, we can hypothesize some general trends:

  • Steric Effects: The 2-isomer is likely to experience the most significant steric hindrance, which could negatively impact its ability to bind to certain biological targets. Conversely, this steric bulk could also confer selectivity for specific targets.

  • Electronic Effects: The position of the electron-withdrawing triazole ring on the piperidine core will influence the basicity of the piperidine nitrogen. This can affect its ability to form salt bridges with acidic residues in a protein's active site.

  • Conformational Flexibility: The piperidine ring exists in a chair conformation. The position of the triazole substituent will influence the preferred conformation and the overall shape of the molecule, which is critical for target recognition.

The dearth of information on the 2- and 3-isomers of (1H-1,2,4-triazol-1-yl)piperidine represents a significant opportunity for further research. A systematic synthesis and evaluation of all three isomers would provide invaluable data for understanding the SAR of this important scaffold. Such studies could lead to the discovery of novel antifungal, antibacterial, or other therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This guide has provided a comparative overview of this compound and its positional isomers. While the 4-substituted isomer is the most well-documented, the potential of the 2- and 3-isomers remains largely untapped. The strategic exploration of positional isomerism is a powerful tool in drug discovery. By systematically synthesizing and evaluating these closely related molecules, researchers can gain a deeper understanding of the structure-activity landscape and increase the probability of identifying novel drug candidates with superior therapeutic profiles. The protocols and insights provided herein are intended to serve as a valuable resource for scientists embarking on this exciting area of research.

References

  • PubMed. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. [Link]

  • PubMed. (2009). Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. [Link]

  • ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

  • ResearchGate. (2022). Synthesis and Studies on Anticonvulsant and Antibacterial Activities of 1- Alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine Derivatives. [Link]

  • PubMed Central (PMC). (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. [Link]

  • PubChem. 2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine hydrochloride. [Link]

  • Ovidius University Annals of Chemistry. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

  • PubMed. (2014). Antibacterial activity study of 1,2,4-triazole derivatives. [Link]

  • PubMed Central (PMC). (2014). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

  • PubMed Central (PMC). (2014). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

  • PubMed Central (PMC). (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. [Link]

Sources

"evaluating the off-target effects of 4-(1H-1,2,4-triazol-1-yl)piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Evaluating the Off-Target Effects of 4-(1H-1,2,4-triazol-1-yl)piperidine

This guide provides a comprehensive framework for the systematic evaluation of off-target effects for the novel chemical entity this compound. As researchers, scientists, and drug development professionals, our primary goal is to build a comprehensive safety and selectivity profile for any new chemical entity (NCE). Identifying potential off-target interactions early in the drug discovery process is paramount for mitigating safety risks, reducing clinical attrition rates, and ultimately enhancing patient safety.[1]

The structure of this compound contains moieties—specifically the 1,2,4-triazole and piperidine rings—that are prevalent in a wide range of bioactive molecules. The 1,2,4-triazole ring is a key pharmacophore in various antifungal, antiviral, and anticonvulsant drugs, while the piperidine scaffold is common in CNS-active agents.[2][3] This structural heritage necessitates a broad and systematic approach to off-target profiling to proactively identify and characterize potential liabilities.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a tiered, logical workflow, beginning with cost-effective computational predictions and progressing to broad in vitro screening and confirmatory assays. We will delve into the causality behind experimental choices, ensuring that each step provides a robust, self-validating dataset to inform a comprehensive risk assessment in line with regulatory expectations.[4][5]

A Tiered Strategy for Off-Target Evaluation

A successful off-target evaluation strategy is not a single experiment but a multi-faceted campaign. This tiered approach allows for the efficient allocation of resources, focusing extensive biological testing on liabilities predicted by earlier, high-throughput methods.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: Broad In Vitro Profiling (Tier 1) cluster_2 Phase 3: Confirmatory & Mechanistic Assays (Tier 2) cluster_3 Phase 4: Integrated Risk Assessment in_silico Computational Toxicity & Target Prediction (e.g., ProTox-3.0, toxCSM) safety_panel Broad Pharmacology Safety Panel (e.g., SAFETYscan47) in_silico->safety_panel Prioritize & Inform dose_response Hit Confirmation & IC50/EC50 Determination safety_panel->dose_response Identify Hits cyp_screen CYP450 Inhibition Screen (7 major isoforms) cyp_screen->dose_response herg_screen hERG Channel Screen herg_screen->dose_response functional_assays Functional Assays (Agonist vs. Antagonist Mode) dose_response->functional_assays Confirm & Characterize risk_assessment Comprehensive Safety Profile (Preclinical & Clinical Go/No-Go Decision) functional_assays->risk_assessment Provide Mechanistic Data

Caption: A tiered workflow for off-target liability assessment.

Phase 1: In Silico Profiling - The Predictive Foundation

Before committing to expensive and time-consuming wet-lab experiments, computational tools can provide a valuable first pass at identifying potential liabilities. These platforms use machine learning models trained on vast datasets of known compound-target interactions and toxicological data to predict the behavior of a novel structure.[6]

Objective: To predict potential off-target interactions and toxicity endpoints for this compound to guide the design of subsequent in vitro screening panels.

Recommended Tools & Rationale:

ToolPrediction FocusRationale for Use
ProTox-3.0 [7]General toxicity (e.g., LD50), organ toxicity, and toxicological pathways.Provides a broad overview of potential toxicities, helping to flag major safety concerns early.
toxCSM [8]Wide range of toxicity properties, from nuclear and stress responses to environmental toxicity.Leverages graph-based signatures for accurate predictions, offering a comprehensive view of potential safety issues.
MolToxPred [6]Potential toxicity of small molecules using a stacked machine learning model.A modern approach that can reduce experimental costs by accurately predicting toxicity profiles.

The output from these tools, while predictive, is crucial for developing a hypothesis-driven testing strategy. For instance, if a tool predicts interaction with aminergic GPCRs, this class of receptors should be prioritized and thoroughly investigated in the in vitro panel.

Phase 2: Broad In Vitro Profiling - Casting a Wide Net

The cornerstone of off-target evaluation is screening the compound against a broad panel of clinically relevant molecular targets.[9] The objective is not just to find interactions, but to quantify their potency relative to the on-target activity, thereby establishing a selectivity window. A compound with an on-target EC50 of 10 nM and an off-target IC50 of 10,000 nM (10 µM) has a 1000-fold selectivity window, which is generally considered favorable.

Commercial services from providers like Eurofins Discovery (SAFETYscan®) or Reaction Biology (InVEST™ Panel) offer comprehensive panels that cover the most critical target families associated with adverse drug reactions.[9][10]

Key Target Families for Evaluation:

1. G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are frequent off-targets.[11] Screening should encompass a diverse set of receptors, including adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.

  • Comparison of Methods: Radioligand binding assays are a cost-effective first step to identify direct interactions. However, they do not reveal the functional consequence of binding.[12] Therefore, any hits should be followed up with functional assays (e.g., cAMP, calcium flux, or β-arrestin recruitment assays) to determine if the compound is an agonist or antagonist.[13][14]

2. Kinases: Dysregulation of kinase activity is implicated in numerous diseases, making them common drug targets and off-targets.[15]

  • Comparison of Methods: A broad kinome scan (profiling against hundreds of kinases) is essential.[16] Activity-based profiling services, which measure the functional activity of kinases, are superior to simple binding assays as they provide more biologically relevant insights into how the compound affects cell signaling.[17][18]

3. Ion Channels (hERG): Inhibition of the hERG (human Ether-a-go-go-Related Gene) potassium channel is a critical liability as it can lead to QT interval prolongation and fatal cardiac arrhythmias (Torsades de Pointes).[19][20] This is a mandatory checkpoint required by regulatory agencies like the FDA.[5]

  • Comparison of Methods: The gold standard for assessing hERG liability is the whole-cell patch-clamp electrophysiology assay, which directly measures ion flow through the channel in cells expressing hERG.[19] Higher-throughput methods like fluorescent or automated patch-clamp assays can be used for earlier screening, but any positive findings must be confirmed with manual patch-clamp.[21][22]

4. Nuclear Receptors: These ligand-activated transcription factors regulate genes involved in metabolism, inflammation, and cell proliferation.[23][24] Off-target modulation can lead to endocrine disruption or other toxicities.

  • Methodology: Cell-based transactivation assays using luciferase reporters are highly effective. These assays measure the functional output of receptor activation or antagonism, providing a clear indication of the compound's effect on gene expression.[25]

5. Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).[26] A new compound that inhibits a major CYP isoform (e.g., CYP3A4, 2D6, 2C9) can dangerously elevate plasma levels of co-administered drugs.[27][28]

  • Methodology: An in vitro CYP inhibition assay using human liver microsomes is the standard approach.[29] The assay measures the ability of the test compound to inhibit the metabolism of specific probe substrates for each major CYP isoform.

Hypothetical Tier 1 Data Summary for this compound
Target FamilyKey TargetAssay TypeResult (% Inhibition @ 10 µM)Interpretation
GPCRs Adrenergic α1ABinding85%Hit. Potential for cardiovascular effects (e.g., hypotension). Requires follow-up.
Dopamine D2Binding12%No significant interaction.
Kinases ABL1Activity5%No significant interaction.
Ion Channels hERG (IKr)Patch Clamp45%Hit. Potential for cardiotoxicity. Requires IC50 determination.
Nuclear Receptors Glucocorticoid (GR)Transactivation8%No significant interaction.
CYP Enzymes CYP2D6Inhibition78%Hit. High risk of drug-drug interactions. Requires IC50 determination.
CYP3A4Inhibition25%Weak interaction. Lower risk.

Phase 3: Mechanistic & Confirmatory Assays

Any "hits" identified in the broad screening panels must be rigorously confirmed and characterized. This phase moves from single-concentration screening to determining potency (IC50 or EC50 values) and understanding the mechanism of action.

Objective: To validate initial hits, determine their potency, and understand their functional impact.

1. Dose-Response Curves: For each validated hit, a full dose-response curve (typically 8-10 concentrations) must be generated to calculate the IC50 (for inhibition) or EC50 (for activation) value. This quantitative measure of potency is essential for calculating the selectivity window against the primary therapeutic target.

2. Functional Confirmation: For receptor hits, it is critical to determine the mode of action. For example, for the Adrenergic α1A receptor hit, a functional assay measuring calcium mobilization would be employed to determine if the compound is an antagonist (blocks the effect of the natural ligand) or an agonist (mimics the effect).

Hypothetical Tier 2 Data Summary for this compound
Confirmed Off-TargetAssay TypeResult (IC50)On-Target Potency (EC50)Selectivity Window
Adrenergic α1AFunctional (Antagonist)1.2 µM5 nM240-fold
hERG ChannelPatch Clamp8.5 µM5 nM1700-fold
CYP2D6Inhibition0.9 µM5 nM180-fold

Interpretation: The compound shows moderate off-target activity against the α1A receptor and CYP2D6, with selectivity windows under 300-fold. This could be a cause for concern, particularly the potent CYP2D6 inhibition, which flags a high risk for DDIs. The hERG activity, while present, shows a much wider selectivity margin, suggesting a lower risk for clinical cardiotoxicity at the therapeutic dose.

Detailed Experimental Protocols

To ensure scientific integrity, all protocols must be robust and include appropriate controls. Below are examples of standard operating procedures for key assays.

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the IC50 of this compound against major human CYP isoforms.

G start Prepare Reagents: - Human Liver Microsomes (HLM) - NADPH regenerating system - CYP probe substrates - Test compound serial dilutions incubate Incubate HLM, test compound, and probe substrate at 37°C start->incubate initiate Initiate reaction by adding NADPH regenerating system incubate->initiate quench Stop reaction after defined time (e.g., 10 min) with cold acetonitrile initiate->quench analyze Centrifuge and analyze supernatant by LC-MS/MS to quantify metabolite quench->analyze calculate Calculate % inhibition relative to vehicle control (DMSO) analyze->calculate plot Plot % inhibition vs. concentration and fit curve to determine IC50 calculate->plot

Caption: Workflow for a CYP450 inhibition assay.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Perform an 8-point, 3-fold serial dilution in DMSO.

  • Reaction Mixture: In a 96-well plate, add human liver microsomes (final concentration ~0.2 mg/mL) and the specific probe substrate for the isoform being tested (e.g., phenacetin for CYP1A2) to a phosphate buffer (pH 7.4).

  • Pre-incubation: Add 1 µL of the test compound dilutions or control inhibitors (e.g., furafylline for CYP1A2) to the wells. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Incubation: Incubate the reaction at 37°C for the specified time (e.g., 10 minutes for CYP1A2).

  • Reaction Termination: Stop the reaction by adding 100 µL of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the amount of metabolite formed.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control (DMSO). Plot the data using non-linear regression to determine the IC50 value.[28]

Protocol 2: hERG Manual Patch-Clamp Assay

Objective: To determine the IC50 of this compound on the hERG potassium channel current.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG channel. Culture cells to 70-90% confluency before the experiment.

  • Electrophysiology Setup: Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope. Perfuse with an external buffer solution.

  • Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) "gigaseal" with a single cell. Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current. A recommended protocol involves a depolarizing step to +40 mV followed by a repolarizing step to -80 mV, where the peak tail current is measured.[30]

  • Baseline Recording: Record the stable hERG current in the external buffer solution for several minutes to establish a baseline.

  • Compound Application: Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[19]

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the compound concentration. Fit the data to the Hill equation to determine the IC50.[20]

Conclusion and Integrated Risk Assessment

The evaluation of off-target effects is a critical pillar of preclinical safety assessment.[31] For a novel compound like this compound, a systematic, tiered approach is essential. By integrating data from predictive in silico models, broad in vitro liability panels, and mechanistic follow-up studies, a comprehensive safety profile can be constructed.

The hypothetical data presented here for this compound would raise a moderate flag. While the hERG risk appears manageable, the potent inhibition of CYP2D6 and activity at the α1A adrenergic receptor would require careful consideration. This could lead to a decision to either terminate the compound, select a backup compound with a cleaner profile, or advance with a clear clinical strategy to monitor for potential DDIs and cardiovascular effects. This data-driven approach ensures that only the safest and most selective candidates proceed toward clinical development, embodying the principles of modern, safety-conscious drug discovery.

References

  • Indigo Biosciences. Nuclear Receptor - Assays. Available from: [Link]

  • Chiarle, R. et al. (2022). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research. Available from: [Link]

  • Eurofins Discovery. NHR In Vitro Assays & Profiling - Binding & Functional. Available from: [Link]

  • PamGene. KinomePro™ – Functional Kinase Activity Profiling. Available from: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Luo, J. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available from: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • AddexBio. G-Protein Coupled Receptor (GPCR) Screening Assays. Available from: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]

  • Drug Target Review. DiscoverX GPCRscan® GPCR Profiling Services. Available from: [Link]

  • Charité – Universitätsmedizin Berlin. ProTox-3.0 - Prediction of TOXicity of chemicals. Available from: [Link]

  • Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. Available from: [Link]

  • Reaction Biology. Nuclear Receptor Assay Services. Available from: [Link]

  • Worth, A. et al. (2010). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. Available from: [Link]

  • Wang, T. et al. (2018). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Available from: [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]

  • Sharma, A. et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry. Available from: [Link]

  • Pires, D.E.V. et al. toxCSM | Home. Available from: [Link]

  • Patsnap. (2024). What are preclinical safety pharmacology requirements? Available from: [Link]

  • Rabari, V. (2018). hERG Assay. Slideshare. Available from: [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]

  • Cyprotex. hERG Safety. Available from: [Link]

  • Wang, H. et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Available from: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. Available from: [Link]

  • Al-Shayeb, B. et al. (2023). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. Available from: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • Singh, S. et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Cheminformatics. Available from: [Link]

  • European Medicines Agency. (2000). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • National Center for Biotechnology Information. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • Eurofins Discovery. (2024). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Publications. Available from: [Link]

  • Altasciences. (2020). Safety Pharmacology Guidelines and Practices — A Review. Available from: [Link]

  • Charles River Laboratories. Safety Pharmacology Studies. Available from: [Link]

  • National Center for Biotechnology Information. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. Available from: [Link]

  • MDPI. (2022). 4-(4-(((1H-Benzo[d][23][25][32]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Spectroscopic Characterization and In-Silico Studies as a Potential Acetylcholinesterase Inhibitor. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2000). 4-Hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]piperidines: selective h5-HT1D agonists for the treatment of migraine. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(1H-1,2,4-triazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for drug development professionals, this guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(1H-1,2,4-triazol-1-yl)piperidine, ensuring laboratory safety and regulatory compliance.

Foundational Principle: Hazard Identification and Waste Characterization

The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's hazards. The disposal of this compound, a heterocyclic compound, necessitates a multi-faceted approach grounded in regulatory frameworks and chemical common sense. While a specific Safety Data Sheet (SDS) for this exact compound may not always be accessible, its constituent moieties—piperidine and 1,2,4-triazole—provide critical predictive data on its potential hazards. Piperidine is known to be a flammable, toxic, and corrosive liquid[1][2][3], while 1,2,4-triazole is classified as having acute oral toxicity and is a suspected reproductive hazard[4].

Therefore, this compound must be managed as a hazardous waste from the moment of its generation until its final disposal, a principle known as "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[5].

Your primary responsibilities are to:

  • Consult the SDS: Always locate and thoroughly review the manufacturer-specific Safety Data Sheet (SDS). This document is the primary source of information regarding hazards, handling, and emergency procedures[6][7][8].

  • Characterize the Waste: Determine if the waste is hazardous. Under RCRA, a waste is hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Given its parent structures, this compound waste will likely exhibit toxicity.

  • Never Dispose Down the Drain: Due to its potential toxicity and environmental hazards, this chemical and its containers must never be disposed of in the sanitary sewer system[9].

Personal Protective Equipment (PPE) for Waste Handling

Direct contact with hazardous chemical waste poses significant health risks. Adherence to proper PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE when handling hazardous substances[7][10].

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Always double-glove.Provides a robust barrier against dermal absorption, which is a potential route of exposure for piperidine-containing compounds[2]. Double-gloving offers additional protection against tears and permeation.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is recommended.Protects against splashes and aerosols that could cause severe eye damage, a known hazard for corrosive substances like piperidine[3].
Body Protection Flame-retardant laboratory coat.Protects skin from contact and clothing from contamination. Flame-retardant material is crucial given the flammability hazard associated with piperidine.
Respiratory Protection Use only in a well-ventilated area or chemical fume hood. If these are unavailable, consult your EHS department.Prevents inhalation of potentially toxic vapors[2][3]. A formal respiratory protection program may be required depending on the scale of waste handling.

On-Site Waste Management: A Step-by-Step Protocol

Proper management within the laboratory is critical to prevent accidental releases and ensure the safety of all personnel. This process involves segregation, containment, and labeling in a designated Satellite Accumulation Area (SAA)[11][12].

Protocol Steps:
  • Segregation:

    • Do Not Mix Wastes: Keep waste containing this compound separate from all other waste streams[6]. Mixing incompatible chemicals can lead to dangerous reactions, and mixing hazardous with non-hazardous waste increases disposal costs.

    • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste[6].

  • Containment:

    • Select an Appropriate Container: Use a chemically compatible container, preferably the original manufacturer's bottle or a designated high-density polyethylene (HDPE) waste container. The container must have a secure, leak-proof screw cap[13][14].

    • Maintain Container Integrity: Keep the waste container closed at all times, except when adding waste[12]. This minimizes the release of vapors and prevents spills.

    • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion[6].

  • Labeling:

    • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • Complete Information: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Corrosive," "Flammable")[8][13]. List all constituents and their approximate percentages.

  • Storage in a Satellite Accumulation Area (SAA):

    • Designated Location: Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator[11].

    • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak[6].

    • Segregation within SAA: Store away from incompatible materials, such as strong oxidizing agents and acids[4].

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of this compound waste.

G Diagram 1: Disposal Decision Workflow for this compound cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Final Disposition A Waste Generation (e.g., reaction quench, contaminated items) B Consult SDS & Characterize Waste (Toxic, potentially corrosive/flammable) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste (Keep separate from other streams) C->D E Containerize & Label (Leak-proof container, hazardous waste label) D->E F Store in Satellite Accumulation Area (SAA) (Secondary containment required) E->F G Waste Container Full or Project Completed? F->G H Contact Institutional EHS Office (Arrange for waste pickup) G->H Yes I Transfer to Licensed Hazardous Waste Disposal Vendor H->I J Final Disposal Method (Likely high-temperature incineration) I->J

Caption: Disposal Decision Workflow.

Accidental Spill and Emergency Procedures

Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is essential for mitigating risks.

  • Alert Personnel: Immediately alert colleagues in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Assess the Spill:

    • Minor Spill (manageable by lab personnel): If the spill is small, contained, and does not pose an immediate respiratory hazard, trained personnel may clean it up. Use a chemical spill kit with an absorbent material appropriate for organic compounds. Do not use combustible materials like paper towels to absorb a flammable liquid. Place all cleanup materials in a sealed, labeled hazardous waste container.

    • Major Spill (requires expert assistance): If the spill is large, uncontained, involves a fire, or if you are uncertain about the hazard, evacuate the area immediately. Close the doors and contact your institution's emergency response team or EHS department from a safe location[7].

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[1]. Remove all contaminated clothing.

Final Disposal and Waste Minimization

Final Disposal

The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste management company[13]. Your institution's EHS department will coordinate this process. The most probable and environmentally sound disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[9][11][15]. This process destroys the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by flue gas scrubbing systems.

Waste Minimization

Responsible science includes minimizing environmental impact. The EPA mandates that large quantity generators have a waste minimization plan in place[11].

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste generated[12].

  • Inventory Management: Maintain a current chemical inventory to avoid purchasing duplicate materials and to track chemicals that may expire[6].

  • Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives[12].

By adhering to these rigorous, safety-first procedures, you ensure not only your personal safety and that of your colleagues but also maintain the integrity of your research and the protection of our shared environment.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Laboratory Waste Management. (2024, December 2). Environmental Marketing Services.
  • Navigating OSHA Chemical Safety Rules for a Safer Workplace. (2024, April 8). EHS.com.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency (EPA).
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • What Are the OSHA Requirements for Chemical Storage? (n.d.). American Hazmat Rentals.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Plus Compliance.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet: Piperidine. (2025, September 23). Sigma-Aldrich.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Safety Data Sheet. (2025, April 24). Sigma-Aldrich.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
  • Safety Data Sheet: Piperidine. (2024, May 7). Penta chemicals.
  • Safety Data Sheet: 1,2,4-1H-Triazole. (2014, July 15). Fisher Scientific.
  • 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine Safety Data Sheets. (n.d.). Echemi.

Sources

Comprehensive Safety Protocol: Handling and Disposal of 4-(1H-1,2,4-triazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational integrity. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for handling 4-(1H-1,2,4-triazol-1-yl)piperidine. Our approach is built on the principle that true safety comes from understanding the causality behind each procedural step. This document serves as your essential resource for mitigating risk, ensuring compliance, and fostering a culture of safety within your laboratory.

At-a-Glance Hazard Assessment: A Synthesis of Structural Precedents

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment must be derived from its constituent moieties: the piperidine ring and the 1,2,4-triazole group. This scientifically prudent approach assumes the compound may exhibit hazards from both parent structures.

  • Piperidine Moiety: The piperidine ring is associated with significant hazards. Piperidine itself is a flammable liquid and vapor that is toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[1][2] It can be absorbed through the skin, increasing exposure.[3][4]

  • 1,2,4-Triazole Moiety: The 1,2,4-triazole group is classified as harmful if swallowed and causes serious eye irritation.[5] Some derivatives are also noted for potential reproductive toxicity.[5]

  • Synthesized Hazard Profile: Therefore, this compound must be handled as a substance that is potentially corrosive, toxic via dermal contact and inhalation, a severe eye and skin irritant, and harmful if swallowed.

Core Principle: The Hierarchy of Controls

Personal Protective Equipment (PPE) is the final line of defense. The foundation of a safe laboratory environment is the implementation of the hierarchy of controls, which prioritizes engineering and administrative controls to minimize direct exposure.

  • Engineering Controls: All handling of this compound, especially the handling of solids that can create dust or solutions that can create aerosols, must be conducted within a certified chemical fume hood.[6] The facility must be equipped with an eyewash station and an emergency safety shower in the immediate vicinity of the handling area.[3][6]

  • Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel. All researchers must receive documented training on the specific hazards and handling procedures outlined in this guide.

Personal Protective Equipment (PPE) Protocol: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE.

Task / ScenarioDermal ProtectionEye/Face ProtectionRespiratory Protection
Routine Handling (Weighing, solution prep in a fume hood)Double-gloving (Nitrile), Chemical-resistant lab coatSafety glasses with side shieldsNot required if handled exclusively within a certified fume hood
Large-Scale Operations or Potential for Splash Double-gloving (Nitrile), Chemical-resistant apron over lab coatChemical safety goggles and a full-face shieldNot required if handled exclusively within a certified fume hood
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., Butyl rubber), Chemical-resistant coveralls or "bunny suit"Full-face respirator with appropriate cartridgesFull-face respirator with organic vapor/acid gas cartridges
Emergency Response As per Spill CleanupAs per Spill CleanupAs per Spill Cleanup
  • Dermal Protection: The primary risk is dermal absorption and severe skin irritation or burns.[2]

    • Gloves: Double-gloving with nitrile gloves provides excellent splash protection for routine handling.[7] Nitrile is a versatile material, but it is crucial to change gloves immediately upon contamination. For spill cleanup or extended contact, more robust gloves like butyl rubber are necessary.

    • Lab Coat/Gown: A standard cotton lab coat is insufficient. A polyethylene-coated or similar chemical-resistant gown is required to prevent penetration of the chemical in case of a splash.[7]

  • Eye and Face Protection: The compound is expected to be a severe eye irritant or corrosive.[2][5]

    • Safety Glasses: For small-scale operations inside a fume hood, safety glasses with side shields offer minimum protection.

    • Goggles & Face Shield: When there is any risk of splashing, chemical safety goggles that form a seal around the eyes are mandatory.[8] A full-face shield should be worn over the goggles to protect the entire face.[7]

  • Respiratory Protection: The piperidine moiety suggests a risk of toxicity upon inhalation.[1][4][9]

    • Fume Hood: The primary method of respiratory protection is the diligent use of a chemical fume hood.

    • Respirator: A respirator is typically not required for routine handling within a functioning fume hood. However, in the case of a spill, a power outage, or fume hood failure, a full-facepiece respirator with organic vapor cartridges is essential.[6][8]

Step-by-Step Operational Protocols

  • Preparation: Don all required PPE for routine handling (double nitrile gloves, chemical-resistant lab coat, safety glasses).

  • Work Area: Conduct all work inside a certified chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing: Use an analytical balance inside the fume hood if possible. If not, tare a sealed container, remove it from the hood, add the compound, seal the container, and decontaminate its exterior before returning to the balance for weighing. This "weigh-by-difference" method minimizes the risk of releasing dust.

  • Post-Handling: After handling, carefully remove the outer pair of gloves and dispose of them as hazardous waste. Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), and dispose of the wipe as hazardous waste.

In the event of a spill, immediate and decisive action is critical. The following workflow should be followed.

  • ALERT: Alert all personnel in the immediate area and evacuate if necessary.

  • ASSESS: From a safe distance, assess the size of the spill and the associated hazards. If the spill is large, involves highly volatile solvents, or you are not trained to handle it, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • CONTAIN: For a small, manageable spill, don the appropriate spill cleanup PPE. Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.[10][11]

  • ABSORB: Apply the absorbent material over the spill, working from the outside in.

  • COLLECT: Carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container.[10] Do not create dust.

  • DECONTAMINATE: Clean the spill area with a decontaminating solution, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • REPORT: Document the spill and the cleanup procedure according to your institution's policies.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.